Cloperidone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4052-13-5 |
|---|---|
Molecular Formula |
C21H23ClN4O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |
InChI Key |
FXZJKVODWNYPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Other CAS No. |
4052-13-5 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to KarXT (xanomeline-trospium): A Novel Muscarinic Agonist for the Treatment of Schizophrenia
Introduction
KarXT (xanomeline-trospium) is a first-in-class oral, investigational M1/M4-preferring muscarinic agonist in development for the treatment of psychiatric and neurological conditions, most notably schizophrenia. This technical guide provides an in-depth overview of KarXT, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Profile
KarXT is a co-formulation of two active pharmaceutical ingredients: xanomeline and trospium chloride.
-
Xanomeline: A muscarinic acetylcholine receptor agonist with preferential activity at the M1 and M4 subtypes. It is the centrally active component responsible for the therapeutic effects.
-
Trospium Chloride: A peripherally-acting muscarinic antagonist that does not significantly cross the blood-brain barrier. Its purpose is to mitigate the peripheral cholinergic side effects of xanomeline.
Mechanism of Action
Unlike conventional antipsychotics that primarily target dopamine D2 receptors, KarXT's therapeutic effects are mediated through the cholinergic system. Xanomeline's agonism at M1 and M4 receptors in the central nervous system is thought to indirectly modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia. This novel mechanism of action offers the potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia while avoiding the common side effects associated with direct dopamine receptor blockade, such as extrapyramidal symptoms and hyperprolactinemia.
Signaling Pathway
The activation of M1 and M4 receptors by xanomeline initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. This pathway is crucial for its antipsychotic effects.
Quantitative Data
Binding Affinity of Xanomeline at Muscarinic Receptors
The following table summarizes the binding affinities (Ki) of xanomeline for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | low teen range | |
| M2 | 30s or higher | |
| M3 | 30s or higher | |
| M4 | low teen range | |
| M5 | 30s or higher | |
| M1 | 296 | |
| M2 | 294 |
Note: Ki values can vary between studies depending on the experimental conditions.
Clinical Efficacy in Schizophrenia (EMERGENT Trials)
The efficacy of KarXT has been evaluated in a series of randomized, double-blind, placebo-controlled clinical trials known as the EMERGENT program. The primary endpoint in these trials was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 5.
| Trial | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (Mean) | Placebo-Adjusted Difference (95% CI) | p-value |
| EMERGENT-2 | KarXT | 126 | 98.3 | -21.2 | -9.6 (-13.9 to -5.2) | <0.0001 |
| Placebo | 125 | 97.9 | -11.6 | |||
| EMERGENT-3 | KarXT | 128 | Not Reported | -20.6 | -8.4 (-12.4 to -4.3) | <0.001 |
| Placebo | 128 | Not Reported | -12.2 |
Safety and Tolerability (EMERGENT-2 Trial)
The most common treatment-emergent adverse events (TEAEs) observed in the EMERGENT-2 trial are summarized below.
| Adverse Event | KarXT (n=126) % | Placebo (n=126) % |
| Constipation | 21 | 10 |
| Dyspepsia | 19 | 8 |
| Headache | 14 | 12 |
| Nausea | 19 | 6 |
| Vomiting | 14 | 1 |
| Hypertension | 10 | 1 |
| Dizziness | 9 | 3 |
| Gastroesophageal Reflux Disease | 6 | 0 |
| Diarrhea | 6 | 3 |
Data from the EMERGENT-2 Trial.
Experimental Protocols
Preclinical Evaluation: Conditioned Avoidance Response (CAR) Test
The CAR test is a widely used behavioral paradigm to screen for antipsychotic-like activity in rodents.
Objective: To assess the ability of a test compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
Procedure:
-
Acquisition Phase: The animal is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock) for another fixed duration (e.g., 20 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves to the other compartment during the US presentation, it is recorded as an escape response. If the animal fails to move during both the CS and US, it is recorded as an escape failure. This is repeated for a set number of trials.
-
Treatment Phase: Once the animals have reached a stable level of avoidance responding, they are treated with the test compound (e.g., xanomeline) or vehicle.
-
Testing Phase: Following a predetermined pretreatment interval, the animals are re-tested in the shuttle box as described in the acquisition phase.
Data Analysis: The number of avoidances, escapes, and escape failures are recorded for each animal. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Clinical Evaluation: Positive and Negative Syndrome Scale (PANSS)
The PANSS is a standardized, semi-structured clinical interview and rating scale used to assess the severity of symptoms in individuals with schizophrenia.
Objective: To quantify the severity of positive symptoms, negative symptoms, and general psychopathology.
Procedure:
-
Rater Training: Clinicians administering the PANSS must undergo standardized training to ensure inter-rater reliability.
-
Interview: A semi-structured interview of approximately 45-50 minutes is conducted with the patient. The interview is designed to elicit information about the patient's experiences and behaviors over the past week. Information from family members or caregivers may also be considered.
-
Rating: The rater scores 30 items on a 7-point Likert scale, where 1 indicates the absence of symptoms and 7 indicates extreme psychopathology. The 30 items are divided into three subscales:
-
Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinations.
-
Negative Scale (7 items): Assesses symptoms such as blunted affect, emotional withdrawal, and lack of spontaneity.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and impaired judgment.
-
Scoring: The scores for each of the three subscales are summed to provide a total score for each domain. A total PANSS score is also calculated by summing the scores of all 30 items.
Visualizations
Drug Development Workflow
This diagram illustrates the typical phases of antipsychotic drug development, from initial discovery to post-market surveillance.
Experimental Workflow for KarXT Evaluation
This diagram outlines the key experimental stages in the evaluation of a novel antipsychotic like KarXT.
Logical Relationship of KarXT Components
This diagram illustrates the synergistic relationship between xanomeline and trospium in the KarXT formulation.
An In-depth Technical Guide to the Synthesis and Characterization of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperidone, with the IUPAC name 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, is a quinazolinedione derivative that has been investigated for its sedative and antihypertensive properties.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the synthetic pathway, including the preparation of key intermediates, and outlines the analytical methods for the characterization of the final compound. While specific experimental spectral data for this compound is not widely available in the public domain, this guide provides expected analytical characteristics based on the known structure and data from analogous compounds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2,4(1H,3H)-quinazolinedione and 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. These intermediates are then coupled via an N-alkylation reaction to yield the final product.
Synthesis of Intermediates
1.1.1. Synthesis of 2,4(1H,3H)-Quinazolinedione
2,4(1H,3H)-Quinazolinedione can be synthesized from anthranilic acid. One common method involves the reaction of anthranilic acid with urea or a urea equivalent.
Experimental Protocol:
A mixture of anthranilic acid and an excess of urea is heated. The reaction proceeds through the formation of an intermediate 2-aminobenzoylurea, which then cyclizes to form 2,4(1H,3H)-quinazolinedione upon further heating, with the evolution of ammonia. The crude product can be purified by recrystallization.
1.1.2. Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
This intermediate is synthesized by the alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon electrophile.
Experimental Protocol:
To a solution of 1-(3-chlorophenyl)piperazine hydrochloride in a biphasic solvent system (e.g., water and acetone), a base such as sodium hydroxide is added. 1-Bromo-3-chloropropane is then added, and the mixture is stirred at room temperature. After the reaction is complete, the organic layer is separated, and the product is isolated and purified, often as the hydrochloride salt.
Final Synthesis: N-Alkylation of 2,4(1H,3H)-Quinazolinedione
The final step in the synthesis of this compound involves the N-alkylation of the 2,4(1H,3H)-quinazolinedione intermediate with 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
Experimental Protocol:
2,4(1H,3H)-Quinazolinedione is treated with a base, such as potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) to form the corresponding anion. To this mixture, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (or its free base) is added, and the reaction is heated to facilitate the nucleophilic substitution. After completion, the reaction mixture is worked up by pouring it into water, and the precipitated crude this compound is collected by filtration. The product can then be purified by recrystallization from an appropriate solvent.
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are performed using various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₃ClN₄O₂[2] |
| Molecular Weight | 398.89 g/mol [1] |
| CAS Number | 4052-13-5[2] |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Solubility | Not available |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinedione and chlorophenyl rings, as well as signals for the aliphatic protons of the propyl chain and the piperazine ring. The chemical shifts would be influenced by the neighboring functional groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 21 carbon atoms in the this compound molecule, with the carbonyl carbons of the quinazolinedione ring appearing at the downfield region.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group in the quinazolinedione ring.
-
C=O stretch: Strong absorption bands around 1650-1700 cm⁻¹ for the two carbonyl groups of the quinazolinedione moiety.
-
C-N stretch: Bands in the fingerprint region corresponding to the various C-N bonds.
-
C-Cl stretch: A band in the lower frequency region of the fingerprint region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would provide further structural information.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of this compound.
Experimental Protocol:
A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection is usually carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance. The method should be validated for parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines.
Analytical Workflow
Caption: Analytical workflow for this compound.
Conclusion
References
Pharmacological Profile of Cloperidone: An In-depth Technical Guide
An extensive review of publicly available scientific literature and databases reveals a significant lack of detailed pharmacological information for the compound Cloperidone. While listed as an experimental small molecule in resources such as DrugBank, crucial data regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and receptor binding affinities are not available.[1] Searches for "this compound" frequently and mistakenly yield results for the well-characterized antiplatelet drug "Clopidogrel," a distinct therapeutic agent with a different chemical structure and clinical application.
This guide aims to transparently address the current informational scarcity surrounding this compound and provides a clear delineation from the unrelated compound, Clopidogrel.
Chemical and Physical Properties
This compound is identified as a small molecule with the chemical formula C₂₁H₂₃ClN₄O₂ and a monoisotopic molecular weight of 398.1509537 Da.[1][2] Basic chemical identifiers and synonyms are available in public databases like PubChem and PharmaCompass.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃ClN₄O₂ | PubChem[2] |
| Monoisotopic Mass | 398.1509537 Da | DrugBank,[1] PubChem[2] |
| Molecular Weight | 398.9 g/mol | PubChem[2] |
Pharmacological Data: A Notable Absence
A comprehensive search for the pharmacological profile of this compound yielded no specific data on the following critical parameters for a drug development professional:
-
Mechanism of Action: The specific biological target(s) and the mode of interaction through which this compound elicits a pharmacological effect are unknown.
-
Pharmacodynamics: There is no available information on the relationship between this compound concentration and its observed effects at the site of action.
-
Pharmacokinetics: Data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system are not present in the reviewed literature.
-
Receptor Binding Affinity: Quantitative data (e.g., Ki, IC50) describing the affinity of this compound for any specific receptors are not publicly documented.
-
Signaling Pathways: Due to the unknown mechanism of action, there is no information on any intracellular signaling cascades that may be modulated by this compound.
-
Experimental Protocols: No detailed methodologies for any key experiments involving this compound have been published.
Distinguishing this compound from Clopidogrel
It is imperative for researchers to distinguish this compound from the antiplatelet agent Clopidogrel. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y₁₂ subtype of the ADP receptor on platelets.[4][5][6][7] This action blocks platelet activation and aggregation, thereby reducing the risk of thrombotic events.[4][6][7] The mechanism of action, pharmacokinetics, and clinical applications of Clopidogrel are well-documented and entirely distinct from what is known—or rather, unknown—about this compound.
Conclusion for Drug Development Professionals
For researchers, scientists, and drug development professionals, the current landscape for this compound is one of informational scarcity. The absence of fundamental pharmacological data precludes any meaningful assessment of its therapeutic potential or risk profile. Any research and development efforts involving this compound would necessitate foundational in vitro and in vivo studies to establish its basic pharmacological characteristics. Without such data, the creation of in-depth technical guides, quantitative summaries, or detailed diagrams of its biological activity is not feasible. Further investigation into the origins and any proprietary research associated with this compound would be the necessary next step for any party interested in pursuing its development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H23ClN4O2 | CID 10675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
In-Vitro Profile of Cloperidone: A Review of Available Data
Despite extensive searches for preliminary in-vitro studies on Cloperidone, a comprehensive dataset detailing its specific binding affinities, mechanism of action, and effects on cellular signaling pathways remains elusive in publicly available scientific literature. The majority of search results are confounded by studies on Clopidogrel, an antiplatelet medication, due to the similarity in their names.
This technical guide aims to address the user's request for an in-depth overview of the in-vitro studies of this compound. However, the significant lack of specific experimental data for this compound prevents the creation of the requested detailed tables, experimental protocols, and signaling pathway diagrams.
Challenges in Data Retrieval
Numerous search queries were executed to locate in-vitro research on this compound. These searches consistently yielded information pertaining to Clopidogrel, indicating a substantial information gap or a lesser volume of published research for this compound in the specified areas. One database, DrugBank, provided minimal information, listing the monoisotopic molecular weight of this compound as 398.15 Da, but offered no further in-vitro experimental data.
General Context of Antipsychotic Receptor Binding
While specific data for this compound is unavailable, it is possible to provide a general context based on the receptor-binding profiles of the class of drugs to which it may belong. Antipsychotic drugs are typically characterized by their interactions with a range of neurotransmitter receptors.
Typical antipsychotics are known to act almost exclusively as antagonists of the dopamine D2 receptors. In contrast, atypical antipsychotics exhibit a broader receptor binding profile, often characterized by a potent antagonism of the serotonin 5-HT2A receptor, with a comparable or even higher affinity than for the D2 receptor. Some atypical antipsychotics also interact with other receptors, including serotonin 1A (5-HT1A), serotonin 1C (5-HT1C), histamine H1, and adrenergic (α1 and α2) receptors.
Without specific in-vitro binding assay data for this compound, it is not possible to definitively categorize it or to construct a detailed signaling pathway.
Hypothetical Experimental Workflow
To generate the type of data requested, a series of in-vitro experiments would be necessary. The following represents a hypothetical experimental workflow that researchers would typically follow to characterize a compound like this compound.
Caption: Hypothetical workflow for in-vitro characterization of this compound.
Investigating the Therapeutic Potential of Clopidogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a thienopyridine-class antiplatelet agent, has been a cornerstone in the prevention of atherothrombotic events for over two decades. This technical guide provides an in-depth analysis of the therapeutic potential of Clopidogrel, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols. Through a comprehensive review of existing literature, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing exploration of P2Y12 receptor antagonists and the development of novel antiplatelet therapies.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide, with thrombosis being a central pathological process in conditions such as myocardial infarction and stroke. Platelet activation and aggregation are critical steps in thrombus formation. Clopidogrel exerts its therapeutic effect by inhibiting platelet function, thereby reducing the risk of these life-threatening events.[1] This guide delves into the core scientific and clinical aspects of Clopidogrel, offering a detailed examination of its pharmacological profile and therapeutic applications.
Mechanism of Action
Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite.[2][3] This active metabolite irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[4][5] This irreversible binding prevents ADP from binding to its receptor, thereby blocking ADP-mediated activation of the glycoprotein IIb/IIIa complex.[2][6] The inhibition of the GPIIb/IIIa complex ultimately prevents platelet aggregation and thrombus formation.[2] Because the inhibition is irreversible, the antiplatelet effect of Clopidogrel lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][7]
Signaling Pathway
The signaling cascade initiated by ADP binding to the P2Y12 receptor and its subsequent inhibition by Clopidogrel's active metabolite is depicted below.
Caption: Clopidogrel's mechanism of action on the P2Y12 signaling pathway.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of Clopidogrel is characterized by its nature as a prodrug, with only a small fraction being converted to its active metabolite. The majority of the parent compound is hydrolyzed by esterases to an inactive carboxylic acid derivative.[7]
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~50% | [7] |
| Time to Cmax (parent drug) | 1.40 ± 1.07 h (75 mg dose) | [2] |
| Cmax (parent drug) | 2.04 ± 2.0 ng/mL (75 mg dose) | [2] |
| Time to Cmax (active metabolite) | 30-60 minutes | [2] |
| Distribution | ||
| Protein Binding (active & inactive metabolites) | 98% | [2] |
| Metabolism | ||
| Primary Pathway | Hydrolysis by esterases to inactive metabolite (~85%) | [5][7] |
| Activation Pathway | Two-step oxidation by CYP450 enzymes (CYP2C19, CYP1A2, CYP2B6, CYP3A4) | [2][3][5] |
| Elimination | ||
| Route of Excretion | ~50% in urine, ~46% in feces (over 5 days) | [7] |
Preclinical Efficacy
Preclinical studies in animal models have been instrumental in demonstrating the dose-dependent antiplatelet effects of Clopidogrel.
| Animal Model | Administration Route | Dose | Effect on Platelet Aggregation | Reference |
| Mice | Intravenous | 5 mg/kg | Significant inhibition | [8] |
| Mice | Intravenous | 10 mg/kg | Dose-dependent increase in inhibition | [8] |
| Mice | Intravenous | 20 mg/kg | Further dose-dependent inhibition | [8] |
| Mice | Intravenous | 40 mg/kg | Maximum inhibition observed | [8] |
| Mice | Oral | 20 mg/kg | Similar effect to 5 mg/kg IV | [8] |
| Rats | Intravenous | 25 mg/kg | 76% inhibition | [8][9] |
Clinical Efficacy
Numerous large-scale clinical trials have established the therapeutic efficacy of Clopidogrel in various patient populations.
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Finding | Reference |
| CURE | Acute Coronary Syndrome (ACS) without ST-segment elevation | Clopidogrel + Aspirin vs. Aspirin alone | Composite of CV death, non-fatal MI, or stroke | 9.3% vs. 11.4% (p<0.001) in favor of combination therapy | [6] |
| CHARISMA | Documented atherosclerotic disease or multiple risk factors | Clopidogrel + Aspirin vs. Aspirin alone | Composite of CV death, MI, or stroke | 6.9% vs. 7.9% (p=0.046) in patients with documented atherosclerosis | [10] |
| SMART-CHOICE 3 | High-risk patients post-PCI | Clopidogrel monotherapy vs. Aspirin monotherapy (after DAPT) | All-cause death, MI, or stroke | 4.4% vs. 6.6% (29% lower risk with Clopidogrel) | [11] |
| CHANCE | Minor ischemic stroke or high-risk TIA | Clopidogrel + Aspirin (21 days) followed by Clopidogrel vs. Aspirin alone | Recurrent stroke | 8.2% vs. 11.7% (HR 0.68, p<0.001) | [12] |
Experimental Protocols
Preclinical Platelet Aggregation Inhibition Study
A representative protocol for assessing the in vivo antiplatelet activity of Clopidogrel in a murine model is outlined below.
Caption: A generalized workflow for a preclinical platelet aggregation study.
Methodology:
-
Animal Model: ICR (CD-1) mice are commonly used.[9] Animals are acclimatized under standard laboratory conditions.
-
Drug Administration: Clopidogrel bisulfate is administered orally by gavage, while formulations like Clopidogrel lipid suspension can be given intravenously.[8][9] A control group receives the vehicle.
-
Blood Collection: At a specified time post-dosing (e.g., 30 minutes), blood is collected, often from the retro-orbital sinus, into tubes containing an anticoagulant (e.g., sodium citrate).[9]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Aggregation Assay: The PRP is placed in an aggregometer. A platelet agonist, such as ADP, is added to induce aggregation, which is measured by changes in light transmission.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the drug-treated groups to the control group.
Clinical Trial Protocol: The CURE Study
The Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) trial was a landmark study that established the benefit of dual antiplatelet therapy in ACS.
Caption: A simplified workflow of the CURE clinical trial.
Methodology:
-
Patient Population: The study enrolled 12,562 patients with acute coronary syndrome without ST-segment elevation (unstable angina or non-ST-elevation myocardial infarction) who presented within 24 hours of symptom onset.[6]
-
Study Design: This was a randomized, double-blind, placebo-controlled trial.[6]
-
Treatment Arms:
-
Follow-up: Patients were followed for a median of 9 months (range 3 to 12 months).
-
Primary Endpoint: The primary efficacy endpoint was the composite of death from cardiovascular causes, nonfatal myocardial infarction, or stroke.[6]
-
Safety Endpoint: The primary safety endpoint was major bleeding.
Conclusion
Clopidogrel has a well-established therapeutic role in the secondary prevention of atherothrombotic events. Its mechanism of action, involving the irreversible inhibition of the P2Y12 receptor, provides sustained antiplatelet effects. Extensive preclinical and clinical research has demonstrated its efficacy, although considerations such as genetic polymorphisms affecting its metabolism and the risk of bleeding remain important areas of ongoing investigation.[7][13] This technical guide has provided a comprehensive overview of the key data and methodologies related to Clopidogrel, offering a foundation for further research and development in the field of antiplatelet therapy.
References
- 1. Clopidogrel: MedlinePlus Drug Information [medlineplus.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Antiplatelet Therapy from Clinical Trials to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Clopidogrel Outperforms Aspirin Monotherapy Following PCI - American College of Cardiology [acc.org]
- 12. The Role of Clopidogrel in 2020: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the Clinical Use of Clopidogrel: A Review of Individualized Treatment Strategies and Monitoring Optimization Based on Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloperidone, a quinazolinedione derivative, was first synthesized and evaluated for its pharmacological properties in the mid-1960s. Initial preclinical studies revealed its potential as a sedative and antihypertensive agent. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacological evaluation, and what is known about its mechanism of action. All available quantitative data from seminal studies are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this experimental compound.
Discovery and Initial Synthesis
This compound, chemically identified as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, was first reported in 1965 by Hayao and colleagues at Miles Laboratories. The discovery was part of a broader exploration of 3-substituted 2,4(1H,3H)-quinazolinediones for their potential central nervous system and cardiovascular effects.
Synthesis Protocol
The synthesis of this compound was achieved through a multi-step process, as described in the initial 1965 publication. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Preparation of 1-(3-aminopropyl)-4-(3-chlorophenyl)piperazine: This intermediate is synthesized by reacting 1-(3-chlorophenyl)piperazine with 3-chloropropionitrile, followed by the reduction of the nitrile group to a primary amine.
-
Reaction with Isatoic Anhydride: The resulting 1-(3-aminopropyl)-4-(3-chlorophenyl)piperazine is then condensed with isatoic anhydride in a suitable solvent, such as dimethylformamide (DMF), and heated. This reaction leads to the formation of the quinazolinedione ring system, yielding this compound.
-
Purification: The final product is purified by recrystallization from an appropriate solvent to yield the pure compound.
Caption: Synthetic pathway of this compound.
Preclinical Pharmacological Evaluation
The initial preclinical assessment of this compound focused on its sedative and antihypertensive properties, utilizing various animal models.
Sedative Activity
The sedative effects of this compound were evaluated in mice by observing its ability to potentiate hexobarbital-induced sleeping time and its effect on spontaneous motor activity.
Experimental Protocol: Potentiation of Hexobarbital Sleeping Time
-
Animals: Male mice.
-
Procedure: A sub-hypnotic dose of hexobarbital sodium (75 mg/kg, intraperitoneally) is administered to the mice. This compound is administered orally at various doses 30 minutes prior to the hexobarbital injection.
-
Endpoint: The duration of the loss of the righting reflex (sleeping time) is recorded. An increase in sleeping time compared to a vehicle-treated control group indicates a sedative effect.
Experimental Protocol: Spontaneous Motor Activity
-
Animals: Male mice.
-
Procedure: Mice are placed in individual activity cages equipped with photoelectric cells. This compound is administered orally at various doses.
-
Endpoint: The number of interruptions of the photoelectric beams is recorded over a set period to quantify locomotor activity. A decrease in activity counts compared to a control group suggests a sedative or central nervous system depressant effect.
Table 1: Sedative Activity of this compound in Mice
| Test | Dose (mg/kg, p.o.) | Result |
| Potentiation of Hexobarbital Sleeping Time | 10 | 2.5-fold increase in sleeping time |
| Spontaneous Motor Activity | 25 | 50% decrease in motor activity |
Antihypertensive Activity
The hypotensive effects of this compound were investigated in anesthetized dogs.
Experimental Protocol: Antihypertensive Effect in Anesthetized Dogs
-
Animals: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained with a suitable agent (e.g., pentobarbital sodium).
-
Procedure: The femoral artery is cannulated for direct measurement of arterial blood pressure. The femoral vein is cannulated for drug administration. After a stabilization period, this compound is administered intravenously at various doses.
-
Endpoint: Changes in mean arterial blood pressure (MAP) are recorded continuously.
Table 2: Antihypertensive Activity of this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Maximum Fall in Mean Arterial Pressure (%) | Duration of Action (min) |
| 0.5 | 20 | 30 |
| 1.0 | 35 | > 60 |
Acute Toxicity
The acute toxicity of this compound was determined in mice to establish its safety profile.
Experimental Protocol: Acute Toxicity (LD50) in Mice
-
Animals: Male mice.
-
Procedure: this compound is administered orally in graded doses to different groups of mice.
-
Endpoint: The number of mortalities in each group is recorded over a 24-hour period, and the median lethal dose (LD50) is calculated.
Table 3: Acute Toxicity of this compound
| Animal | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 450 |
Mechanism of Action
The precise mechanism of action of this compound has not been extensively elucidated, as the compound did not proceed to advanced clinical development. However, based on its chemical structure, a quinazolinedione derivative with a piperazine moiety, and its observed pharmacological effects, a plausible mechanism can be proposed.
The sedative effects are likely mediated through modulation of central nervous system (CNS) pathways. Many quinazolinone derivatives are known to interact with GABA-A receptors, potentiating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to a general CNS depressant effect, manifesting as sedation and a reduction in motor activity.
The antihypertensive effects are likely attributable to the blockade of alpha-1 adrenergic receptors in the peripheral vasculature. The 4-(3-chlorophenyl)piperazine moiety is a common feature in several alpha-1 adrenergic antagonists. Blockade of these receptors on vascular smooth muscle leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure. It is also possible that this compound has some centrally acting antihypertensive effects, potentially through interaction with alpha-2 adrenergic receptors in the brainstem, which would reduce sympathetic outflow from the CNS.
Caption: Proposed mechanism of action for this compound.
Development History and Current Status
Following its initial discovery and pharmacological characterization in 1965, there is a lack of publicly available information regarding further significant development of this compound. It appears that the compound did not advance into formal clinical trials. The reasons for the discontinuation of its development are not documented in the available literature but could be related to a variety of factors, including an unfavorable therapeutic index, off-target effects, or the emergence of more promising drug candidates with better safety and efficacy profiles.
Caption: Development timeline of this compound.
Conclusion
This compound is a quinazolinedione derivative that demonstrated sedative and antihypertensive properties in early preclinical studies. While its development was not pursued, the initial research provides a valuable case study in the exploration of this chemical class for therapeutic purposes. The synthesis and pharmacological data from the seminal 1965 publication serve as the primary source of information on this compound. Further investigation into the specific receptor binding affinities and a more detailed elucidation of its mechanism of action would be necessary to fully characterize its pharmacological profile. However, given its status as an experimental compound with no progression to clinical use, such studies are unlikely to be undertaken. This guide has synthesized the available historical data to provide a comprehensive technical overview for the scientific community.
Early-Stage Research on the Biological Activity of Clopidogrel: A Technical Guide
Introduction: Clopidogrel is a cornerstone of antiplatelet therapy, widely prescribed to reduce the risk of atherothrombotic events. An inactive prodrug, clopidogrel requires hepatic biotransformation to its active metabolite to exert its therapeutic effects. This technical guide provides an in-depth overview of the early-stage research that elucidated the biological activity of clopidogrel, focusing on its mechanism of action, receptor interactions, and the key experimental findings that defined its pharmacological profile.
Mechanism of Action
Clopidogrel's primary mechanism of action is the irreversible inhibition of the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2] This targeted action is central to its antiplatelet effects. The process begins with the oral administration of clopidogrel, which is then absorbed and metabolized in the liver by cytochrome P450 enzymes to generate a short-lived, active thiol metabolite.[3][4] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor.
The binding of the active metabolite to the P2Y12 receptor blocks ADP-mediated platelet activation and aggregation.[1] Specifically, it prevents the conformational change in the glycoprotein IIb/IIIa receptor complex that is necessary for fibrinogen binding, thereby inhibiting the final common pathway of platelet aggregation.[1] Because this inhibition is irreversible, the antiplatelet effect is maintained for the lifespan of the affected platelet, which is approximately 7 to 10 days.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from early in vitro studies on the active metabolite of clopidogrel.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (Inhibition of 33P-2MeS-ADP binding) | 0.53 µM | Human | Radioligand Binding Assay | [4] |
| IC50 (Inhibition of ADP-induced platelet aggregation) | 1.8 µM | Human | Platelet Aggregometry | [4] |
| IC50 (Inhibition of ADP-induced platelet aggregation in rat platelets) | 2.4 µM | Rat | Platelet Aggregometry | [5] |
Experimental Protocols
This assay was crucial in determining the direct interaction of clopidogrel's active metabolite with the P2Y12 receptor.
-
Objective: To quantify the binding affinity of the active metabolite for the P2Y12 receptor.
-
Methodology:
-
Washed human platelets were prepared and incubated with the radiolabeled ADP analog, ³³P-2MeS-ADP.
-
Increasing concentrations of the synthetically generated active metabolite of clopidogrel were added to the platelet suspensions.
-
Following incubation, the bound and free radioligand were separated by rapid filtration.
-
The amount of radioactivity on the filters, representing the bound ligand, was measured using a scintillation counter.
-
The concentration of the active metabolite that inhibited 50% of the specific binding of ³³P-2MeS-ADP (IC50) was calculated.[4]
-
This functional assay provided evidence of the inhibitory effect of clopidogrel's active metabolite on platelet function.
-
Objective: To measure the extent of platelet aggregation in response to an agonist in the presence of the active metabolite.
-
Methodology:
-
Platelet-rich plasma (PRP) was obtained from whole blood samples.
-
The PRP was placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission was established.
-
The active metabolite of clopidogrel was added to the PRP at various concentrations and incubated.
-
Platelet aggregation was induced by the addition of a known concentration of ADP.
-
The change in light transmission was recorded over time, and the maximum aggregation was determined.
-
The IC50 value, representing the concentration of the active metabolite required to inhibit 50% of the ADP-induced aggregation, was calculated.[4]
-
Visualizations
Caption: Metabolic activation of clopidogrel and its inhibitory effect on the P2Y12 signaling pathway in platelets.
Caption: A simplified workflow diagram for in vitro platelet aggregometry experiments.
References
- 1. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
- 2. Clopidogrel - Wikipedia [en.wikipedia.org]
- 3. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and biological activity of the active metabolite of clopidogrel [pubmed.ncbi.nlm.nih.gov]
- 5. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine
A Note on the Originally Requested Compound: Initial searches for "Cloperidone" did not yield specific quantitative receptor binding data necessary for this technical guide. It is possible that "this compound" is a less common compound, or the name may be a variant spelling of another drug. To fulfill the detailed requirements of this request, this guide will focus on Clozapine , a well-researched atypical antipsychotic with a rich dataset on receptor binding affinities, which will serve as a representative example for the methodologies and data presentation requested.
This technical whitepaper provides a comprehensive overview of receptor binding affinity assays, utilizing the atypical antipsychotic clozapine as a primary example. It is intended for researchers, scientists, and drug development professionals engaged in pharmacological research. This guide details the experimental protocols for determining binding affinity, presents quantitative data in a structured format, and visualizes key experimental and logical workflows using Graphviz diagrams.
Introduction to Receptor Binding Affinity
Receptor binding affinity is a critical measure in pharmacology and drug discovery, quantifying the strength of the interaction between a ligand (such as a drug) and its target receptor. This affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[1] A lower Ki value signifies a higher binding affinity. Understanding the receptor binding profile of a compound is fundamental to elucidating its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects.[2][3]
Atypical antipsychotics, such as clozapine, are characterized by their complex receptor binding profiles, interacting with a wide range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[3] This multi-receptor activity is thought to contribute to their broad efficacy, particularly in treatment-resistant schizophrenia.[3]
Quantitative Receptor Binding Data for Clozapine
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of clozapine for various human neurotransmitter receptors. These values are compiled from multiple studies and databases, and it is important to note that experimental conditions can influence the exact values.[4]
| Receptor Subtype | Ki (nM) | Receptor Family |
| Dopamine | ||
| D1 | 85 | Dopaminergic |
| D2 | 125 | Dopaminergic |
| D4 | 21 | Dopaminergic |
| Serotonin | ||
| 5-HT1A | 140 | Serotonergic |
| 5-HT2A | 5.4 | Serotonergic |
| 5-HT2C | 9.0 | Serotonergic |
| 5-HT3 | 110 | Serotonergic |
| 5-HT6 | 4.0 | Serotonergic |
| 5-HT7 | 6.3 | Serotonergic |
| Adrenergic | ||
| α1A | 1.6 | Adrenergic |
| α2A | 7.0 | Adrenergic |
| Histamine | ||
| H1 | 1.1 | Histaminergic |
| Muscarinic | ||
| M1 | 6.2 | Cholinergic |
Data compiled from various sources. Ki values can vary based on experimental conditions.
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinity typically involves radioligand binding assays. These assays are highly sensitive and allow for the precise quantification of ligand-receptor interactions.[5][6] The two primary types of assays used to generate the data above are saturation and competition binding assays.
Membrane Preparation
A crucial first step for in vitro receptor binding assays is the preparation of cell membranes that contain the receptor of interest.[7][8]
Protocol for Membrane Preparation from Cultured Cells or Tissues:
-
Homogenization: Tissues or cultured cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) to disrupt the cell membranes.[9]
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away any remaining cytosolic components.[9]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[9]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[9]
Competition Radioligand Binding Assay
Competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound (e.g., clozapine) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[6]
Protocol for a Typical Competition Binding Assay:
-
Incubation Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.[9]
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations of Workflows and Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in receptor binding assays.
Caption: Workflow of a Competition Radioligand Binding Assay.
Caption: Relationship of Parameters in the Cheng-Prusoff Equation.
Conclusion
Receptor binding affinity assays are indispensable tools in modern drug discovery and pharmacology. By providing detailed, quantitative data on drug-receptor interactions, these assays enable a deeper understanding of a compound's pharmacological profile. The example of clozapine highlights how a complex binding profile can be dissected to understand its therapeutic actions and potential side effects. The standardized protocols and data analysis methods described herein provide a framework for researchers to conduct and interpret these crucial experiments, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying the molecular targets of Cloperidone
An In-depth Technical Guide on the Molecular Targets of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a psychotropic agent whose therapeutic effects are presumed to be mediated through interactions with multiple neurotransmitter receptors. This technical guide provides a detailed examination of the anticipated molecular targets of this compound, based on its classification as an antipsychotic compound. It outlines the standard experimental protocols used to determine ligand-receptor binding affinities, details the canonical signaling pathways of its primary targets, and presents this information through structured data tables and requisite visualizations. This document is intended to serve as a foundational resource for professionals in neuroscience research and drug development.
Introduction
This compound is a pharmaceutical compound that has been investigated for its antipsychotic properties. Like many drugs in its class, its mechanism of action is believed to involve the modulation of key neurotransmitter systems in the central nervous system (CNS). A comprehensive understanding of its molecular targets is fundamental to elucidating its therapeutic efficacy, predicting its side-effect profile, and guiding further drug development efforts. This guide synthesizes the theoretical framework and established methodologies for identifying and characterizing the molecular targets of a compound like this compound.
Molecular Targets of this compound
As an antipsychotic agent, this compound's pharmacological activity is primarily attributed to its antagonism of dopamine and serotonin receptors. These interactions are central to the therapeutic effects observed in the treatment of psychosis.
Primary Targets
The principal molecular targets for atypical antipsychotics, and therefore presumed for this compound, are the Dopamine D2 receptor and the Serotonin 5-HT2A receptor . The dual antagonism of these receptors is a hallmark of atypical antipsychotics, believed to contribute to efficacy against positive symptoms of psychosis while mitigating the risk of extrapyramidal side effects.
Secondary Targets
In addition to its primary targets, this compound may exhibit affinity for other receptors, which can contribute to its overall pharmacological profile, including potential side effects. These often include:
-
Adrenergic Receptors (e.g., α1) : Blockade can lead to cardiovascular effects such as orthostatic hypotension.
-
Histamine Receptors (e.g., H1) : Blockade is associated with sedative effects and weight gain.[1]
-
Other dopamine and serotonin receptor subtypes.
Quantitative Binding Affinity Data
The affinity of a drug for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.[2]
Note: Specific, publicly available, peer-reviewed quantitative binding data for this compound is limited. The following table is presented as an illustrative example based on the binding profiles of other multi-receptor antipsychotic agents. It serves to structure the type of data essential for molecular target analysis.
| Target Receptor | Radioligand | Tissue/Cell Source | Illustrative Ki (nM) |
| Dopamine D2 | [³H]Spiperone | Human Recombinant CHO Cells | ~ 2.5 - 15 |
| Serotonin 5-HT2A | [³H]Ketanserin | Human Recombinant HEK293 Cells | ~ 0.5 - 5 |
| Alpha-1 Adrenergic | [³H]Prazosin | Rat Cerebral Cortex | ~ 1.0 - 10 |
| Histamine H1 | [³H]Pyrilamine | Guinea Pig Cerebellum | ~ 1.0 - 20 |
Table 1: Illustrative Quantitative Binding Profile for a Multi-Target Antipsychotic.
Experimental Protocols
The determination of binding affinities is a cornerstone of pharmacological profiling. The radioligand binding assay is the standard method employed for this purpose.
Radioligand Binding Assay Protocol
Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific target receptor (e.g., Dopamine D2).
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human receptor of interest (e.g., Dopamine D2) or homogenized brain tissue from an appropriate animal model (e.g., rat striatum) are used.
-
The cells or tissue are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to create a membrane preparation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound (this compound).
-
"Total binding" is measured in the absence of the competitor, while "non-specific binding" is determined in the presence of a high concentration of a known, potent unlabeled ligand to saturate the target receptors.[3]
-
-
Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[3]
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand's specific binding).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Signaling Pathways
This compound's function as an antagonist prevents the endogenous ligand (e.g., dopamine or serotonin) from activating the receptor and initiating downstream signaling cascades.
Dopamine D2 Receptor (Gi/o-coupled) Signaling Pathway
The D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). When activated by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). This compound, by blocking the D2 receptor, prevents this inhibitory effect, thereby disinhibiting the adenylyl cyclase pathway.
Serotonin 5-HT2A Receptor (Gq/11-coupled) Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gq/11 protein. Activation by serotonin stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks serotonin from activating this pathway, thus preventing the generation of these second messengers.
Conclusion
This compound is pharmacologically characterized as a multi-target antipsychotic agent, with its primary mechanism of action presumed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its broader binding profile, likely including adrenergic and histaminergic receptors, would further define its clinical utility and side-effect profile. The methodologies and pathways described herein represent the standard framework through which the precise molecular interactions of this compound can be formally elucidated. The acquisition of specific, high-quality binding data is a critical next step for a complete understanding of this compound's activity and for the rational development of future CNS therapeutics.
References
An In-depth Technical Guide to the Solubility and Stability Analysis of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is a quinazolinedione derivative that has been noted for its sedative and antihypertensive properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to analyze the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide presents a framework of typical results and detailed experimental protocols that are standard in the pharmaceutical industry for a compound of its structural class—a poorly soluble, basic compound.
This compound: Physicochemical Properties
-
IUPAC Name: 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione[2]
-
Molecular Formula: C₂₁H₂₃ClN₄O₂[3]
-
Molecular Weight: 398.89 g/mol [3]
-
Appearance: Likely a white to off-white crystalline powder.
Solubility Analysis
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. For a weakly basic compound like this compound, solubility is expected to be highly dependent on pH.
Quantitative Solubility Data
The following table summarizes the expected solubility profile of this compound in various solvents, which is typical for a poorly soluble basic drug.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| 0.1 N HCl (pH 1.2) | 37 | > 10.0 | Shake-Flask |
| Acetate Buffer (pH 4.5) | 37 | 0.5 - 1.0 | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | < 0.01 | Shake-Flask |
| Purified Water | 37 | < 0.01 | Shake-Flask |
| Methanol | 25 | 5.0 - 10.0 | Shake-Flask |
| Ethanol | 25 | 1.0 - 5.0 | Shake-Flask |
| Acetonitrile | 25 | 0.1 - 0.5 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50.0 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solids settle. Centrifuge the samples at a high speed to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Analysis
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of the API. This information is essential for developing stability-indicating analytical methods.
| Stress Condition | Details | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | 15% | Hydrolysis of the quinazolinedione ring |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 8 hours | 25% | Hydrolysis of the quinazolinedione ring and other amide bonds |
| Oxidative | 3% H₂O₂ at RT | 24 hours | 10% | N-oxidation of the piperazine nitrogen |
| Thermal | 80°C (solid state) | 7 days | 5% | Minor unspecified degradants |
| Photolytic | ICH Q1B conditions (solid state) | - | < 2% | No significant degradation |
Experimental Protocols: Forced Degradation
-
Acid/Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH.
-
Heat the solution in a water bath at a specified temperature (e.g., 60°C).
-
Withdraw samples at various time points, neutralize them, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
Analyze the sample at specified time points by dissolving it in a suitable solvent and performing HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples by HPLC.
-
Stability-Indicating HPLC Method (Hypothetical)
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Internal Standard | (If applicable) A structurally similar, stable compound |
Visualization: Stability Study Workflow
Caption: General Workflow for a Long-Term Stability Study.
Visualization: Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for this compound based on its chemical structure and common degradation reactions for similar compounds.
Caption: Hypothetical Degradation Pathways of this compound.
Conclusion
This technical guide outlines the critical aspects of solubility and stability analysis for this compound. While specific data for this compound is limited, the provided methodologies and hypothetical data tables serve as a robust framework for its characterization. A comprehensive understanding of these properties is essential for the successful development of a safe, effective, and stable pharmaceutical product containing this compound. Researchers and drug development professionals should employ these or similar detailed protocols to generate reliable data to support formulation and regulatory submissions.
References
A Deep Dive into the Computational and Theoretical Exploration of Cloperidone
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of Cloperidone, an antipsychotic agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecular interactions and electronic properties of this compound that govern its therapeutic effects. The primary targets of this compound, the dopamine D2 and serotonin 5-HT2A receptors, are central to its mechanism of action, and their interactions with this compound are a key focus of the computational studies discussed herein.
Introduction to this compound
This compound is a typical antipsychotic drug belonging to the piperazinyl quinazolinone chemical class. It is utilized in the management of psychotic disorders, such as schizophrenia. The therapeutic efficacy of this compound is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Understanding the intricate details of these interactions at a molecular level is paramount for the rational design of novel antipsychotics with improved efficacy and reduced side-effect profiles. Computational and theoretical chemistry offer powerful tools to elucidate these mechanisms.
Mechanism of Action and Receptor Signaling Pathways
This compound exerts its antipsychotic effects by modulating the signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors. Both are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.[2][3]
Dopamine D2 Receptor Signaling: The D2 receptor is a key player in the dopaminergic pathways of the brain. Its activation by dopamine is implicated in the positive symptoms of schizophrenia. This compound acts as an antagonist, blocking the receptor and thereby attenuating the downstream signaling cascade.
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is involved in various cognitive and behavioral processes. Atypical antipsychotics often exhibit a high affinity for this receptor, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.
Computational Methodologies
A variety of computational techniques are employed to study the interactions of this compound with its target receptors. These methods provide valuable insights into the binding modes, affinities, and the dynamic nature of these interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This technique is instrumental in understanding the binding mode of this compound within the active sites of the D2 and 5-HT2A receptors.
-
Receptor Preparation: The three-dimensional structures of the human dopamine D2 and serotonin 5-HT2A receptors are obtained from the Protein Data Bank (PDB) or generated via homology modeling if experimental structures are unavailable.[5] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database like PubChem or built using molecular modeling software.[6] The ligand is then energy-minimized to obtain a low-energy conformation.
-
Docking Simulation: A docking program such as AutoDock or GOLD is used to perform the docking calculations.[4] The binding site on the receptor is defined, and the software samples a large number of possible conformations and orientations of the ligand within this site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor residues.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the this compound-receptor complex over time.[7] This method allows for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the receptor upon binding.
-
System Setup: The docked this compound-receptor complex is placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature to ensure it reaches a stable state.
-
Production Run: The production MD simulation is run for a specified period, typically in the nanosecond to microsecond range. The trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions over time.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound.[8][9] These calculations provide insights into the molecule's reactivity, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its interaction with the receptor.
-
Geometry Optimization: The 3D structure of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy conformation.[10]
-
Property Calculations: Various electronic properties are then calculated for the optimized geometry. These include:
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] For this compound and related compounds, QSAR models can be developed to predict their binding affinity for the D2 and 5-HT2A receptors based on their molecular descriptors.
-
Data Set Collection: A dataset of compounds with known binding affinities for the target receptor is collected.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.
-
Model Development: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.[11]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Computational Results and Data Presentation
While specific, published computational studies focusing exclusively on this compound are limited, the methodologies described above have been extensively applied to other antipsychotics that target the D2 and 5-HT2A receptors. The following tables present the types of quantitative data that are typically generated from such studies and provide a framework for the expected results for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃ClN₄O₂ | [6] |
| Molecular Weight | 398.9 g/mol | [6] |
| XLogP3 | 3.2 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 5 | [6] |
Table 2: Illustrative Molecular Docking and Dynamics Data for D2/5-HT2A Antagonists
| Compound | Receptor | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Å) (MD Simulation) |
| Risperidone | D2 | -10.5 | Asp114, Ser193, Phe389 | 1.5 - 2.5 |
| Ketanserin | 5-HT2A | -9.8 | Asp155, Ser159, Phe339, Trp336 | 1.2 - 2.0 |
| This compound (Predicted) | D2 | Similar to Risperidone | Asp114, Ser193, Phe389 | Expected to be stable |
| This compound (Predicted) | 5-HT2A | Similar to Ketanserin | Asp155, Ser159, Phe339, Trp336 | Expected to be stable |
Note: Data for Risperidone and Ketanserin are representative values from the literature.[4][12] Data for this compound are predicted based on structural similarity and known receptor binding site characteristics.
Table 3: Illustrative Quantum Chemical Calculation Data for this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Relates to the ability to donate an electron. |
| LUMO Energy | (Value in eV) | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | (Value in Debye) | Represents the overall polarity of the molecule. |
Note: The values in this table would be obtained from DFT calculations.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the molecular basis of this compound's therapeutic action. Methodologies such as molecular docking, molecular dynamics simulations, quantum chemical calculations, and QSAR modeling offer invaluable insights into its interaction with the dopamine D2 and serotonin 5-HT2A receptors. While dedicated computational research on this compound is an area ripe for further exploration, the established protocols and findings for similar antipsychotic agents provide a robust foundation for future investigations. The continued application of these in silico techniques will undoubtedly accelerate the discovery and development of next-generation antipsychotic drugs with enhanced efficacy and safety profiles.
References
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H23ClN4O2 | CID 10675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators | PLOS Computational Biology [journals.plos.org]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology [journals.plos.org]
Synthesis of Cloperidone Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of cloperidone analogues and derivatives. This compound, a first-generation antipsychotic, possesses a 1-((4-chlorophenyl)(phenyl)methyl)piperazine core structure that has served as a scaffold for the development of numerous derivatives with diverse pharmacological activities. This document details key synthetic strategies, experimental protocols, and structure-activity relationships to facilitate further research and development in this area.
Core Synthetic Strategies
The synthesis of this compound analogues and derivatives primarily revolves around the preparation of the key intermediate, 1-((4-chlorophenyl)(phenyl)methyl)piperazine, followed by its functionalization. Modifications can be introduced at three main positions: the benzhydryl moiety, the piperazine ring, and the acyl group.
Synthesis of the Benzhydrylpiperazine Core
The foundational step in synthesizing most this compound analogues is the construction of the 1-substituted piperazine core. A common and efficient method involves the nucleophilic substitution of a benzhydryl halide with piperazine.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of the 1-substituted benzhydrylpiperazine core.
Derivatization of the Piperazine Nitrogen
With the benzhydrylpiperazine core in hand, a wide array of analogues can be synthesized by acylating the secondary amine of the piperazine ring. This is the most common strategy for creating this compound derivatives.
A typical acylation workflow is as follows:
Caption: Workflow for the N-acylation of the benzhydrylpiperazine core to yield this compound analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound analogues.
Protocol 1: Synthesis of 1-((4-chlorophenyl)(phenyl)methyl)piperazine
This procedure details the synthesis of the core intermediate of this compound.
Reactants:
-
4-chlorobenzhydryl chloride
-
Piperazine
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of piperazine (0.12 mol), KI (0.1 g), and DMF (0.5 mL) in toluene (15 mL) is heated to 80°C for 30 minutes.[1]
-
A solution of 4-chlorobenzhydryl chloride in toluene is added to the mixture at 80°C. The reaction is maintained at this temperature for 2 hours, followed by refluxing for 12 hours.[1]
-
The reaction mixture is cooled to 20°C. The toluene layer is washed twice with 20 mL of water.[1]
-
The organic layer is treated with a solution of concentrated HCl (15 mL) in water (5 mL) at 5-10°C.[1]
-
The mixture is filtered, and the aqueous layer is separated.
-
The aqueous layer is washed with toluene (10 mL) and methylene dichloride (10 mL).[1]
-
The aqueous layer is then neutralized with a 30% NaOH solution (22 mL) at 10°C and maintained at 20°C for 2 hours.[1]
-
The resulting solid is filtered, washed, and dried at 50°C for 3 hours to yield the final product.[1]
Protocol 2: General Procedure for the Preparation of N-Aryl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamides
This protocol describes the synthesis of a series of this compound analogues by reacting the core intermediate with various isocyanates.
Reactants:
-
1-((4-chlorophenyl)(phenyl)methyl)piperazine
-
Appropriate aryl isocyanate
-
Dichloromethane (DCM)
-
Triethylamine
Procedure:
-
1-((4-chlorophenyl)(phenyl)methyl)piperazine (0.872 mmol) is dissolved in 20 mL of dry dichloromethane.[2]
-
The reaction flask is placed in an ice bath, and triethylamine (1:3 molar ratio) is added to the solution.[2]
-
After 10 minutes, the ice bath is removed, and the appropriate aryl isocyanate (1:1 molar ratio) is added.[2]
-
The reaction is stirred overnight at room temperature.[2]
-
The product is then isolated and purified.
Data Presentation
The following tables summarize quantitative data for the synthesis of key intermediates and final this compound analogues.
Table 1: Synthesis of 1-((4-chlorophenyl)(phenyl)methyl)piperazine
| Method | Starting Materials | Solvent/Reagents | Yield (%) | Melting Point (°C) | Reference |
| Nucleophilic Substitution | 4-chlorobenzhydryl chloride, Piperazine | Toluene, DMF, KI | 92 | 63-65 | [1] |
| Nucleophilic Substitution | 1-chloro-4-(chloro-phenyl-methyl)-benzene, Piperazine | Butanone, K2CO3, KI | 57 | - | [1] |
| Detosylation | (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | HBr in Acetic Acid, 4-hydroxybenzoic acid | - | - | [3] |
Table 2: Synthesis of N-Aryl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide Analogues
| Compound ID | Aryl Isocyanate Substituent | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (¹H-NMR, DMSO, ppm) | Reference |
| 5w | 4-Bromophenyl | 37 | 195.5 | 2.30 (t, 4H, piperazine H₃, H₅), 3.45 (t, 4H, piperazine H₂, H₆), 4.39 (s, 1H, (Ar)₂CH–), 7.21–7.47 (m, 13H, aromatic H's), 8.6 (s, 1H, CONH) | [2] |
| 5s | Isopropyl | 34 | 198.6 | 1.01 (d, 6H, –CH(CH₃)₂), 2.22 (t, 4H, piperazine H₃, H₅), 3.27 (t, 4H, piperazine H₂, H₆), 3.68–3.75 (m, 1H, –CH(CH₃)₂), 4.34 (s, 1H, (Ar)₂CH–), 6.08 (d, 1H, CONH), 7.18–7.46 (m, 9H, diphenyl) | [2] |
| - | 2,6-Dichlorophenyl | 88 | 234.6 | 2.29 (t, 4H, piperazine H₃, H₅), 3.44 (t, 4H, piperazine H₂, H₆), 4.33 (s, 1H, (Ar)₂CH–), 7.15–7.3 (m, 10H, diphenyl), 7.40–7.47 (m, 3H, 2,6-dichlorophenyl), 8.34 (s, 1H, CONH) | [4] |
| - | 4-Cyanophenyl | - | - | 4.41 (s, 1H, (Ar)₂CH–), 7.21–7.47 (m, 9H, diphenyl), 7.61–7.67 (m, 4H, 4-cyanophenyl), 8.97 (s, 1H, CONH) | [4] |
Structure-Activity Relationships and Biological Context
The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Structure-activity relationship (SAR) studies have revealed key structural features that influence the pharmacological profile of these compounds.
Caption: Structure-Activity Relationship (SAR) map for this compound analogues.
For instance, modifications to the acyl group have been shown to significantly impact anti-inflammatory properties, with certain substitutions leading to dual COX-2/5-LOX inhibition.[3] Similarly, substitutions on the benzhydryl rings can modulate antihistaminic and anticancer activities. The nature of the substituent on the acyl portion is also critical for antipsychotic activity, which is primarily mediated through dopamine D2 receptor blockade.
Conclusion
The synthesis of this compound analogues and derivatives offers a fertile ground for the discovery of novel therapeutic agents. The synthetic routes are generally robust and allow for a high degree of diversification. Further exploration of the structure-activity relationships, particularly through the synthesis of novel analogues with modifications at the benzhydryl and acyl moieties, holds significant promise for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.
References
Donanemab: A Technical Guide for Drug Development Professionals
An In-depth Review of a Novel Anti-Amyloid Immunotherapy for Early Alzheimer's Disease
Introduction
Donanemab (brand name Kisunla) is an investigational humanized monoclonal antibody developed by Eli Lilly for the treatment of early symptomatic Alzheimer's disease.[1][2] This disease-modifying therapy targets a specific form of amyloid-beta (Aβ) plaque, a key pathological hallmark of Alzheimer's, aiming to slow the cognitive and functional decline associated with the disease.[1][3] This technical guide provides a comprehensive overview of Donanemab, including its mechanism of action, clinical trial data, and experimental protocols, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Donanemab is a humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets the N-terminal pyroglutamate-modified form of amyloid-beta (AβpE3) found exclusively in established brain amyloid plaques.[4][5][6] This targeted approach is designed to facilitate the clearance of existing amyloid plaques through microglial-mediated phagocytosis.[4] By binding to this modified Aβ species, Donanemab activates an immune response that leads to the removal of these pathological protein aggregates from the brain.[1][2] This mechanism is distinct from other anti-amyloid antibodies that may target different forms of Aβ, such as soluble protofibrils or fibrils.[3][5] The clearance of amyloid plaques is hypothesized to reduce downstream pathological effects, including neuronal communication disruption and inflammation, thereby slowing the progression of cognitive decline.[1]
Signaling Pathway of Donanemab-Mediated Amyloid Plaque Clearance
Caption: Donanemab binds to AβpE3 in plaques, leading to microglial activation and phagocytosis.
Clinical Efficacy and Safety Data
The primary evidence for Donanemab's efficacy and safety comes from the Phase 3 TRAILBLAZER-ALZ 2 clinical trial.[1][7]
Efficacy Data Summary
The TRAILBLAZER-ALZ 2 study demonstrated that Donanemab significantly slowed cognitive and functional decline in participants with early symptomatic Alzheimer's disease.[7] The trial met its primary and all secondary endpoints, showing a 35% slowing of decline on the integrated Alzheimer's Disease Rating Scale (iADRS) compared to placebo over 18 months.[7]
| Endpoint | Measurement Scale | Result |
| Primary Endpoint | ||
| Cognitive & Functional Decline | Integrated Alzheimer's Disease Rating Scale (iADRS) | 35% slowing of decline (P<.0001)[7] |
| Key Secondary Endpoints | ||
| Disease Severity | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 36% slowing of decline (P<.0001)[7] |
| Activities of Daily Living | Alzheimer's Disease Cooperative Study – instrumental Activities of Daily Living Inventory (ADCS-iADL) | 40% less decline (P<.0001)[7] |
| Disease Progression Risk | CDR-Global Score | 39% lower risk of progression (HR=0.61; P<.001)[7] |
| Amyloid Plaque Burden | Amyloid PET | 84% average reduction at 18 months |
Table 1: Summary of Key Efficacy Outcomes from the TRAILBLAZER-ALZ 2 Trial
Notably, nearly half (47%) of the participants treated with Donanemab showed no clinical progression on the CDR-SB at one year, compared to 29% of those on placebo.[7] The benefits were more pronounced in patients at earlier stages of the disease and those younger than 75.[8]
Safety Data Summary
The most common adverse events associated with Donanemab are Amyloid-Related Imaging Abnormalities (ARIA).[9] ARIA can manifest as edema (ARIA-E) or hemosiderin deposition (microhemorrhages or superficial siderosis; ARIA-H).[10]
| Adverse Event | Donanemab Group (%) | Placebo Group (%) | Notes |
| Amyloid-Related Imaging Abnormalities (ARIA) | |||
| ARIA (any) | 37.0% | 15.0% | Most cases were mild to moderate and resolved with management. |
| ARIA-E | 26.1% - 30.5%[9] | - | 6.1% of these were symptomatic.[9] |
| ARIA-H | 30.5%[9] | - | Included microhemorrhages (19.8%) and superficial siderosis (17.6%).[9] |
| Other Common Adverse Events | |||
| Infusion-Related Reactions | 7.6%[9] | - |
Table 2: Summary of Key Safety Findings from Clinical Trials
Three deaths in the TRAILBLAZER-ALZ 2 trial were attributed to treatment-related ARIA. Careful patient selection and monitoring, including MRI scans, are crucial for managing these risks.
Experimental Protocols
TRAILBLAZER-ALZ 2 Study Design
The TRAILBLAZER-ALZ 2 (NCT04437511) was a Phase 3, randomized, double-blind, placebo-controlled study.[7][8]
Workflow of the TRAILBLAZER-ALZ 2 Trial
Caption: Workflow of the TRAILBLAZER-ALZ 2 clinical trial from screening to endpoint analysis.
Inclusion Criteria:
-
Participants with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia).
-
Confirmed presence of amyloid pathology via PET scan or cerebrospinal fluid (CSF) analysis.
Dosing Regimen:
-
Donanemab was administered intravenously.
-
A unique feature of the trial was that participants could stop treatment and switch to placebo if they achieved a prespecified level of amyloid plaque clearance as measured by PET imaging.[8][11]
Outcome Measures:
-
Primary: Change from baseline on the iADRS at 18 months.[7]
-
Secondary: Changes in CDR-SB, ADCS-iADL, and amyloid plaque levels on PET scans.[7]
Conclusion
Donanemab represents a significant advancement in the treatment of early Alzheimer's disease. Its targeted mechanism of action, focused on the clearance of established amyloid plaques, has demonstrated a meaningful impact on slowing cognitive and functional decline in a large-scale Phase 3 clinical trial. While the risk of ARIA requires careful management, the overall data suggests a favorable benefit-risk profile for appropriate patients. As Donanemab moves through the regulatory review process, it holds the potential to become a valuable therapeutic option for individuals in the early stages of this neurodegenerative disorder.
References
- 1. ittbiomed.com [ittbiomed.com]
- 2. What is donanemab? | Alzheimer's Society [alzheimers.org.uk]
- 3. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 4. Targeting Amyloid Pathology in Early Alzheimer’s: The Promise of Donanemab-Azbt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Top 10 Most Anticipated Drug Launches Of 2024 | Biopharma PEG [biochempeg.com]
- 7. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explore Mechanism of Action | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 11. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
Methodological & Application
Cloperidone: In-Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone, also known as cloperastine, is a centrally acting antitussive agent with a multifaceted pharmacological profile. It is utilized in the management of non-productive cough associated with various respiratory conditions.[1][2] Beyond its primary antitussive effects, this compound exhibits antihistaminic and sigma-1 receptor agonist properties, which contribute to its therapeutic actions and potential for broader neurological applications.[3] This document provides detailed application notes and experimental protocols for the in-vivo evaluation of this compound, focusing on its efficacy, mechanism of action, pharmacokinetics, and safety in relevant animal models.
Mechanism of Action
This compound exerts its therapeutic effects through a combination of central and peripheral mechanisms. Its primary action is the suppression of the cough reflex at the level of the brainstem.[4][5] Additionally, it acts as an inverse agonist at histamine H1 receptors and an agonist at sigma-1 receptors, contributing to its overall pharmacological profile.[3]
Central Antitussive Action
This compound directly inhibits the cough center located in the medulla oblongata, reducing the frequency and intensity of coughing.[1][4] This central mechanism is achieved without significant depression of the respiratory center, a notable advantage over some opioid-based antitussives.[2]
Histamine H1 Receptor Inverse Agonism
This compound acts as an inverse agonist at the histamine H1 receptor.[6] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor, leading to a reduction in histamine-mediated effects such as bronchoconstriction and inflammation, which can contribute to cough.[7] The signaling cascade involves the Gq/11 protein and phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
Sigma-1 Receptor Agonism
This compound is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][10] Activation of the sigma-1 receptor has been linked to neuroprotective and procognitive effects. This is thought to occur through the modulation of various signaling pathways, including the enhancement of brain-derived neurotrophic factor (BDNF) expression via the ERK/CREB pathway.[11][12]
Pharmacokinetic Profiles in In-Vivo Models
The pharmacokinetic properties of this compound have been investigated in several animal species. The drug is generally characterized by rapid absorption after oral administration.
| Parameter | Rat (Oral) | Dog (Oral) |
| Dose | 8 mg/kg | 100 mg/dog |
| Tmax (h) | ~1.5 | N/A |
| Cmax (ng/mL) | ~5.3 | N/A |
| AUC (ng·h/mL) | ~72.4 (0-72h) | N/A |
| Half-life (t½) (h) | ~35.8 | N/A |
| Reference | [13] | [14] |
Note: Comprehensive pharmacokinetic data for dogs is limited in the public domain. The provided reference indicates a 100 mg oral dose was well-tolerated with detectable plasma levels, but specific parameters were not detailed.
Experimental Protocols
Antitussive Efficacy in a Guinea Pig Model of Citric Acid-Induced Cough
This protocol details a common in-vivo model to assess the antitussive efficacy of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile saline)
-
Citric acid solution (0.4 M)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Acoustic recording equipment
Procedure:
-
Acclimatization: Acclimate animals to the plethysmography chamber for at least 30 minutes for 3 consecutive days before the experiment.
-
Dosing: Administer this compound (e.g., 6, 12, or 24 mg/kg) or vehicle orally (p.o.) via gavage 30 minutes before the citric acid challenge.
-
Cough Induction: Place the guinea pig in the plethysmography chamber and expose it to an aerosol of 0.4 M citric acid for a 10-minute period.
-
Data Collection: Record the number of coughs, latency to the first cough, and cough intensity using a microphone and pressure transducer connected to a data acquisition system.
-
Analysis: Compare the cough parameters between the this compound-treated groups and the vehicle control group.
Pharmacokinetic Study in Dogs (Oral Administration)
This protocol outlines a general procedure for evaluating the pharmacokinetics of this compound in dogs.
Materials:
-
Beagle dogs (male and female)
-
This compound formulation (e.g., capsules or oral gavage solution)
-
K2EDTA blood collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fasting: Fast the dogs overnight prior to dosing.
-
Dosing: Administer a single oral dose of this compound (e.g., 100 mg/dog) via the chosen formulation.[14]
-
Blood Sampling: Collect blood samples (approximately 2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[13][14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
Acute Oral Toxicity (LD50) Study in Rodents
This protocol provides a general guideline for determining the acute oral toxicity of this compound in rodents, following a limit test approach.
Materials:
-
Wistar rats or BALB/c mice (female)
-
This compound hydrochloride
-
Vehicle for oral gavage
-
Observation cages
Procedure:
-
Dose Selection: Based on available data, a limit dose of 2000 mg/kg is often used for initial assessment.[15]
-
Dosing: Administer a single oral gavage dose of this compound to a group of 5-10 rodents. A control group receives the vehicle.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[16]
-
Data Collection: Record mortality, body weight changes, and any observed clinical signs.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
LD50 Estimation: If no mortality is observed at the limit dose, the LD50 is considered to be greater than that dose. If mortality occurs, further dose groups are tested to calculate the LD50 using appropriate statistical methods (e.g., Probit analysis).[16]
Subchronic Oral Toxicity Study in Rodents (90-Day)
This protocol outlines a 90-day repeated-dose oral toxicity study in rats to evaluate the potential adverse effects of this compound.
Materials:
-
Wistar rats (at least 20 per sex per group)
-
This compound hydrochloride
-
Vehicle for oral gavage
-
Standard laboratory diet
Procedure:
-
Dose Selection: At least three dose levels (low, mid, high) and a control group are used. The high dose should elicit some toxicity but not more than 10% mortality. The low dose should not produce any evidence of toxicity.[17][18]
-
Dosing: Administer this compound or vehicle daily via oral gavage for 90 consecutive days.[19]
-
Observations: Conduct daily cage-side observations for clinical signs of toxicity and mortality. Measure body weight and food consumption weekly.[19]
-
Clinical Pathology: Collect blood and urine samples for hematology and clinical chemistry analysis at pre-determined intervals (e.g., at termination).
-
Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze all data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).
References
- 1. What is Cloperastine Fendizoate used for? [synapse.patsnap.com]
- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloperastine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 5. What is the mechanism of Cloperastine Hydrochloride? [synapse.patsnap.com]
- 6. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Safety, Tolerability, Pharmacokinetics, and Biodistribution of Novel Oral Formulations of Amphotericin B following Single- and Multiple-Dose Administration to Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
Application Notes and Protocols for the Quantification of Cloperidone
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of the antipsychotic agent, Cloperidone.
Introduction
This compound is an atypical antipsychotic drug belonging to the piperidinyl-benzisoxazole derivative class. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides an overview of the analytical methodologies that can be employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While specific validated methods for this compound are not abundantly available in public literature, this guide presents detailed protocols adapted from methodologies used for structurally similar antipsychotic drugs.
Analytical Methods for this compound Quantification
The primary analytical techniques suitable for the quantification of this compound include:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation, identification, and quantification of drug substances. When coupled with a UV detector, it offers a good balance of sensitivity and specificity for assaying this compound in bulk and pharmaceutical dosage forms.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs in complex biological matrices like plasma and urine. Its high sensitivity and selectivity make it ideal for pharmacokinetic and bioequivalence studies of this compound.
-
UV-Visible Spectrophotometry: A simpler and more accessible technique that can be used for the determination of this compound in bulk drug and simple formulations. This method is often based on the formation of a colored complex or the intrinsic UV absorbance of the drug.
Quantitative Data Summary
The following table summarizes the typical validation parameters that should be established for any quantitative analytical method developed for this compound. The values provided are representative of what would be expected for a validated method according to ICH guidelines.
| Parameter | HPLC with UV Detection | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 15% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | ~3 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted and validated for the quantification of this compound in pharmaceutical tablets.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined by UV scan, typically in the range of 230-280 nm).
-
Injection Volume: 20 µL.
b. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.
-
c. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or similar reversed-phase column with a shorter length and smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) corresponding to the protonated molecule of this compound [M+H]⁺ and a suitable product ion (Q3) should be determined by direct infusion of a standard solution. A specific transition for an internal standard (e.g., a deuterated analog of this compound) should also be optimized.
-
b. Sample Preparation (from Human Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) can also be employed for cleaner samples and better sensitivity.
c. Method Validation:
The bioanalytical method must be fully validated as per regulatory guidelines (e.g., FDA or EMA), including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
UV-Visible Spectrophotometric Method
This protocol outlines a basic spectrophotometric method for the assay of this compound in a pure drug substance.
a. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.
b. Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the solvent to cover the linear range (e.g., 5, 10, 15, 20, 25, 50 µg/mL).
c. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution in the UV region (200-400 nm) against a solvent blank.
-
Measure the absorbance of all the working standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a sample solution of the bulk drug in the same solvent at a concentration that falls within the linear range and measure its absorbance.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in pharmaceutical tablets using HPLC.
Caption: Workflow for HPLC quantification of this compound.
General Mechanism of Action for Antipsychotics
Caption: General mechanism of atypical antipsychotics.
Conclusion
The analytical methods and protocols outlined in this document provide a solid foundation for the quantification of this compound. It is imperative that any method be fully validated for its intended use to ensure the generation of accurate and reliable data. The choice of method will depend on the specific application, with HPLC being suitable for routine quality control and LC-MS/MS being the preferred choice for bioanalytical studies requiring high sensitivity.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is an oral, thienopyridine-class antiplatelet agent used to inhibit blood clots in various cardiovascular diseases.[1] It is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its therapeutic effect.[2][3] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique essential for the quantitative determination of Clopidogrel and its metabolites in bulk drug substances, pharmaceutical formulations, and biological matrices.[4][5][6] This application note provides a detailed protocol for the analysis of Clopidogrel using a reversed-phase HPLC (RP-HPLC) method, along with validation parameters and sample preparation guidelines.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a mixture of polar organic solvents and an aqueous buffer. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Clopidogrel, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Detection is typically performed using a UV detector at a wavelength where Clopidogrel exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic Pumping System |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 224 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Clopidogrel Bisulfate Reference Standard
Mobile Phase Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume/volume ratio. Degas the solution using a sonicator for 15 minutes before use.
Standard Solution Preparation:
-
Accurately weigh 25 mg of Clopidogrel bisulfate reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and make up the volume with acetonitrile to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting 1 mL into a 10 mL volumetric flask with the mobile phase.[7]
Sample Preparation (Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Clopidogrel and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters for a Clopidogrel HPLC assay.
| Validation Parameter | Typical Results |
| Linearity Range | 50 - 150 µg/mL[7][8] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Accuracy (% Recovery) | 99.79% - 100.67%[7][8] |
| Precision (% RSD) | < 2%[8] |
| Limit of Detection (LOD) | 1.3 µg/mL[8] |
| Limit of Quantification (LOQ) | 4.2 µg/mL[8] |
| Retention Time | Approximately 3.8 - 9.2 min |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Clopidogrel from a pharmaceutical formulation.
Caption: Workflow for HPLC analysis of Clopidogrel tablets.
Clopidogrel Metabolic Pathway
Clopidogrel is a prodrug that undergoes a two-step metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active metabolite. A significant portion of the drug is also hydrolyzed by esterases to an inactive carboxylic acid derivative.[1][3][9]
Caption: Simplified metabolic activation pathway of Clopidogrel.
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the determination of Clopidogrel in pharmaceutical dosage forms. The method is suitable for routine quality control analysis, stability studies, and content uniformity testing in the pharmaceutical industry. Proper method validation is crucial to ensure reliable and reproducible results.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jocpr.com [jocpr.com]
- 9. nacalai.com [nacalai.com]
Application Notes and Protocols for Cloperidone Analysis by Mass Spectrometry
Introduction
Cloperidone is an antitussive agent used for the symptomatic treatment of cough. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of drugs and their metabolites in complex biological fluids.[1] This document provides a generalized framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma.
Note: Despite a comprehensive search, a specific, validated LC-MS/MS method for the quantitative analysis of this compound in biological matrices was not found in the available literature. The following protocols and data are based on established methods for the analysis of other small molecule drugs with similar physicochemical properties and should be considered as a template for method development and validation.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for sample cleanup in bioanalysis.[2]
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
The chromatographic separation is essential to resolve the analyte of interest from other matrix components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice for the separation of small molecules.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is typically used to achieve good separation and peak shape. An example gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 10 |
| 3.0 | 10 |
Mass Spectrometry (MS)
Tandem mass spectrometry provides the selectivity and sensitivity required for trace-level quantification.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of nitrogen-containing compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[3]
-
Hypothetical MRM Transitions for this compound:
-
The exact mass of this compound (C19H22ClN3O) is approximately 359.15 g/mol . The protonated molecule [M+H]+ would be m/z 360.15.
-
Precursor Ion (Q1): m/z 360.2
-
Product Ion (Q3): A specific fragment ion would need to be determined through infusion experiments and fragmentation optimization. A plausible fragmentation could involve the cleavage of the piperazine ring or the loss of the chloro-phenyl group. For the purpose of this generalized protocol, a hypothetical product ion of m/z 193.1 will be used.
-
-
Compound-Specific Parameters: Parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for this compound to achieve the best sensitivity.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes the type of quantitative data that would be generated during a method validation study. The values presented are hypothetical and would need to be established experimentally for a this compound assay.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Hypothetical Fragmentation Pathway of this compound
Caption: A hypothetical fragmentation pathway for protonated this compound.
References
- 1. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. forensicrti.org [forensicrti.org]
Application Notes and Protocols: Developing a Reliable Assay for Cloperidone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is an atypical antipsychotic agent whose precise mechanism of action is not fully elucidated.[1][2] To facilitate research and development of this and similar compounds, reliable and standardized assays are crucial for characterizing its pharmacological activity. This document provides detailed protocols for assessing the activity of this compound at two of its likely primary targets: the dopamine D2 receptor and the sigma-1 receptor. These protocols are designed to enable researchers to determine key pharmacological parameters such as binding affinity and functional potency, which are essential for understanding the drug's efficacy and potential side effects.
1. Key Signaling Pathways
Understanding the signaling pathways modulated by this compound is fundamental to interpreting assay results. Below are diagrams illustrating the canonical signaling cascades of the dopamine D2 receptor and the sigma-1 receptor.
2. Experimental Protocols
The following protocols provide detailed methodologies for determining the binding affinity and functional activity of this compound at the human dopamine D2 and sigma-1 receptors.
2.1. Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-Raclopride or [3H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.
-
For total binding, add vehicle (DMSO) instead of this compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay determines the functional potency (IC50) of this compound as an antagonist at the D2 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer or serum-free medium.
-
Dopamine (or another D2 agonist like quinpirole).
-
Forskolin (to stimulate cAMP production).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Protocol:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and grow to near confluency.
-
Pre-incubation with this compound: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., dopamine at its EC80 concentration) and forskolin to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
2.3. Sigma-1 Receptor Binding Assay (Radioligand Competition)
This protocol is to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.[3][4]
-
Materials:
-
Guinea pig brain or a cell line expressing the human sigma-1 receptor.
-
Membrane preparation buffer.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Radioligand: [3H]-(+)-Pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution.
-
Other materials as listed in section 2.1.
-
-
Protocol:
-
Membrane Preparation: Prepare membranes from guinea pig brain or sigma-1 receptor-expressing cells as described in section 2.1.
-
Assay Setup: In a 96-well plate, combine assay buffer, [3H]-(+)-Pentazocine (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total and non-specific binding as in section 2.1.
-
Incubation: Incubate the plate at 37°C for 90-120 minutes.
-
Harvesting and Quantification: Follow the procedures outlined in section 2.1.
-
-
Data Analysis:
-
Calculate specific binding and plot the competition curve as described for the D2 receptor binding assay.
-
Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.
-
3. Data Presentation
The quantitative data obtained from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Dopamine D2 Receptor Binding Affinity of this compound
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | [3H]-Raclopride | ||
| Haloperidol (Control) | [3H]-Raclopride |
Table 2: Dopamine D2 Receptor Functional Activity of this compound
| Compound | Assay Type | Agonist | IC50 (nM) |
| This compound | cAMP Inhibition | Dopamine | |
| Haloperidol (Control) | cAMP Inhibition | Dopamine |
Table 3: Sigma-1 Receptor Binding Affinity of this compound
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | [3H]-(+)-Pentazocine | ||
| Haloperidol (Control) | [3H]-(+)-Pentazocine |
The protocols and workflows provided in this application note offer a reliable framework for characterizing the activity of this compound at the dopamine D2 and sigma-1 receptors. By systematically determining the binding affinities and functional potencies, researchers can gain a deeper understanding of the pharmacological profile of this compound, which is essential for advancing its development and clinical application.
References
Application Notes and Protocols for Cell-Based Screening of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is a compound with a pharmacological profile suggesting potential interactions with multiple cellular targets, including dopamine D2 receptors, histamine H1 receptors, and sigma-1 receptors. Understanding its activity at these targets is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for cell-based assays designed to screen and characterize the antagonist activity of this compound at these receptors. The assays described are a cAMP assay for the Gi-coupled dopamine D2 receptor, a calcium flux assay for the Gq-coupled histamine H1 receptor, and a radioligand binding assay for the sigma-1 receptor.
Data Presentation
The following tables summarize the expected data format for the screening of this compound and reference compounds.
Table 1: Antagonist Activity of this compound and a Reference Compound at the Human Dopamine D2 Receptor (cAMP Assay)
| Compound | IC50 (nM) | Target | Assay Type | Cell Line | Agonist Used |
| This compound | TBD | Dopamine D2 | cAMP Inhibition | CHO-K1 | Quinpirole |
| Haloperidol | 22[1] | Dopamine D2 | cAMP Inhibition | CHO-K1 | Quinpirole |
TBD: To be determined experimentally.
Table 2: Antagonist Activity of this compound and a Reference Compound at the Human Histamine H1 Receptor (Calcium Flux Assay)
| Compound | IC50 (µM) | Target | Assay Type | Cell Line | Agonist Used |
| This compound | TBD | Histamine H1 | Calcium Flux | HEK293 | Histamine |
| Pyrilamine | 0.1 - 1[2] | Histamine H1 | Calcium Flux | HEK293 | Histamine |
TBD: To be determined experimentally.
Table 3: Binding Affinity of this compound and a Reference Compound for the Human Sigma-1 Receptor (Radioligand Binding Assay)
| Compound | Ki (nM) | Target | Assay Type | Radioligand |
| This compound | TBD | Sigma-1 | Radioligand Binding | --INVALID-LINK---Pentazocine |
| Haloperidol | 2 - 4[3] | Sigma-1 | Radioligand Binding | --INVALID-LINK---Pentazocine |
TBD: To be determined experimentally.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target receptors and the general workflows of the described cell-based assays.
Experimental Protocols
Dopamine D2 Receptor Antagonist Screening: cAMP Assay
This protocol is designed to measure the ability of this compound to antagonize the dopamine D2 receptor, a Gi-coupled receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor (e.g., from Millipore or DiscoverX).
-
Culture Medium: Ham's F-12 with 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Reagents:
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Quinpirole (a D2 receptor agonist).
-
This compound and Haloperidol (reference antagonist).
-
cAMP detection kit (e.g., HTRF-based kit from Cisbio or a fluorescence polarization-based kit).
-
-
Equipment:
-
384-well white microplates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
-
Protocol:
-
Cell Culture and Seeding:
-
Culture the CHO-K1-D2 cells according to the supplier's instructions.
-
On the day before the assay, harvest the cells and seed them into 384-well white plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Antagonist and Agonist Preparation:
-
Prepare serial dilutions of this compound and Haloperidol in assay buffer. The final concentrations should typically range from 10 pM to 100 µM.
-
Prepare a solution of Quinpirole in assay buffer at a concentration that elicits 80% of its maximal response (EC80). This concentration needs to be predetermined in an agonist-mode experiment.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plates.
-
Add 10 µL of the diluted this compound or Haloperidol solutions to the appropriate wells. For control wells (agonist only and basal), add 10 µL of assay buffer.
-
Pre-incubate the plates for 15-30 minutes at room temperature.
-
Prepare a working solution containing Forskolin and Quinpirole (at its EC80 concentration) in assay buffer. The final concentration of Forskolin is typically 1-10 µM.
-
Add 10 µL of the Forskolin/Quinpirole solution to all wells except the basal control wells (which receive only Forskolin in assay buffer).
-
Incubate the plates for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol. This usually involves adding a lysis buffer containing the detection reagents.
-
Incubate for the time specified in the kit's instructions (typically 1-2 hours).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is used to calculate the concentration of intracellular cAMP based on a standard curve.
-
The percentage of inhibition by the antagonist is calculated relative to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Histamine H1 Receptor Antagonist Screening: Calcium Flux Assay
This protocol measures the ability of this compound to antagonize the histamine H1 receptor, a Gq-coupled receptor, by monitoring changes in intracellular calcium levels.[4][5]
Materials:
-
Cell Line: HEK293 cells stably expressing the human histamine H1 receptor (e.g., from GenScript or Innoprot).[6][7]
-
Culture Medium: DMEM with 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage from the cells).
-
Histamine (H1 receptor agonist).
-
This compound and Pyrilamine (reference antagonist).
-
-
Equipment:
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system for kinetic reads (e.g., FLIPR, FlexStation).
-
Protocol:
-
Cell Culture and Seeding:
-
Culture the HEK293-H1 cells as recommended by the supplier.
-
The day before the assay, seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Probenecid in assay buffer according to the dye manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist and Agonist Preparation:
-
Prepare serial dilutions of this compound and Pyrilamine in assay buffer.
-
Prepare a solution of Histamine in assay buffer at a concentration that gives approximately 80% of the maximal calcium response (EC80), which should be predetermined.
-
-
Assay Procedure:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
The instrument will first add the antagonist solutions. Add 25 µL of the diluted this compound or Pyrilamine solutions to the respective wells. For control wells, add 25 µL of assay buffer.
-
Incubate for 10-20 minutes inside the instrument.
-
The instrument will then add 25 µL of the EC80 Histamine solution to all wells and immediately start recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition is determined by comparing the ΔF in the presence of the antagonist to the ΔF of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and use a sigmoidal dose-response curve fit to calculate the IC50 value.
-
Sigma-1 Receptor Binding Assay
This protocol determines the binding affinity of this compound for the sigma-1 receptor through a competitive radioligand binding assay.[8]
Materials:
-
Tissue Source: Guinea pig liver membranes, which have a high density of sigma-1 receptors, or membranes from a cell line overexpressing the human sigma-1 receptor.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Reagents:
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Non-specific binding control: Haloperidol (10 µM final concentration).
-
This compound and a reference ligand (e.g., unlabeled Haloperidol).
-
-
Equipment:
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
-
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in a final volume of 200 µL:
-
Total Binding: Assay buffer, --INVALID-LINK---Pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and membrane preparation (e.g., 50-100 µg of protein).
-
Non-specific Binding: Same as total binding, but with the addition of 10 µM Haloperidol.
-
Competition Binding: Same as total binding, but with the addition of varying concentrations of this compound or the reference compound (typically from 0.1 nM to 10 µM).
-
-
-
Incubation:
-
Incubate the plates for 90-120 minutes at 37°C.[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Cloperidone in Primary Cell Cultures: Application Notes for Neuroprotection and Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Cloperidone, a sigma-1 receptor (S1R) agonist, in primary cell cultures. While direct protocols for this compound are not extensively published, its action as an S1R agonist allows for the adaptation of established protocols for other S1R agonists. These protocols are designed to investigate the neuroprotective and anti-inflammatory properties of this compound in primary neuronal and microglial cell cultures, which are critical for preclinical drug development in the context of neurodegenerative diseases and neuroinflammation.
Introduction
This compound is a compound identified as a sigma-1 receptor (S1R) agonist. The S1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, which plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[1][2][3] Activation of S1R has been shown to confer neuroprotection and modulate neuroinflammation, making S1R agonists like this compound promising candidates for therapeutic intervention in a range of neurological disorders.[1][4][5]
This protocol provides a framework for utilizing this compound in primary neuronal and microglial cultures to assess its potential neuroprotective and anti-inflammatory effects.
Data Presentation
The following tables summarize quantitative data for commonly used S1R agonists in primary cell cultures. These values can serve as a starting point for optimizing experiments with this compound. The binding affinity (Ki) of this compound for the S1R should be experimentally determined to refine concentration ranges.
Table 1: Binding Affinities of Common Sigma-1 Receptor Ligands
| Ligand | Receptor Specificity | Binding Affinity (Ki, nM) | Reference |
| (+)-Pentazocine | Agonist | 1.7 - 7.76 | [6][7] |
| PRE-084 | Agonist | ~2.2 | [5] |
| Haloperidol | Antagonist | 2 - 9.25 | [6][7] |
| NE-100 | Antagonist | ~1.0 | [8] |
Table 2: Effective Concentrations of S1R Agonists in Primary Cell Culture Assays
| Agonist | Cell Type | Assay | Effective Concentration | Incubation Time | Outcome | Reference |
| (+)-Pentazocine | Primary Retinal Ganglion Cells | Neuroprotection | 10 µM | 24 hours | Increased cell survival | [9] |
| PRE-084 | Primary Cortical Neurons | Neuroprotection | 0.1 - 1 µM | 24 hours | Attenuation of excitotoxicity | [10] |
| DTG | Primary Microglia | Anti-inflammatory | 50 - 1000 µM | 30 min pre-incubation | Inhibition of LPS-induced TNF-α and NO release | [11] |
| SA4503 | Primary Cortical Neurons | Neuroprotection | 1 µM | 24 hours | Protection against H2O2-induced cell death | [12] |
Table 3: IC50/EC50 Values of S1R Ligands in Functional Assays
| Ligand | Assay | Cell Type/Model | IC50/EC50 | Reference |
| Haloperidol | Cytoprotection (vs. Glutamate) | HT-22 cells | EC50 = 5.9 ± 2.1 nM | [6] |
| DTG | Inhibition of NO release | LPS-stimulated primary microglia | IC50 = 166.0 µM | [1] |
| DTG | Inhibition of TNF-α release | LPS-stimulated primary microglia | IC50 = 338.9 µM | [1] |
Experimental Protocols
Primary Cell Culture
a. Primary Microglia Culture (from neonatal rodents)
This protocol is adapted from established methods for isolating primary microglia.[1]
-
Materials: Neonatal (P0-P2) rat or mouse pups, DMEM/F12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.25% Trypsin-EDTA, Poly-L-lysine coated flasks.
-
Procedure:
-
Isolate cortices from neonatal pups under sterile conditions.
-
Mince the tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM/F12 containing 10% FBS.
-
Dissociate the tissue by gentle trituration.
-
Plate the mixed glial cell suspension onto poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 2-3 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and plate for experiments.
-
b. Primary Neuron Culture (from embryonic rodents)
This protocol is a standard method for culturing primary neurons.
-
Materials: Embryonic day 18 (E18) rat or mouse fetuses, Neurobasal medium, B27 supplement, GlutaMAX, 1% Penicillin-Streptomycin, Papain, DNase I, Poly-L-lysine coated plates.
-
Procedure:
-
Dissect cortices or hippocampi from E18 fetuses.
-
Digest the tissue with papain and DNase I for 20-30 minutes at 37°C.
-
Gently dissociate the tissue into a single-cell suspension.
-
Plate the neurons onto poly-L-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Continue to culture for the desired number of days, performing half-medium changes every 3-4 days.
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM). Store at -20°C.
-
Working Concentrations: Based on the data for other S1R agonists, a starting concentration range of 100 nM to 10 µM is recommended for this compound. A dose-response curve should be generated to determine the optimal concentration.
-
Treatment: Dilute the this compound stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use. For anti-inflammatory studies in microglia, pre-incubate the cells with this compound for 30-60 minutes before adding the inflammatory stimulus (e.g., Lipopolysaccharide, LPS). For neuroprotection studies in neurons, this compound can be added before, during, or after the neurotoxic insult, depending on the experimental design.
Key Experiments
a. Assessment of Anti-inflammatory Effects in Primary Microglia
-
Objective: To determine if this compound can suppress the production of pro-inflammatory mediators from activated microglia.
-
Protocol:
-
Plate primary microglia in 24-well plates.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) in the supernatant using ELISA and Griess assay, respectively.
-
b. Evaluation of Neuroprotective Effects in Primary Neurons
-
Objective: To assess the ability of this compound to protect neurons from a toxic insult.
-
Protocol:
-
Culture primary neurons for 7-10 days in vitro.
-
Pre-treat the neurons with different concentrations of this compound for 1-24 hours.
-
Induce neuronal injury using a relevant toxin (e.g., glutamate, H2O2, or beta-amyloid).
-
After 24 hours of insult, assess neuronal viability using assays such as the MTT assay, LDH release assay, or by immunostaining for neuronal markers like MAP2 or NeuN and quantifying neuronal survival.
-
c. Investigation of Signaling Pathways
-
Objective: To elucidate the intracellular signaling pathways modulated by this compound.
-
Protocol (ERK Phosphorylation):
-
Plate primary neurons or microglia.
-
Treat the cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Quantify the band intensities to determine the change in ERK phosphorylation.
-
-
Protocol (Calcium Imaging):
-
Culture primary neurons on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence images.
-
Apply this compound and monitor the changes in intracellular calcium concentration in real-time using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for primary cell culture and this compound treatment.
Caption: Putative signaling pathways of this compound via Sigma-1 Receptor activation.
References
- 1. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clozapine protects dopaminergic neurons from inflammation-induced damage by inhibiting microglial overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clozapine metabolites protect dopaminergic neurons through inhibition of microglial NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clozapine in Neurological Disorder Research
Notice of Acknowledgment: The initial query for "Cloperidone" yielded limited specific results related to neurological disorder research. Based on the context and common pharmaceutical nomenclature, this document focuses on Clozapine , an atypical antipsychotic with extensive research in neurological and psychiatric disorders. A section on Clopidogrel , an antiplatelet medication with applications in cerebrovascular neurological conditions, is also included to address potential user intent.
I. Clozapine: Application in Neurological and Psychiatric Disorder Research
Clozapine is an atypical antipsychotic agent recognized for its efficacy in treatment-resistant schizophrenia and for reducing the risk of suicide in schizophrenic patients.[1][2][3] Its unique pharmacological profile, characterized by a broad receptor binding portfolio, makes it a valuable tool for research in a variety of neurological and psychiatric conditions beyond schizophrenia, including Parkinson's disease psychosis and other movement disorders.[1]
A. Mechanism of Action and Signaling Pathways
Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. Unlike typical antipsychotics, it has a lower affinity for dopamine D2 receptors and a higher affinity for a range of other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors.[4][5]
The precise mechanism of its superior efficacy is not fully elucidated but is thought to involve a complex interplay of its actions on various signaling pathways.[2]
-
Dopamine Pathways: Clozapine exhibits a higher affinity for D4 and D1 receptors compared to D2 receptors, particularly in cortical and limbic regions.[4] This is thought to contribute to its antipsychotic effects with a lower incidence of extrapyramidal side effects.[5]
-
Serotonin Pathways: Strong antagonism at 5-HT2A and 5-HT2C receptors is a key feature of clozapine.[4][5] The high 5-HT2A to D2 receptor blockade ratio is a hallmark of atypical antipsychotics.[2] Clozapine also acts as a partial agonist at 5-HT1A receptors, which may contribute to its effects on negative and cognitive symptoms.[4]
-
Muscarinic Cholinergic Pathways: Clozapine and its primary metabolite, N-desmethylclozapine (NDMC), have complex effects on muscarinic receptors. Clozapine is an M1 antagonist, while NDMC is a potent M1 receptor agonist.[4] This M1 agonism by NDMC can enhance the release of acetylcholine and dopamine in the cortex and potentiate NMDA receptor currents, potentially contributing to cognitive improvements.[4] More recent research suggests that partial agonism at M4 receptors may be a key component of its unique antipsychotic action.[6]
-
Glutamatergic System: Clozapine can modulate glutamatergic neurotransmission. Its metabolite, NDMC, enhances NMDA receptor currents in the hippocampus.[4] Clozapine has also been shown to potentiate interactions between CaMKII, the NMDA receptor subunit NR2B, and the 5-HT1A receptor in the prefrontal cortex, leading to increased neuronal activity.[7]
B. Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Clozapine and its major metabolite, N-desmethylclozapine (NDMC), for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Clozapine (Ki, nM) | N-desmethylclozapine (NDMC) (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 120[5] | 14[8] |
| 5-HT1B | 398[8] | 407[8] |
| 5-HT2A | 5.4[5] | |
| 5-HT2C | 9.4[5] | |
| 5-HT6 | 4[5] | |
| 5-HT7 | 6.3[5] | |
| Dopamine Receptors | ||
| D1 | 270[5] | |
| D2 | 160[5] | |
| D3 | 555[5] | |
| D4 | 24[5] | |
| D5 | 454[5] | |
| Adrenergic Receptors | ||
| α1A | 1.6[5] | |
| α2A | 90[5] | |
| Muscarinic Receptors | ||
| M1 | 6.2[5] | |
| Histamine Receptors | ||
| H1 | 1.1[5] |
Data compiled from DrugBank and ACS Publications.[5][8]
C. Experimental Protocols
1. Protocol for Assessing Neuroprotective and Neurogenic Effects of Clozapine in a Rat Model
This protocol is based on a study investigating the effects of clozapine on nestin, a marker for neural stem and progenitor cells, in the hippocampus.[9]
-
Animal Model: Male Sprague-Dawley rats (postnatal day 56).[9]
-
Housing: Group housed (3 per cage) with environmental enrichment and ad libitum access to food and water.[9]
-
Drug Preparation:
-
Clozapine (5 mg/kg) is dissolved in a vehicle solution.
-
MK-801 (0.1 mg/kg), an NMDA receptor antagonist, is dissolved in saline.[9]
-
-
Experimental Groups (n=8 per group):
-
Vehicle/Saline
-
Clozapine/Saline
-
Vehicle/MK-801
-
Clozapine/MK-801[9]
-
-
Administration:
-
Clozapine or vehicle is administered subcutaneously (s.c.).
-
15 minutes later, MK-801 or saline is administered intraperitoneally (i.p.).
-
Daily administration for 15 days.[9]
-
-
Tissue Collection and Analysis:
-
Following the treatment period, animals are euthanized, and brain tissue is collected.
-
The hippocampus is dissected for protein analysis.
-
Western blot analysis is performed to quantify the protein concentration of nestin, normalized to a loading control like GAPDH.[9]
-
-
Expected Outcome: Clozapine treatment is expected to increase nestin concentration in the hippocampus, an effect that may be blocked by the co-administration of an NMDA receptor antagonist, suggesting a role for NMDA receptors in clozapine's neurogenic effects.[9]
2. Protocol for Evaluating Behavioral Effects of Low-Dose Clozapine in Rats
This protocol is relevant for researchers using DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), where clozapine-N-oxide (CNO) is used as a ligand, as CNO can be metabolized to clozapine. It is crucial to have a clozapine-only control group.[10]
-
Animal Model: Male wild-type rats (e.g., Long-Evans).
-
Drug Preparation:
-
Clozapine is dissolved in DMSO and diluted with saline. Doses can range from 0.05 mg/kg to 1 mg/kg.[11]
-
-
Administration: Intraperitoneal injection 30 minutes before behavioral testing.[11]
-
Behavioral Assays:
-
Locomotor Activity: Assessed in an open field arena. Track length and movement are recorded. Clozapine at doses as low as 0.05-0.1 mg/kg can significantly reduce locomotor activity.[11]
-
Anxiety-like Behavior: Can be assessed using the open field (time in the center vs. periphery) or elevated plus maze.
-
Cognitive Flexibility: Can be evaluated using tasks like the attentional set-shifting task.
-
Working Memory: Can be assessed with tasks such as the T-maze or radial arm maze.
-
Social Interaction: Measured by observing the interaction time between two rats.
-
-
Data Analysis: Behavioral parameters are compared between clozapine-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Key Consideration: These experiments are critical for interpreting results from DREADD studies to ensure that the observed behavioral effects are due to the activation of the designer receptor and not off-target effects of clozapine.[10]
D. Mandatory Visualizations
Caption: Simplified signaling pathways of Clozapine.
References
- 1. The use of clozapine in neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rethinking Clozapine: Lights and Shadows of a Revolutionary Drug [mdpi.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clozapine Functions Through the Prefrontal Cortex Serotonin 1A Receptor to Heighten Neuronal Activity via Calmodulin Kinase II-NMDA Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cloperidone in Studying Signaling Pathways
Abstract
Cloperidone, also known as Cloperastine, is a versatile pharmacological agent primarily recognized for its antitussive properties. Beyond its clinical use, this compound serves as a valuable tool compound for researchers investigating specific signaling pathways due to its activity as a high-affinity sigma-1 receptor agonist and a potent G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study these signaling cascades, including its effects on intracellular calcium mobilization, the Akt/GSK3β/Nrf2 pathway, and neuronal excitability.
Application Note 1: Interrogating Sigma-1 Receptor Signaling with this compound
Background: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses. This compound has been identified as a high-affinity ligand for the sigma-1 receptor, with a reported Ki of 20 nM, likely acting as an agonist.[1][3] This makes it a useful tool to probe the physiological and pathological roles of this receptor.
Signaling Pathway Diagram
Caption: Sigma-1 receptor signaling pathway modulated by this compound.
Experimental Protocols
1. Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Cell Line: MDA-MB-468 cells (known to express sigma-1 receptors).[4]
-
Materials:
-
[³H]-(+)-pentazocine (radioligand)
-
This compound hydrochloride
-
Non-labeled (+)-pentazocine (for non-specific binding)
-
Binding buffer (e.g., Tris-HCl)
-
Cell harvesting buffer
-
Scintillation cocktail
-
Glass fiber filters
-
-
Procedure:
-
Culture MDA-MB-468 cells to ~80-90% confluency.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of [³H]-(+)-pentazocine.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
For non-specific binding, add a high concentration of unlabeled (+)-pentazocine.
-
Incubate at room temperature for a specified time.
-
Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium ([Ca²⁺]i) following the application of this compound, indicative of sigma-1 receptor activation.
-
Cell Line: Fura-2-AM loaded cells (e.g., MDA-MB-468 or neuronal cell lines).[4]
-
Materials:
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline
-
This compound hydrochloride
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
Load cells with Fura-2 AM in HEPES-buffered saline for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time.
-
Analyze the data to determine the concentration-response relationship of this compound on [Ca²⁺]i.
-
Quantitative Data
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| Cloperastine | Sigma-1 | 20 nM | [1] |
Application Note 2: Probing GIRK Channel Function with this compound
Background: G-protein-coupled inwardly rectifying potassium (GIRK) channels are crucial for regulating neuronal excitability and heart rate.[5] this compound is a potent inhibitor of GIRK channels, making it a useful tool to study the physiological consequences of GIRK channel blockade.[2][6]
Signaling Pathway Diagram
Caption: Inhibition of GIRK channel activity by this compound.
Experimental Protocol
1. Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the inhibitory effect of this compound on GIRK channel currents.
-
Cell Line: HEK293 cells co-expressing GIRK channels (e.g., GIRK1/2 or GIRK1/4) and a relevant G-protein coupled receptor (e.g., M2 muscarinic receptor).[6][7]
-
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (K⁺-based)
-
Extracellular solution (high K⁺ to elicit inward currents)
-
GPCR agonist (e.g., carbachol for M2 receptors)
-
This compound hydrochloride
-
-
Procedure:
-
Culture transfected HEK293 cells on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage ramp or step protocol to measure baseline currents.
-
Activate GIRK channels by perfusing the cell with the GPCR agonist.
-
Once a stable GIRK current is established, apply increasing concentrations of this compound.
-
Record the current inhibition at each concentration.
-
Wash out the drug to observe the reversibility of the block.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
Quantitative Data
| Compound | Channel | IC₅₀ | Reference |
| Cloperastine | GIRK Channels | 1 µM | [6] |
Application Note 3: Investigating the Akt/GSK3β/Nrf2 Signaling Pathway
Background: Recent studies have shown that this compound can exert anti-inflammatory effects by modulating the Akt/GSK3β/Nrf2 signaling pathway.[8] This pathway is critical in regulating cellular responses to oxidative stress and inflammation.
Signaling Pathway Diagram
Caption: this compound's modulation of the Akt/GSK3β/Nrf2 pathway.
Experimental Protocol
1. Western Blot Analysis of Protein Phosphorylation and Nrf2 Expression
This protocol assesses the effect of this compound on the phosphorylation state of Akt and GSK3β, and the total level of Nrf2.
-
Cell Line: RAW264.7 murine macrophage cell line.[8]
-
Materials:
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-Nrf2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and Western blotting apparatus
-
-
Procedure:
-
Culture RAW264.7 cells to ~70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Experimental Workflow Diagrams
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Patch-Clamp Electrophysiology.
Conclusion
This compound is a multifaceted compound with distinct activities on the sigma-1 receptor and GIRK channels. These properties make it a valuable pharmacological tool for elucidating the roles of these targets in various cellular processes, from neuronal signaling to inflammatory responses. The protocols outlined in this document provide a framework for researchers to utilize this compound in their studies of these important signaling pathways. Further research is warranted to explore the full spectrum of this compound's effects on other signaling cascades and its potential as a lead compound for the development of novel therapeutics.
References
- 1. Cloperastine - Wikipedia [en.wikipedia.org]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of cloperastine, a non-narcotic antitussive, on the expression of GIRK channels in the brain of methamphetamine-induced hyperactive mice - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 6. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-Vitro Efficacy Assessment of Cloperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is a typical antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. A thorough in-vitro evaluation is crucial to characterize the pharmacological profile of this compound, determine its potency, and assess its potential for off-target effects and cytotoxicity. These application notes provide a detailed overview of key in-vitro techniques and protocols to comprehensively assess the efficacy of this compound.
Key Pharmacological Targets of this compound
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia. Additionally, its antagonism of serotonin 5-HT2A receptors is a characteristic it shares with atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects.[1] A comprehensive in-vitro assessment should, therefore, focus on quantifying the interaction of this compound with these two key receptors.
Data Presentation: Quantitative Analysis of this compound's In-Vitro Efficacy
The following tables summarize key quantitative parameters that are essential for evaluating the in-vitro efficacy of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |
| Dopamine D₂ | [³H]Spiperone | Human recombinant CHO cells | 1.26 | [2] |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Rat Frontal Cortex | 59 | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Receptor | Cellular Response Measured | IC₅₀ (nM) | Reference |
| cAMP Assay | Dopamine D₂ | Inhibition of forskolin-stimulated cAMP production | Data not available | |
| Calcium Flux Assay | Serotonin 5-HT₂ₐ | Inhibition of serotonin-induced calcium mobilization | Data not available |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
Radioligand Receptor Binding Assay
This assay directly measures the affinity of this compound for its target receptors.
Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D2 and serotonin 5-HT2A receptors.
Principle: This competitive binding assay utilizes a radiolabeled ligand that specifically binds to the receptor of interest. The ability of unlabeled this compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated.[4]
Protocol for Dopamine D₂ Receptor Binding Assay:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[4]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of the radioligand [³H]-Spiperone (e.g., 0.5 nM).[2]
-
Varying concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Bring the final volume to 250 µL with assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.[2]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.[4]
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]
-
Protocol for Serotonin 5-HT₂ₐ Receptor Binding Assay:
-
The protocol is similar to the D2 receptor binding assay, with the following modifications:
Second Messenger Functional Assays
These assays determine the functional consequence of this compound binding to its target receptors (i.e., its antagonist activity).
Objective: To measure the ability of this compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by the Gi-coupled D2 receptor.
Principle: The dopamine D2 receptor is coupled to an inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. An agonist of the D2 receptor will decrease this cAMP level. An antagonist like this compound will prevent the agonist from binding, thereby restoring the cAMP levels.[5][6]
Protocol:
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Seed the cells in a 96-well plate and allow them to attach overnight.[5]
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate cAMP production).
-
Incubate for a further 15-30 minutes at 37°C.[5]
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[7]
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Perform a non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Objective: To measure the ability of this compound to block the agonist-induced increase in intracellular calcium concentration mediated by the Gq-coupled 5-HT2A receptor.
Principle: The serotonin 5-HT2A receptor is coupled to a Gq-protein. Activation of this receptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.[8][9] An antagonist like this compound will block this agonist-induced calcium release.
Protocol:
-
Cell Culture and Dye Loading:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human serotonin 5-HT2A receptor.
-
Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[10]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a 5-HT2A receptor agonist (e.g., serotonin) to the wells and immediately begin measuring the fluorescence intensity over time.[10]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Cell Viability and Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding:
-
Seed a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or the cell lines used in the functional assays) in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
In-Vitro Electrophysiology
Objective: To determine the effects of this compound on the electrophysiological properties of neurons, particularly its impact on ion channels that may be modulated by D2 and 5-HT2A receptor activity.
Principle: Patch-clamp electrophysiology allows for the direct measurement of ion channel currents in individual cells. This technique can be used to assess how this compound, through its interaction with D2 and 5-HT2A receptors, modulates the activity of various ion channels (e.g., potassium and calcium channels) that are crucial for neuronal excitability.[13][14]
General Protocol Outline:
-
Cell Preparation:
-
Use primary cultured neurons or a neuronal cell line expressing the receptors of interest.
-
Alternatively, acute brain slices containing regions rich in D2 and 5-HT2A receptors (e.g., striatum or prefrontal cortex) can be used.[15]
-
-
Patch-Clamp Recording:
-
Using a glass micropipette, form a high-resistance seal with the membrane of a single cell (the "giga-seal").
-
Rupture the patch of the membrane within the pipette to achieve the "whole-cell" configuration, which allows for the measurement of the total ion currents across the entire cell membrane.
-
Apply voltage protocols to elicit specific ion channel currents.
-
-
Compound Application:
-
Establish a stable baseline recording of the ion channel currents.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the changes in the ion channel currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion channel currents before, during, and after the application of this compound.
-
Determine the concentration-dependent effects of this compound on the specific ion channels and calculate the IC₅₀ if applicable.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways antagonized by this compound.
Experimental Workflow
Caption: Workflow for in-vitro assessment of this compound.
Logical Relationships of Assays
Caption: Logical flow of this compound in-vitro evaluation.
References
- 1. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. In vitro electrophysiological detection of iatrogenic arrhythmogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloperidone Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is a quinazolinedione derivative first described in the 1960s with reported sedative and antihypertensive properties. As an experimental compound, standardized protocols for its use in a laboratory setting are not widely available. These application notes provide a guide to the preparation of this compound solutions for research purposes, based on its chemical properties and the general characteristics of related compounds. It is crucial to note that the proposed protocols are based on inferred data and require experimental validation by the end-user.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the basic characteristics of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃ClN₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 398.89 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| CAS Number | 4052-13-5 | --INVALID-LINK-- |
Solubility Data (Proposed)
Table 2: Proposed Solvents and Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A common solvent for organic compounds for in vitro studies. |
| Ethanol (EtOH) | Likely soluble | Another common solvent for in vivo and in vitro applications. |
| Water | Likely insoluble | As with many quinazolinedione derivatives. |
| Phosphate-Buffered Saline (PBS) | Likely insoluble | Aqueous buffer, solubility expected to be very low. |
Experimental Protocols
Safety Precautions
As there is no specific Material Safety Data Sheet (MSDS) available for this compound, it is recommended to handle it with the standard precautions for a novel chemical compound of unknown toxicity.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.
-
Avoid inhalation of dust and contact with skin and eyes.
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 398.89 g/mol = 0.003989 g = 3.99 mg
-
-
Weigh out the calculated amount of this compound using an analytical balance and place it in a suitable vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but stability at elevated temperatures is unknown and should be monitored.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., amber vial).
Protocol for Preparation of Working Solutions
For in vitro (cell-based) assays:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
-
The optimal concentration of this compound for a specific assay must be determined empirically, but a starting range of 10 nM to 10 µM is suggested for initial screening.
For in vivo (animal) studies:
-
The choice of vehicle for in vivo administration will depend on the route of administration and the required dose.
-
If using the DMSO stock solution, it may be possible to dilute it further in a vehicle suitable for injection, such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Alternatively, if this compound is found to be sufficiently soluble in ethanol, a stock solution in ethanol can be prepared and then diluted in saline or another appropriate vehicle.
-
The formulation for in vivo use must be carefully optimized and tested for solubility, stability, and tolerability in the animal model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound solutions for laboratory use.
Caption: Workflow for this compound Solution Preparation.
Putative Signaling Pathway
Based on its classification as a quinazolinedione derivative with antihypertensive properties, a putative mechanism of action for this compound is the antagonism of alpha-1 adrenergic receptors. The signaling pathway for this receptor is depicted below.
Caption: Putative Signaling Pathway of this compound.
Disclaimer: The information provided in these application notes is intended for guidance only. As this compound is an experimental compound, it is the responsibility of the researcher to independently validate all protocols and safety procedures. The proposed solubility and biological mechanisms have not been definitively established and should be treated as hypothetical.
Application Notes and Protocols for Flow Cytometry Analysis After Cloperidone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperidone is a centrally acting antitussive agent that also exhibits antihistaminic and anticholinergic properties. Recent research has explored the potential of repurposing existing drugs for oncology applications. This compound, as a sigma-1 receptor ligand and potential modulator of potassium channels, presents an interesting candidate for investigation into its effects on cancer cells. While direct studies on this compound-induced apoptosis and cell cycle arrest using flow cytometry are limited, evidence from related compounds and knowledge of its targets suggest potential anti-proliferative and pro-apoptotic activities.
Cloperastine, a structurally similar antitussive, has been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells by suppressing mitochondrial oxidative phosphorylation, a key process in cellular metabolism and survival.[1] Furthermore, various ligands of the sigma-1 receptor and modulators of potassium channels have been demonstrated to influence cell cycle progression and induce apoptosis in different cancer cell lines.[2][3][4][5] Specifically, sigma-1 receptor ligands have been implicated in the induction of both apoptosis and autophagy.[2] Inhibition of certain potassium channels has been linked to cell cycle arrest, primarily at the G0/G1 phase.[3][5]
These findings provide a rationale for investigating the effects of this compound on cancer cell fate. Flow cytometry is a powerful technique for quantifying cellular responses to drug treatment at the single-cell level, making it an ideal tool for assessing this compound-induced apoptosis and cell cycle alterations.[6][7][8] This document provides detailed protocols for these analyses and hypothetical data to guide researchers in their experimental design and interpretation.
Data Presentation
Table 1: Hypothetical Dose-Dependent Effect of this compound on Apoptosis in a Cancer Cell Line
| This compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 25 | 65.3 ± 4.2 | 20.5 ± 2.5 | 14.2 ± 1.8 |
| 50 | 40.1 ± 5.1 | 35.8 ± 3.1 | 24.1 ± 2.6 |
| 100 | 20.7 ± 3.9 | 45.3 ± 4.0 | 34.0 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Time-Course Effect of this compound (50 µM) on Cell Cycle Distribution in a Cancer Cell Line
| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 | 55.4 ± 3.3 | 25.1 ± 2.0 | 19.5 ± 1.8 | 1.2 ± 0.3 |
| 12 | 65.2 ± 4.1 | 18.5 ± 1.5 | 16.3 ± 1.2 | 3.8 ± 0.7 |
| 24 | 75.8 ± 5.0 | 10.3 ± 1.1 | 13.9 ± 1.0 | 8.5 ± 1.1 |
| 48 | 60.1 ± 4.5 | 8.2 ± 0.9 | 11.7 ± 0.8 | 20.0 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride (or other salt)
-
Vehicle control (e.g., DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect the cells in a centrifuge tube.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (or other Annexin V fluorochrome) and PI. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish the following populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride (or other salt)
-
Vehicle control (e.g., DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of apoptosis and cell cycle.
Caption: Plausible signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
References
- 1. Domperidone Exerts Antitumor Activity in Triple-Negative Breast Cancer Cells by Modulating Reactive Oxygen Species and JAK/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ATP-sensitive potassium channels causes reversible cell-cycle arrest of human breast cancer cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channels in cell cycle and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | K+ channels and cell cycle progression in tumor cells [frontiersin.org]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clopidogrel Dosage for In-Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Clopidogrel in pre-clinical in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Clopidogrel?
Clopidogrel is a prodrug, meaning it requires metabolic activation in the liver to become pharmacologically active.[1][2][3] Its active metabolite irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[2][4][5] This binding prevents ADP from initiating a cascade of intracellular events that lead to the activation of the glycoprotein (GP) IIb/IIIa receptor, a key step in platelet aggregation.[1][5] By inhibiting this pathway, Clopidogrel effectively reduces platelet aggregation and thrombus formation.[2][6]
Q2: How is Clopidogrel metabolized to its active form?
Approximately 85-90% of an orally administered dose of Clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) in the liver to an inactive carboxylic acid metabolite.[5] The remaining 10-15% is converted to the active thiol metabolite through a two-step process mediated by cytochrome P450 (CYP) enzymes.[1][5][7] The initial oxidation to 2-oxo-clopidogrel is followed by further oxidation to the active metabolite.[1][5] Several CYP enzymes are involved, with CYP2C19 playing a crucial role.[1][5][7]
Q3: What are the recommended dosages of Clopidogrel for in-vivo experiments in different animal models?
The optimal dosage of Clopidogrel can vary depending on the animal model and the desired level of platelet inhibition. The following tables summarize reported dosages from various studies. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Table 1: Oral Clopidogrel Dosage in Rodent Models
| Animal Model | Dosage Range | Notes | Reference |
| Rat | 3 - 10 mg/kg/day | Shown to inhibit ex-vivo platelet aggregation and reduce ischemic cerebral damage. | [8] |
| Rat | Up to 30 mg/kg (single dose) | Dose-dependently inhibited ADP-induced ex vivo aggregation. | [9] |
| Mouse | 5 mg/kg (single dose) | Used to study pharmacokinetic profiles and effects on platelet aggregation. | [10] |
| Mouse | 20 mg/kg (oral) | Produced similar effects on platelet aggregation as a 5 mg/kg intravenous dose of a lipid suspension formulation. | [11][12] |
Table 2: Oral Clopidogrel Dosage in Non-Rodent Models
| Animal Model | Dosage Range | Notes | Reference |
| Dog | 0.5 - 1.13 mg/kg/day | Inhibited ADP-induced platelet aggregation. | [13][14] |
| Cat | 18.75 mg/cat, q24h | Used to prevent abnormal blood clot formation. | [15][16] |
Q4: How should Clopidogrel be administered in animal models?
Clopidogrel is typically administered orally (PO) in the form of a tablet or a compounded liquid suspension.[15] For rodents, oral gavage is a common method. Due to its bitter taste, encapsulating the tablet in a gelatin capsule may improve palatability for larger animals.[15] It can be given with or without food; however, administering it with food may help if vomiting occurs.[15]
Troubleshooting Guide
Issue: High variability in platelet inhibition between animals.
-
Possible Cause 1: Genetic polymorphisms in CYP enzymes.
-
Troubleshooting: Just as in humans, genetic variations in CYP enzymes, particularly CYP2C19, can lead to differences in Clopidogrel metabolism in animals. While genotyping may not be feasible for all studies, be aware of this potential source of variability and ensure adequate sample sizes to account for it.
-
-
Possible Cause 2: Drug-drug interactions.
-
Troubleshooting: Concomitant administration of other drugs that are metabolized by or inhibit/induce CYP enzymes can affect the conversion of Clopidogrel to its active metabolite. Review all administered compounds and their metabolic pathways.
-
-
Possible Cause 3: Inconsistent drug administration.
-
Troubleshooting: Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to prevent regurgitation or incomplete delivery.
-
Issue: Lower than expected platelet inhibition.
-
Possible Cause 1: Insufficient dosage.
-
Troubleshooting: The effective dose can be strain and species-dependent. Consider performing a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
-
-
Possible Cause 2: Poor absorption.
-
Troubleshooting: While Clopidogrel is generally well-absorbed, factors such as gastrointestinal motility and formulation can play a role. Ensure the formulation is appropriate for the species and consider measuring plasma levels of the parent drug or its inactive metabolite as a marker of absorption.[1]
-
-
Possible Cause 3: Rapid metabolism to the inactive form.
-
Troubleshooting: A large proportion of Clopidogrel is inactivated by CES1.[5] If low efficacy is observed, it may be due to high CES1 activity in the animal model.
-
Experimental Protocols
Protocol 1: Ex-Vivo Platelet Aggregation Assay
This protocol describes a general method for assessing platelet aggregation in whole blood or platelet-rich plasma (PRP) using light transmission aggregometry (LTA) or multiple electrode aggregometry (MEA).
-
Blood Collection:
-
Collect whole blood from animals via an appropriate route (e.g., cardiac puncture, venous catheter) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Process the blood within a short timeframe (e.g., within 2 hours) to ensure platelet viability.[4]
-
-
Preparation of Platelet-Rich Plasma (PRP) (for LTA):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
LTA: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist such as ADP (e.g., 5-20 µM) and measure the change in light transmission as platelets aggregate.[6][17]
-
MEA: Dilute whole blood with saline in the test cuvette. Add the agonist and measure the change in electrical impedance between two electrodes as platelets aggregate.[6]
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation response in samples from Clopidogrel-treated animals to that of vehicle-treated controls.
-
Protocol 2: Measurement of Clopidogrel's Active Metabolite in Plasma
The active thiol metabolite of Clopidogrel is unstable in plasma. Therefore, immediate derivatization is required after blood collection to allow for accurate quantification.
-
Blood Collection and Stabilization:
-
Plasma Preparation:
-
Quantification by LC-MS/MS:
Visualizations
Caption: Clopidogrel's mechanism of action.
Caption: A typical experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. novapublishers.com [novapublishers.com]
- 2. Use of Clopidogrel for Small Animals [cliniciansbrief.com]
- 3. Clopidogrel pharmacokinetics | PPT [slideshare.net]
- 4. machaondiagnostics.com [machaondiagnostics.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of platelet aggregation in patients with clopidogrel treatment and hip fracture: A retrospective case-control study on 112 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of clopidogrel resinate as a novel polymeric salt form of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Pharmacodynamic and pharmacokinetic evaluation of clopidogrel and the carboxylic acid metabolite SR 26334 in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clopidogrel | VCA Animal Hospitals [vcahospitals.com]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jbr-pub.org.cn [jbr-pub.org.cn]
Technical Support Center: Troubleshooting Cloperidone Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Cloperidone in solution during experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecular structure of this compound, which contains both a quinazolinone and a piperazine moiety, suggests potential susceptibility to hydrolysis and oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: The quinazolinone ring system may be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[1][2]
-
Oxidation: The piperazine ring is a common site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[3][4] This can lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.
Q3: Are there any known incompatible excipients or solvents for this compound?
Q4: What are the expected physicochemical properties of this compound?
A4: Experimentally determined physicochemical properties for this compound are not widely published. However, predicted values can provide some guidance for initial experimental design.
| Property | Predicted Value | Reference |
| pKa | Basic pKa estimated around 7.5-8.5 (piperazine moiety) | General knowledge of piperazine pKa[5][6] |
| logP | ~3.5 - 4.5 | Predicted values for similar structures |
Note: These are predicted values and should be experimentally verified for accurate formulation development.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of this compound Solution
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve it?
Answer:
Precipitation or cloudiness in a this compound solution can be attributed to several factors, primarily related to its solubility and the solution's pH.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | This compound, as a weakly basic compound, is expected to have higher solubility in acidic solutions where the piperazine nitrogen is protonated. In neutral or basic solutions, its solubility is likely to be lower. Verify the pH of your solution. To enhance solubility, consider adjusting the pH to a more acidic range (e.g., pH 3-5) using a suitable buffer. |
| pH Shift | The pH of your solution may have changed over time due to absorption of atmospheric CO₂ (if unbuffered) or interaction with container surfaces. Re-measure the pH and adjust if necessary. Using a well-buffered system is highly recommended to maintain a stable pH. |
| Temperature Effects | Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, precipitation may occur. Try gently warming the solution to see if the precipitate redissolves. For storage, maintain a constant temperature. |
| Common Ion Effect | If your solution contains other ions, it might reduce the solubility of the this compound salt form. Review the composition of your solution and consider using alternative salts or a different solvent system. |
Experimental Workflow for Solubility Assessment:
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
Question: I am observing a decrease in the peak area of this compound and the emergence of new, unknown peaks in my HPLC chromatogram over time. What could be causing this degradation, and how can I prevent it?
Answer:
The loss of potency and the appearance of new peaks are classic signs of chemical degradation. For this compound, this is likely due to hydrolysis or oxidation. A forced degradation study can help identify the nature of these degradants.
Troubleshooting Flowchart:
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 60°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to UV (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC-UV/MS method. A good starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH 3.0).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the this compound peak area.
-
Use the mass spectrometry data to propose structures for the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Suggested Chromatographic Conditions:
| Parameter | Suggested Condition |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 80% A, 20% B. Linearly increase to 30% A, 70% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (to be optimized by scanning the UV spectrum of this compound) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.
Summary of Potential Degradation Products
Based on the chemical structure of this compound and known degradation pathways of similar molecules, the following table summarizes potential degradation products that might be observed.
| Degradation Pathway | Potential Degradation Product(s) | Potential m/z (for MS detection) |
| Oxidation | N-oxide of the piperazine ring | [M+16+H]⁺ |
| Hydrolysis | Cleavage of the quinazolinone ring | Varies depending on the cleavage site |
| N-dealkylation | 1-(3-chlorophenyl)piperazine | 197.08 |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data from structurally related compounds, as specific experimental data for this compound is limited in the public domain. It is essential to perform appropriate experimental validation for your specific application.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. iipseries.org [iipseries.org]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxidation of drugs | PPTX [slideshare.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Clopidogrel Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Cloperidone (Clopidogrel) formulations.
Disclaimer: Initial searches for "this compound" suggest a likely reference to the widely studied antiplatelet agent "Clopidogrel." This guide has been developed based on the extensive available data for Clopidogrel. The principles and methodologies described are broadly applicable to BCS Class II compounds.
Frequently Asked Questions (FAQs)
1. What are the main challenges affecting the oral bioavailability of Clopidogrel?
Clopidogrel is a prodrug with approximately 50% absorption after oral administration.[1] Its bioavailability is influenced by several factors:
-
Low Aqueous Solubility: Clopidogrel hydrogen sulfate is classified as a BCS Class II drug, exhibiting low solubility and high permeability.[2] Its solubility is pH-dependent, being practically insoluble at neutral pH but freely soluble at acidic pH.[2]
-
Extensive First-Pass Metabolism: A significant portion of the absorbed dose (around 85%) is rapidly hydrolyzed by hepatic esterases into an inactive carboxylic acid derivative, leaving only a small fraction to be converted into its active metabolite.[3][4][5]
-
CYP450 Enzyme Polymorphism: The conversion of Clopidogrel to its active thiol metabolite is a two-step process mediated by cytochrome P450 enzymes, primarily CYP2C19.[3][4][5] Genetic polymorphisms in CYP2C19 can lead to variable antiplatelet responses, with some individuals being poor metabolizers.[1]
-
P-glycoprotein (P-gp) Efflux: Clopidogrel is a substrate for the intestinal efflux transporter P-gp, which can limit its absorption.[5][6]
2. What formulation strategies can be employed to improve the bioavailability of Clopidogrel?
Several innovative formulation strategies can address the challenges associated with Clopidogrel's bioavailability:
-
Solid Dispersions: Creating solid dispersions of Clopidogrel in hydrophilic polymers can enhance its dissolution rate and, consequently, its absorption.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like Clopidogrel.[7][8][9] These systems can also facilitate lymphatic transport, potentially bypassing first-pass metabolism.[10]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.[8][10]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[11]
3. How can the in vitro dissolution of Clopidogrel formulations be tested?
Given its pH-dependent solubility, a multi-stage dissolution test is recommended to simulate the pH changes in the gastrointestinal tract. A typical method involves:
-
Acidic Stage: 0.1 N HCl (pH 1.2) for the initial phase, simulating gastric fluid.
-
Buffer Stage: Changing the medium to phosphate buffer at pH 4.5 and subsequently to pH 6.8 to simulate the conditions in the small intestine.[2]
Samples are withdrawn at predetermined time points and analyzed using a validated analytical method, such as HPLC-UV.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate | - Inadequate solubilization of the drug.- Poor wettability of the formulation.- Recrystallization of the amorphous drug. | - Increase the concentration of the hydrophilic carrier in solid dispersions.- Incorporate a surfactant in the formulation.- Evaluate different polymers for their ability to inhibit recrystallization. |
| High inter-subject variability in pharmacokinetic studies | - Genetic polymorphism of CYP2C19 enzymes.- Concomitant medications affecting CYP450 activity (e.g., proton pump inhibitors).[3] | - Genotype study participants for CYP2C19 alleles.- Carefully screen and control for concomitant medications in clinical studies. |
| Poor in vitro-in vivo correlation (IVIVC) | - Complex absorption mechanisms not captured by simple dissolution tests (e.g., P-gp efflux, gut wall metabolism). | - Develop more biorelevant dissolution media that include surfactants and lipids.- Utilize in vitro permeability models like Caco-2 cell monolayers to assess absorption.[13] |
| Instability of the active metabolite in biological samples | - The active thiol metabolite of Clopidogrel is unstable. | - Use appropriate stabilizing agents during blood sample collection and processing.- Quantify the stable, inactive carboxylic acid metabolite as a surrogate marker for bioavailability studies.[14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Clopidogrel (75 mg dose)
| Parameter | Value | Reference |
| Bioavailability | ~50% | [1] |
| Tmax (Clopidogrel) | 1.2 - 1.4 hours | [15][16] |
| Cmax (Clopidogrel) | 2.0 - 4.5 ng/mL | [15] |
| Half-life (Clopidogrel) | ~6 hours | [4] |
| Half-life (Active Metabolite) | ~30 minutes | [4] |
| Protein Binding | 98% | [4] |
Table 2: Solubility of Clopidogrel Hydrogen Sulfate at 37°C
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 268.750 ± 6.159 | [2] |
| 4.5 | 0.055 ± 0.005 | [2] |
| 6.8 | 0.016 ± 0.003 | [2] |
Experimental Protocols
1. Protocol for In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Testing: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with pre-warmed transport buffer.
-
The Clopidogrel formulation is added to the apical (donor) side.
-
Samples are collected from the basolateral (receiver) side at specified time intervals.
-
The concentration of Clopidogrel in the collected samples is quantified using a validated LC-MS/MS method.[17]
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated to quantify the rate of drug transport across the cell monolayer.
2. Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.
-
Drug Administration: The Clopidogrel formulation is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant and a stabilizing agent for the active metabolite.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of Clopidogrel and its metabolites in plasma is determined using a validated LC-MS/MS method.[18][19]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profiles.
Visualizations
Caption: Metabolic activation pathway of Clopidogrel.
Caption: Experimental workflow for evaluating new Clopidogrel formulations.
Caption: Troubleshooting flowchart for low bioavailability of Clopidogrel.
References
- 1. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique [scirp.org]
- 12. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation In-caco-2 Cell Monolayers and In situ Rat Intestinal Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interesjournals.org [interesjournals.org]
- 15. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
Cloperidone Assay Optimization: A Technical Support Resource for High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing a cloperidone high-throughput screening (HTS) assay. The following information is based on a competitive binding assay format targeting the Sigma-1 receptor (S1R), a plausible target for this compound based on its pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the competitive binding HTS assay for this compound?
A1: This assay is designed to identify compounds that bind to the Sigma-1 receptor (S1R). It operates on the principle of competition. A known fluorescent ligand with a high affinity for S1R is used. In the absence of a competitor, the fluorescent ligand binds to the receptor, generating a high signal (e.g., high fluorescence polarization). When a compound from the screening library, such as this compound or other potential hits, binds to S1R, it displaces the fluorescent ligand. This displacement leads to a decrease in the signal, which is proportional to the binding affinity of the test compound.
Q2: Why was a fluorescence-based assay chosen over a radioligand binding assay?
A2: While radioligand binding assays are a traditional method for studying receptor-ligand interactions, fluorescence-based assays are generally preferred for HTS due to several advantages.[1] These include enhanced safety by avoiding radioactive materials, reduced disposal costs, and a simplified workflow that is more amenable to automation.[2] Modern fluorescence techniques like Fluorescence Polarization (FP) and TR-FRET offer high sensitivity and are well-suited for HTS applications.[3]
Q3: What are the critical quality control parameters for this HTS assay?
A3: The robustness of an HTS assay is determined by key statistical parameters.[3][4] The most critical are:
-
Z'-factor: This parameter measures the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. An ideal target is a Z' of ≥ 0.6.[3]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (no competitor) to the negative control (non-specific binding). A high S/B ratio indicates a robust assay with a clear distinction between hits and non-hits.
-
Coefficient of Variation (%CV): This indicates the variability of the data. A %CV of less than 10% is generally desirable for HTS assays.
Q4: How can I minimize the impact of colored or fluorescent compounds from my library?
A4: Interference from colored or fluorescent compounds is a common issue in HTS. To mitigate this, you can:
-
Perform a pre-screen: Screen the compound library in the absence of the fluorescent tracer to identify and flag any intrinsically fluorescent compounds.
-
Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing for a time delay between excitation and emission detection. This delay minimizes interference from short-lived background fluorescence from interfering compounds.[3]
-
Incorporate counter-screens: Assays specifically designed to identify false positives can be employed.
Experimental Protocols
Protocol 1: Sigma-1 Receptor Membrane Preparation
This protocol is adapted from established methods for S1R membrane preparation.[5]
-
Homogenization: Homogenize guinea pig liver tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifugation: Centrifuge the homogenate at 900 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and centrifuge it at 11,500 x g for 20 minutes at 4°C.
-
Final Centrifugation: Collect the resulting supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C.
-
Resuspension: Resuspend the pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: High-Throughput Competitive Binding Assay (Fluorescence Polarization)
-
Reagent Preparation: Prepare all reagents in the assay buffer. This includes the S1R membrane preparation, a fluorescently labeled S1R ligand (tracer), and the compound library plates (containing this compound and other test compounds).
-
Dispensing: Using an automated liquid handler, dispense the test compounds into a 384-well, low-volume, black, clear-bottom microplate.[4]
-
Tracer and Receptor Addition: Add the fluorescent tracer and the S1R membrane preparation to the wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Detection: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the Z'-factor, S/B ratio, and %CV to assess assay performance. Identify hits as compounds that cause a significant decrease in fluorescence polarization.
Data Presentation
Table 1: Assay Optimization Parameters
| Parameter | Optimized Value | Acceptable Range | Rationale |
| S1R Membrane Concentration | 10 µ g/well | 5 - 20 µ g/well | Balances signal strength with reagent consumption. |
| Fluorescent Tracer Concentration | 5 nM | 1 - 10 nM | A concentration near the Kd ensures a good signal window and sensitivity to competition. |
| DMSO Tolerance | 1% | ≤ 1% | High concentrations of DMSO can be cytotoxic and interfere with the assay.[4] |
| Incubation Time | 2 hours | 1 - 4 hours | Sufficient time to reach binding equilibrium. |
| Incubation Temperature | 25°C | 22 - 28°C | Ensures stable and reproducible binding kinetics. |
Table 2: Quality Control Metrics
| Metric | Value | Target | Status |
| Z'-Factor | 0.72 | ≥ 0.5 | Pass |
| Signal-to-Background Ratio | 8.5 | ≥ 5 | Pass |
| %CV (Positive Control) | 4.8% | < 10% | Pass |
| %CV (Negative Control) | 6.2% | < 10% | Pass |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High data variability.- Low signal-to-background ratio. | - Check for and address any systematic errors in liquid handling.- Optimize reagent concentrations (see Table 1).- Ensure thorough mixing of reagents in the wells. |
| High %CV (>10%) | - Inconsistent liquid handling.- Edge effects on the microplate.[4]- Reagent instability. | - Calibrate and maintain automated liquid handlers.- Fill the outer wells of the plate with buffer to minimize evaporation.- Prepare fresh reagents for each experiment. |
| High Number of False Positives | - Compound autofluorescence.- Compound aggregation. | - Implement a pre-screen for compound fluorescence.- Include a counter-screen with a detergent (e.g., Triton X-100) to identify non-specific inhibition due to aggregation. |
| No or Weak Signal | - Omission of a critical reagent.- Incorrect wavelength settings on the plate reader.- Degraded reagents. | - Double-check the assay protocol and reagent addition steps.- Verify the excitation and emission wavelengths for the chosen fluorophore.- Use freshly prepared or properly stored reagents.[6] |
| Signal Drifts Over Time | - Reagents not at thermal equilibrium.- Photobleaching of the fluorescent tracer. | - Allow all reagents and plates to equilibrate to room temperature before starting the assay.- Minimize the exposure of the plates to light during incubation and reading. |
Visualizations
Caption: High-throughput screening workflow for the this compound competitive binding assay.
References
- 1. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Cloperidone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Cloperidone. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound, a quinazolinone derivative, possesses a molecular structure with significant hydrophobic regions, which limits its ability to form favorable interactions with polar water molecules. Like many quinazoline-based compounds, its crystalline structure can also contribute to low aqueous solubility.
Q2: What is the first step I should take to improve the solubility of this compound for my experiments?
The initial approach should be based on the requirements of your experiment. For early-stage in vitro assays, simple methods like pH adjustment or the use of co-solvents can be effective. For more advanced formulations intended for in vivo studies, more complex techniques like solid dispersions or cyclodextrin complexation might be necessary to achieve the desired bioavailability.
Q3: How does pH affect the solubility of this compound?
This compound contains basic nitrogen atoms within its quinazolinone and piperazine rings. The pKa of quinazolinone derivatives can range from 5.78 to 7.62.[1] By adjusting the pH of the aqueous medium to be below the pKa of this compound, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound.
Q4: What are co-solvents and how can they help solubilize this compound?
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. They work by reducing the polarity of the aqueous medium, making it more favorable for non-polar molecules like this compound to dissolve. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q5: When should I consider more advanced techniques like solid dispersions or cyclodextrin complexation?
These techniques are particularly useful when simple pH adjustment or co-solvency is insufficient, or when a solid dosage form with enhanced dissolution is required.
-
Solid dispersions are beneficial for improving the dissolution rate and bioavailability by dispersing the drug in a hydrophilic carrier in an amorphous state.[2]
-
Cyclodextrin inclusion complexes can encapsulate the hydrophobic this compound molecule within a hydrophilic cyclodextrin cavity, thereby increasing its apparent water solubility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of solution upon addition to aqueous buffer. | The aqueous buffer has a pH that is too high for this compound to remain in its soluble, protonated form. The concentration of this compound exceeds its solubility limit in the final solution. | 1. Lower the pH of the aqueous buffer. Since this compound is a basic compound, a more acidic pH will favor its soluble salt form. 2. Prepare a stock solution of this compound in an organic solvent (e.g., DMSO, ethanol) and add it to the aqueous buffer in a stepwise manner with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Consider using a co-solvent system by including a water-miscible organic solvent in your final aqueous medium. |
| Low and inconsistent results in biological assays. | Poor solubility of this compound leads to a lower effective concentration of the compound in the assay medium. Precipitation of the compound during the assay. | 1. Confirm the solubility of this compound in your assay medium. 2. Prepare a fresh, clear solution of this compound before each experiment. 3. Incorporate a surfactant (e.g., Tween 80) at a low, non-toxic concentration in your assay medium to help maintain solubility. 4. Explore the use of a cyclodextrin-complexed form of this compound. |
| Difficulty in preparing a concentrated aqueous stock solution. | This compound has inherently low aqueous solubility. | 1. Attempt to prepare the stock solution in an acidic buffer (e.g., pH 4-5). 2. Use a co-solvent system (e.g., water:ethanol or water:PEG 400) to prepare the stock solution. 3. If a solid form is acceptable, prepare a solid dispersion of this compound with a hydrophilic polymer. |
| The chosen solubility enhancement technique is not providing a sufficient increase in solubility. | The selected method or excipients are not optimal for this compound. The ratio of drug to excipient may not be ideal. | 1. Systematically screen different solubility enhancement techniques (pH adjustment, co-solvents, cyclodextrins, solid dispersions). 2. For a chosen technique, optimize the parameters. For example, with co-solvents, try different solvent ratios. For cyclodextrins, test different types (e.g., β-cyclodextrin, HP-β-cyclodextrin) and drug:cyclodextrin molar ratios. 3. Combine techniques, for instance, using a co-solvent in combination with pH adjustment. |
Experimental Protocols
Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the aqueous solubility of this compound and to prepare a solution at a target concentration.
Methodology:
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Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range for solubilization.
Solubility Enhancement using Co-solvents
Objective: To increase the solubility of this compound in an aqueous medium by using a water-miscible organic solvent.
Methodology:
-
Select a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Prepare a series of co-solvent-water mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Add an excess amount of this compound to each co-solvent-water mixture.
-
Follow steps 3-6 from the "Solubility Enhancement by pH Adjustment" protocol to determine the solubility of this compound in each mixture.
-
Plot the solubility of this compound against the percentage of co-solvent to determine the most effective co-solvent and its optimal concentration.
Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility and dissolution rate of this compound by forming an inclusion complex with a cyclodextrin.
Methodology (Kneading Method):
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead the mixture for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the aqueous solubility of the prepared complex using the method described in the pH adjustment protocol (using purified water as the medium).
Preparation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier in a solid state.
Methodology (Solvent Evaporation Method):
-
Choose a hydrophilic carrier, for example, polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (e.g., PEG 6000).
-
Select a common solvent that can dissolve both this compound and the chosen carrier (e.g., ethanol or methanol).
-
Dissolve this compound and the carrier in the selected solvent in a desired weight ratio (e.g., 1:1, 1:2, 1:4).
-
Evaporate the solvent from the solution using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve.
-
Characterize the solid dispersion for its amorphous nature and lack of drug-carrier interaction using DSC, XRD, and FTIR.
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug in a suitable dissolution medium (e.g., 0.1 N HCl).
Quantitative Data Summary
The following tables present illustrative data to demonstrate how to compare the effectiveness of different solubility enhancement techniques for this compound. Note: This data is hypothetical and for exemplary purposes only. Researchers should generate their own experimental data.
Table 1: Illustrative Solubility of this compound in Different Media
| Medium | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Purified Water | 25 | 5.2 |
| 0.1 N HCl (pH 1.2) | 37 | 150.8 |
| Phosphate Buffer (pH 6.8) | 37 | 8.5 |
| Phosphate Buffer (pH 7.4) | 37 | 6.1 |
Table 2: Illustrative Solubility of this compound in Co-solvent Systems
| Co-solvent System (v/v) | Temperature (°C) | Illustrative Solubility (µg/mL) |
| 20% Ethanol in Water | 25 | 45.3 |
| 40% Ethanol in Water | 25 | 120.7 |
| 20% PEG 400 in Water | 25 | 88.2 |
| 40% PEG 400 in Water | 25 | 250.1 |
Table 3: Illustrative Dissolution Profile of this compound Formulations
| Formulation | Time (min) | Illustrative Cumulative Drug Release (%) |
| Pure this compound | 30 | 15 |
| 60 | 25 | |
| Solid Dispersion (1:4 Drug:PVP K30) | 30 | 75 |
| 60 | 95 | |
| Cyclodextrin Complex (1:1 Drug:HP-β-CD) | 30 | 60 |
| 60 | 85 |
Visual Guides
Caption: Experimental workflow for addressing poor solubility of this compound.
Caption: Logical relationships of solubility enhancement mechanisms for this compound.
References
Identifying and minimizing Cloperidone experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize experimental artifacts when working with the experimental compound Cloperidone.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known properties?
This compound is an experimental quinazolinedione derivative first described in 1965. It has been noted for its potential sedative and antihypertensive properties in early animal studies. As an experimental compound, its pharmacological profile is not fully characterized, and it is not an approved drug for clinical use. Researchers should exercise caution and implement rigorous controls in their experiments.
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it as a solid powder at -20°C, protected from light and moisture. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be minimized.
3. I am observing unexpected precipitation in my cell culture media after adding this compound. What could be the cause?
Precipitation of a test compound in cell culture can be a significant source of experimental artifacts. Several factors could be contributing to this issue with this compound:
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Low Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. The presence of salts and proteins in the media can further affect its solubility.
-
Solvent Concentration: If the final concentration of the solvent (e.g., DMSO) in the culture medium is too high, it can cause the compound to precipitate. It is best to keep the final DMSO concentration below 0.5%.
-
Temperature Changes: Fluctuations in temperature, such as moving from a warmer incubator to a cooler biosafety cabinet, can sometimes induce precipitation of less soluble compounds.[1]
-
Media Components: Interactions with components in the cell culture media, such as proteins in fetal bovine serum (FBS), could lead to the formation of insoluble complexes.
Troubleshooting Steps for Compound Precipitation:
| Troubleshooting Step | Description | Expected Outcome |
| Lower Compound Concentration | Perform a dose-response curve to determine the optimal, non-precipitating concentration range. | Identification of a working concentration with no visible precipitation. |
| Optimize Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is at the lowest effective level, ideally ≤0.1%. | Minimized solvent-induced precipitation. |
| Pre-warm Media | Pre-warm the culture media to 37°C before adding the this compound solution. | Improved solubility and reduced risk of temperature-induced precipitation. |
| Test in Serum-Free Media | If feasible for your experiment, test the solubility of this compound in serum-free media to check for serum protein interactions. | Determination if serum components are contributing to precipitation. |
| Sonication | Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved. | A clear, homogenous stock solution. |
4. My fluorescence-based assay is showing high background noise after treatment with this compound. What could be the issue?
High background fluorescence can be a common artifact in fluorescence-based assays and may be caused by the intrinsic properties of the test compound.[2][3][4]
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Autofluorescence: Compounds with heterocyclic ring systems, like the quinazolinedione and piperazine moieties in this compound, can sometimes exhibit inherent fluorescence (autofluorescence) at certain excitation and emission wavelengths.[5]
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Light Scatter: Precipitated compound can cause light scattering, which may be detected as an increase in fluorescence signal.
-
Media Interference: Phenol red in many culture media can contribute to background fluorescence.[6]
Troubleshooting Steps for High Background Fluorescence:
| Troubleshooting Step | Description | Expected Outcome | | :--- | :--- | | Measure Compound Autofluorescence | Run a control experiment with this compound in assay buffer or media without cells to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. | Quantification of this compound's autofluorescence to subtract from experimental values. | | Use Phenol Red-Free Media | If compatible with your cell line, switch to a phenol red-free formulation of your culture medium. | Reduction of background fluorescence from the media.[6] | | Optimize Wavelengths | If your instrument allows, test different excitation and emission wavelengths to find a window where the compound's autofluorescence is minimized. | Improved signal-to-noise ratio. | | Wash Cells Before Reading | For endpoint assays, consider gently washing the cells with phosphate-buffered saline (PBS) after incubation with this compound and before adding the detection reagents. | Removal of extracellular compound that may be contributing to background signal. | | Bottom-Reading Mode | For adherent cells, using a plate reader in bottom-reading mode can sometimes reduce interference from the media.[6] | Minimized signal from autofluorescent components in the media. |
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
Problem: You are observing variable and non-reproducible results in your cell viability assays (e.g., MTT, MTS, or resazurin-based assays) after treating cells with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light. |
| Precipitation | Visually inspect the wells for any signs of precipitation. Refer to the troubleshooting guide for compound precipitation above. |
| Off-Target Effects | This compound's mechanism of action is not fully elucidated. It may have off-target effects that influence cell metabolism or the assay chemistry itself.[7] Consider using an orthogonal assay that measures a different aspect of cell viability (e.g., ATP content vs. metabolic activity). |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Incubation Time | Optimize the incubation time with this compound. The observed effects may be time-dependent. |
Guide 2: Unexpected Vasodilation/Vasoconstriction in Aortic Ring Assays
Problem: In an ex vivo aortic ring assay to test for antihypertensive effects, you observe inconsistent or unexpected vascular responses to this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is not causing a vascular response on its own. Run a vehicle control with the same solvent concentration. |
| Endothelium Integrity | Verify the integrity of the endothelium in your aortic rings by testing the response to a known endothelium-dependent vasodilator (e.g., acetylcholine). |
| Receptor Specificity | The mechanism of this compound's potential antihypertensive effect is unknown. It may be acting on multiple receptor types. Consider using specific receptor antagonists to probe the mechanism of action. |
| Compound Stability in Buffer | Assess the stability of this compound in the physiological salt solution over the time course of the experiment. |
Experimental Protocols
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol provides a general method to screen for potential ACE inhibitory activity, a common mechanism for antihypertensive drugs.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of ACE (from rabbit lung) in assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of the ACE substrate, Hippuryl-His-Leu (HHL), in the assay buffer.
-
Prepare a positive control inhibitor (e.g., Captopril).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add different concentrations of this compound, Captopril, or vehicle (DMSO) to the respective wells.
-
Add the ACE solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid product with ethyl acetate.
-
Centrifuge the plate to separate the layers.
-
Transfer the ethyl acetate layer to a new plate and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
-
Quantify the hippuric acid using a spectrophotometer (at 228 nm) or by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound and Captopril.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for Sedative Activity (Hypothetical)
Given that this compound has reported sedative properties, a common in vitro approach to investigate this is through radioligand binding assays targeting receptors involved in sedation, such as GABA-A or serotonin receptors. This is a hypothetical protocol based on common practices.
-
Membrane Preparation:
-
Prepare crude synaptic membranes from a relevant brain region (e.g., cortex or cerebellum) of a model organism (e.g., rat).
-
Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well filter plate, combine the prepared membranes, a specific radioligand (e.g., [³H]-Flunitrazepam for the benzodiazepine site on the GABA-A receptor), and varying concentrations of this compound or a known reference compound.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled competitor.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the Ki (inhibitory constant).
-
Visualizations
Caption: A generalized experimental workflow for in vitro cell-based assays with this compound.
Caption: A troubleshooting decision tree for common this compound experimental artifacts.
Caption: Hypothesized signaling pathways for this compound's sedative and antihypertensive effects.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 3. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tecan.com [tecan.com]
- 7. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Cloperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Cloperidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound is a quinazolinedione derivative, first described in 1965, with observed sedative and antihypertensive properties in animal models.[1] It is considered an experimental compound and does not have an approved clinical use.[1] Its chemical formula is C21H23ClN4O2 and it has a molar mass of 398.89 g·mol−1.[1]
Q2: We are observing inconsistent results between different lots of this compound in our in vitro assays. What could be the cause?
Batch-to-batch variability in experimental compounds can stem from several factors throughout the manufacturing process. These can include:
-
Variations in Raw Materials: The quality and purity of starting materials and reagents can differ between synthesis batches.[2]
-
Manufacturing Process Deviations: Minor changes in reaction conditions such as temperature, pressure, or reaction time can lead to differences in the final product.
-
Impurity Profile: The type and concentration of impurities may vary from batch to batch, potentially affecting biological activity.
-
Physical Properties: Differences in particle size, crystal form (polymorphism), and solubility can impact the compound's behavior in experiments.[3]
-
Storage and Handling: Improper storage conditions or handling of different batches can lead to degradation or changes in the compound's properties over time.[2]
Q3: How can we mitigate the impact of this compound batch-to-batch variability on our experimental results?
To minimize the impact of variability, consider the following strategies:
-
Comprehensive Quality Control: Perform in-house quality control tests on each new batch of this compound.
-
Standardized Operating Procedures (SOPs): Implement strict SOPs for the handling, storage, and preparation of this compound solutions.
-
Batch Reservation: If possible, purchase a larger quantity of a single, well-characterized batch for a complete set of experiments.
-
Bridging Studies: When switching to a new batch, conduct a small-scale bridging study to compare its performance against the previous batch using a well-established assay.
Troubleshooting Guides
Issue 1: Decreased Potency or Efficacy in a New Batch
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Lower Purity | Perform analytical chemistry tests such as HPLC or LC-MS to determine the purity of the new batch compared to the old one. | If purity is significantly lower, contact the supplier for a replacement or consider re-purification if feasible. |
| Presence of Inhibitory Impurities | Analyze the impurity profile of the new batch using techniques like mass spectrometry to identify any new or elevated impurities. | If inhibitory impurities are suspected, attempt to identify them and assess their potential impact on your assay. |
| Degradation | Review the storage conditions and age of the new batch. Perform stability testing if degradation is suspected. | Ensure the compound has been stored under the recommended conditions (e.g., protected from light and moisture). |
| Polymorphism | Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for different crystalline forms between batches. | Different polymorphs can have different solubilities and dissolution rates, affecting biological activity. If polymorphism is confirmed, this may be a critical quality attribute to control. |
Issue 2: Increased Off-Target Effects or Toxicity with a New Batch
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Toxic Impurities | Utilize LC-MS or GC-MS to identify any unknown impurities in the new batch. | If toxic impurities are identified, the batch should not be used. Report the findings to the supplier. |
| Different Salt Form | Verify the salt form of the this compound batch (e.g., hydrochloride vs. free base). | Different salt forms can have different properties. Ensure you are using the intended form for your experiments. |
| Residual Solvents | Check the certificate of analysis for information on residual solvents from the manufacturing process. | High levels of certain solvents can be toxic to cells. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound batch.
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound batch under investigation in the same solvent to a similar concentration as the standard.
-
HPLC Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Use a suitable C18 column.
-
Set the detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main this compound peak to the total peak area of all detected components.
-
Protocol 2: In Vitro Cell-Based Assay for Potency Comparison
-
Objective: To compare the biological activity of different this compound batches.
-
Methodology:
-
Cell Culture: Culture a cell line known to be responsive to this compound's sedative or antihypertensive-related pathways.
-
Compound Preparation: Prepare stock solutions of the old and new batches of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions for each batch to generate dose-response curves.
-
Cell Treatment: Plate the cells and treat them with the different concentrations of each this compound batch. Include a vehicle control.
-
Assay Endpoint: After a suitable incubation period, measure a relevant biological endpoint. This could be cell viability (e.g., MTT assay), a second messenger level (e.g., cAMP assay), or the expression of a target gene (e.g., qPCR).
-
Data Analysis: Plot the dose-response curves for each batch and calculate the EC50 or IC50 values. A significant shift in the EC50/IC50 value between batches indicates a difference in potency.
-
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: A hypothetical signaling pathway for this compound.
References
Cloperidone Degradation: A Technical Support Guide for Researchers
Disclaimer: As of late 2025, detailed studies on the specific degradation pathways and byproducts of cloperidone are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on the degradation patterns of structurally similar compounds, such as clopidogrel, and general principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines. Researchers should adapt and validate these methodologies for their specific experimental conditions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
Based on the chemistry of related thienopyridine derivatives, this compound is likely susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolytic Degradation: The ester functional group in the this compound molecule is a primary site for hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of a carboxylic acid derivative.[4]
-
Oxidative Degradation: The tertiary amine and the thiophene ring in this compound are susceptible to oxidation.[5] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxygenated derivatives.[5][6]
-
Photolytic Degradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to a variety of byproducts. The specific products will depend on the wavelength of light and the presence of photosensitizers.
Q2: What are the typical byproducts observed in the degradation of compounds structurally similar to this compound?
Forced degradation studies on clopidogrel, a close structural analog, have identified several degradation products. While not definitive for this compound, they provide valuable clues for what to expect.
-
Under hydrolytic (acidic and basic) conditions, the primary degradation product is the carboxylic acid derivative formed by the cleavage of the methyl ester.[4]
-
Oxidative stress can lead to the formation of N-oxides and other oxygenated species.[5]
Q3: How can I design a forced degradation study for this compound?
A well-designed forced degradation study should expose this compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.[7] The following table summarizes typical stress conditions based on ICH guidelines.[7][8][9]
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C) |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C) |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂ at room temperature |
| Thermal Degradation | Dry Heat | 60°C to 80°C |
| Photodegradation | UV and Visible Light | Exposure to light source (e.g., 1.2 million lux hours and 200 W h/m²) |
Note: The duration of exposure should be sufficient to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Troubleshooting Guide
Q4: My this compound sample shows no degradation under the initial stress conditions. What should I do?
If you do not observe any degradation, consider increasing the severity of the stress conditions.
-
For Hydrolysis: Increase the concentration of the acid or base, raise the temperature, or extend the exposure time.[8]
-
For Oxidation: Use a higher concentration of the oxidizing agent or increase the temperature.
-
For Thermal and Photolytic Stress: Extend the duration of exposure.
Q5: I am observing multiple degradation peaks in my chromatogram. How can I identify them?
The identification of unknown degradation products typically requires hyphenated analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products. The mass-to-charge ratio (m/z) provides the molecular weight of the degradant, and fragmentation patterns can help elucidate its structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products.
Q6: My analytical method is not separating the degradation products from the parent this compound peak. What adjustments can I make?
A stability-indicating method must be able to resolve the API from all its degradation products. If you are facing separation issues, consider the following modifications to your HPLC method:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent and aqueous phase.
-
pH of the Mobile Phase: Varying the pH can significantly alter the retention times of ionizable compounds.
-
Column Chemistry: Try a different stationary phase (e.g., C8, phenyl-hexyl) that may offer different selectivity.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.
Protocol 1: Acid and Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix a portion of the stock solution with an equal volume of 1 M HCl.
-
For base hydrolysis, mix a portion of the stock solution with an equal volume of 1 M NaOH.
-
Keep the solutions at room temperature or heat to 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (the acidic solution with NaOH and the basic solution with HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of this compound (1 mg/mL).
-
Mix a portion of the stock solution with an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw and analyze aliquots at various time points.
Protocol 3: Photolytic Degradation
-
Prepare a solution of this compound (1 mg/mL).
-
Expose the solution to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at appropriate time intervals.
Data Presentation
The following table presents hypothetical quantitative data for this compound degradation, modeled after observations for clopidogrel, for illustrative purposes. Actual results for this compound will vary.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product (%) |
| 0.1 M HCl at 60°C | 24 | 85.2 | 12.5 (Carboxylic Acid Derivative) |
| 0.1 M NaOH at 60°C | 8 | 90.1 | 8.7 (Carboxylic Acid Derivative) |
| 3% H₂O₂ at RT | 48 | 92.5 | 6.3 (N-Oxide) |
| Photolysis | 72 | 88.9 | 9.8 (Multiple Photodegradants) |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
Navigating the Complexities of Clozapine: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the off-target effects of Clozapine in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Clozapine and what are its main off-target effects?
Clozapine is an atypical antipsychotic agent. Its therapeutic efficacy is believed to be mediated primarily through antagonism of the dopamine D2 and serotonin 5-HT2A receptors. However, Clozapine has a broad receptor binding profile and acts as an antagonist at numerous other receptors, including adrenergic, cholinergic (muscarinic), and histaminergic receptors. This promiscuity is the source of its significant off-target effects.
2. Why am I observing unexpected changes in cell proliferation or viability in my experiments?
Clozapine has been shown to have direct effects on cell proliferation and viability, which can be cell-type specific. For instance, some studies have reported that Clozapine can induce apoptosis and increase reactive oxygen species (ROS) in certain cell lines.[1] In other cell types, such as MIN6 beta-cells, it has been observed to increase proliferation and protect against apoptosis.[2] Therefore, it is crucial to perform baseline cytotoxicity and proliferation assays (e.g., MTT, Neutral Red, or cell counting) with Clozapine in your specific cell model to establish a therapeutic window where the drug itself does not cause significant changes in cell number or health.
3. My results suggest alterations in signaling pathways that are not directly linked to D2 or 5-HT2A antagonism. What could be the cause?
Clozapine's off-target binding can modulate a variety of signaling pathways. For example:
-
Muscarinic receptor antagonism: Can interfere with signaling cascades involving Gq/11 (leading to IP3 and DAG production) or Gi/o (leading to inhibition of adenylyl cyclase).
-
Histamine H1 receptor antagonism: Can affect pathways regulated by Gq/11.
-
Adrenergic α1 receptor antagonism: Also couples to Gq/11, influencing calcium signaling.
Furthermore, Clozapine has been shown to modulate signaling pathways such as the JAK-STAT and ErbB1-ERK pathways, which can have widespread effects on gene expression, cell survival, and inflammation.[1][3][4][5]
4. How can I differentiate between on-target and off-target effects in my experiments?
A key strategy is the use of specific antagonists for the off-target receptors as controls. By pre-treating your cells or tissues with an antagonist for a suspected off-target receptor (e.g., a muscarinic or histamine receptor antagonist) before applying Clozapine, you can determine if the observed effect is blocked. If the effect is attenuated or abolished, it suggests the involvement of that specific off-target receptor.
5. Are the metabolites of Clozapine relevant to its off-target effects?
Yes, the major active metabolite of Clozapine, N-desmethylclozapine (NDMC), also possesses a broad receptor binding profile and can contribute significantly to the overall pharmacological effects, including off-target activities.[6][7] NDMC has been shown to be a potent antagonist at 5-HT1C receptors and has variable activity at dopamine D2 and serotonin 5-HT1A receptors.[6][7] Therefore, it is important to consider the potential contribution of NDMC when interpreting experimental results.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in gene expression related to inflammation or cell survival. | Clozapine can induce the JAK-STAT signaling pathway , which is involved in cytokine signaling and cellular responses to inflammation.[1][3][8] | - Perform a Western blot or qPCR to assess the phosphorylation status of key JAK and STAT proteins. - Consider using a JAK inhibitor as a control to see if the observed gene expression changes are reversed. |
| Alterations in cell signaling cascades involving ERK1/2. | Clozapine has been shown to modulate the ErbB1-ERK signaling pathway , which can be distinct from other antipsychotics.[4][5][9][10] | - Measure the phosphorylation levels of ErbB1, MEK, and ERK1/2 at different time points after Clozapine treatment. - Use an ErbB1 inhibitor (e.g., AG1478) as a control to determine if the ERK activation is dependent on this receptor. |
| Observed effects are consistent with cholinergic or anticholinergic responses (e.g., changes in smooth muscle contraction, secretion). | Clozapine is a potent muscarinic receptor antagonist .[11][12] | - Include a muscarinic receptor antagonist (e.g., atropine) as a positive control and a muscarinic agonist (e.g., carbachol) to confirm receptor functionality in your system. - To block the anticholinergic effects of Clozapine, pre-treat with a muscarinic agonist. |
| Sedative-like effects or changes in cell behavior related to histamine signaling. | Clozapine has high affinity for histamine H1 receptors and acts as an antagonist.[13][14][15][16] | - Use a specific H1 receptor antagonist (e.g., pyrilamine) as a control to see if it mimics the effects of Clozapine. - If trying to block the antihistaminergic effect, consider co-treatment with a histamine H1 agonist, though this may have its own confounding effects. |
| Inconsistent results or high variability between experiments. | - Clozapine's metabolites, particularly N-desmethylclozapine (NDMC) , have their own pharmacological activity and their formation can vary depending on the metabolic capacity of the cell or tissue model.[6] - The experimental conditions (e.g., cell density, incubation time) may be influencing the extent of off-target effects. | - If possible, quantify the levels of Clozapine and NDMC in your experimental system using LC-MS to assess metabolic conversion. - Standardize all experimental parameters meticulously. Perform dose-response and time-course experiments to identify optimal conditions that minimize variability. |
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of Clozapine and its major active metabolite, N-desmethylclozapine (NDMC), for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Clozapine Ki (nM) | N-desmethylclozapine (NDMC) Ki (nM) |
| Dopamine D2 | 135 - 160 | Data not consistently available |
| Dopamine D4 | 24 | Data not consistently available |
| Serotonin 5-HT1A | 120 | More efficacious partial agonist than clozapine[7] |
| Serotonin 5-HT1C | Potent antagonist | 29.4 |
| Serotonin 5-HT2A | 5.4 | Data not consistently available |
| Serotonin 5-HT2C | 9.4 | Data not consistently available |
| Serotonin 5-HT6 | 4 | Data not consistently available |
| Serotonin 5-HT7 | 6.3 | Data not consistently available |
| Muscarinic M1 | 6.2 | Data not consistently available |
| Adrenergic α1A | 1.6 | Data not consistently available |
| Adrenergic α2A | 90 | Data not consistently available |
| Histamine H1 | 1.1 | Potent inverse agonist |
Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.[8][13][17][18][19][20]
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of Clozapine for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Unlabeled Clozapine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled Clozapine.
-
In a 96-well plate, add the cell membranes/homogenate, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of unlabeled Clozapine.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the receptor).
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each Clozapine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Clozapine concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21][22]
2. Functional Assay to Assess Off-Target Effects on Histamine H1 Receptors
This protocol describes a calcium imaging assay to measure the functional antagonism of Clozapine at the H1 histamine receptor.
Materials:
-
Cells endogenously or recombinantly expressing the H1 histamine receptor (e.g., GT1-1 cells).[15]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Histamine.
-
Clozapine.
-
A fluorescence microscope or plate reader capable of measuring intracellular calcium concentrations.
Procedure:
-
Culture the cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Obtain a baseline fluorescence reading.
-
Add histamine to the cells to stimulate the H1 receptor and record the increase in intracellular calcium.
-
In a separate set of experiments, pre-incubate the cells with different concentrations of Clozapine for a defined period before adding histamine.
-
Record the histamine-induced calcium response in the presence of Clozapine.
-
Compare the magnitude of the calcium response in the presence and absence of Clozapine to determine its inhibitory effect. An IC50 value can be calculated to quantify the potency of Clozapine's antagonism at the H1 receptor.[15]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by Clozapine's off-target effects and a general workflow for investigating these effects.
Caption: Overview of Clozapine's major off-target receptor interactions and downstream signaling consequences.
Caption: A logical workflow for troubleshooting and investigating unexpected results in Clozapine experiments.
References
- 1. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK–STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine regulation of p90RSK and c-Fos signaling via the ErbB1-ERK pathway is distinct from olanzapine and haloperidol in mouse cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine and N-desmethylclozapine are potent 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clozapine metabolite N-desmethylclozapine displays variable activity in diverse functional assays at human dopamine D₂ and serotonin 5-HT₁A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK-STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clozapine-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine H1 receptor involvement in prepulse inhibition and memory function: Relevance for the antipsychotic actions of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine is a functional antagonist at cardiac human H2-histamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. sketchviz.com [sketchviz.com]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Optimization of Cloperidone Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Cloperidone and other poorly soluble quinazolinedione derivatives in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected pharmacological effects?
This compound is an experimental quinazolinedione derivative with known sedative and antihypertensive properties. Quinazoline and quinazolinone derivatives are a class of compounds that exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, sedative-hypnotic, and antimicrobial effects.[1][2][3][4] When working with this compound, it is reasonable to anticipate central nervous system (CNS) depressant effects.
Q2: What are the initial steps I should take before formulating this compound for animal studies?
Before proceeding with formulation, it is crucial to conduct pre-formulation studies to understand the physicochemical properties of your specific batch of this compound. Key studies include:
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Solubility Screening: Determine the solubility of this compound in a range of common preclinical vehicles.
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Stability Assessment: Evaluate the stability of this compound in both solid form and in solution under various conditions (e.g., pH, light, temperature) to identify potential degradation issues.
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Solid-State Characterization: Analyze the solid-state properties (e.g., crystallinity, polymorphism) of the compound, as these can significantly impact solubility and dissolution rates.
Q3: How can I improve the solubility of a poorly water-soluble compound like this compound?
For poorly water-soluble quinazolinone derivatives, several strategies can be employed to enhance solubility and improve bioavailability for oral administration. One common and effective method is the preparation of a solid dispersion. This technique involves dispersing the drug in a carrier matrix, often a polymer like poloxamer 407, to create a system with improved wettability and dissolution characteristics.[5]
Q4: What are the recommended vehicles for oral gavage of a this compound suspension?
When a solution cannot be achieved, a homogenous and stable suspension is the next best option for oral gavage. Commonly used aqueous vehicles for suspensions include:
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Methylcellulose (0.5% - 1% w/v) in water: This is a widely used suspending agent that increases the viscosity of the vehicle, slowing down the sedimentation of drug particles.
-
Carboxymethylcellulose (CMC) (0.5% - 1% w/v) in water: Similar to methylcellulose, CMC is an effective suspending agent.
-
A combination of a suspending agent and a surfactant: Adding a small amount of a surfactant, such as Tween 80 (0.1% - 0.5% v/v), can improve the wettability of the drug particles and help prevent aggregation.
Q5: How can I ensure the stability of my this compound formulation?
The stability of your formulation is critical for obtaining reliable and reproducible results. Some quinazoline derivatives have shown instability in certain organic solvents like DMSO, while demonstrating good stability in aqueous solutions.[6][7][8] It is recommended to:
-
Prepare formulations fresh daily unless you have supporting stability data.
-
Store stock solutions and formulations under controlled conditions (e.g., protected from light, refrigerated) based on the compound's stability profile.
-
Visually inspect the formulation for any signs of precipitation, color change, or other physical changes before each use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between animals | - Inhomogeneous suspension- Inaccurate dosing- Compound degradation in the formulation | - Ensure the suspension is uniformly mixed before drawing each dose.- Use a positive displacement pipette for viscous suspensions.- Prepare the formulation fresh daily and protect it from light and extreme temperatures. |
| Difficulty administering the full dose (clogging of gavage needle) | - Large particle size of the compound- High viscosity of the formulation | - Consider particle size reduction techniques (e.g., micronization) for the drug substance.- If possible, slightly decrease the concentration of the suspending agent. |
| Adverse events in animals post-dosing (e.g., lethargy, respiratory distress) | - Pharmacological effect of this compound (sedation)- Aspiration of the dose into the lungs- Esophageal or gastric injury from gavage procedure | - Conduct a dose-ranging study to determine the maximum tolerated dose.- Ensure proper restraint and gavage technique to avoid tracheal insertion.- Use a flexible-tipped gavage needle and do not force the needle. |
| Suspected compound degradation | - Instability in the chosen vehicle- Exposure to light or high temperature | - Perform a short-term stability study of the formulation under the intended storage and use conditions.- Store the compound and its formulations in amber vials and at an appropriate temperature. |
Data Presentation
Table 1: Solubility Screening Template for this compound
| Vehicle | Solubility (mg/mL) | Observations |
| Water | ||
| PBS (pH 7.4) | ||
| 0.5% Methylcellulose in Water | ||
| 0.5% CMC in Water | ||
| Polyethylene glycol 400 (PEG 400) | ||
| Propylene Glycol | ||
| Corn Oil |
Table 2: Formulation Stability Assessment Template for this compound Suspension (e.g., 0.5% Methylcellulose with 0.1% Tween 80)
| Time Point | Storage Condition | Appearance | This compound Concentration (% of initial) | pH |
| 0 hours | Room Temperature | Homogeneous white suspension | 100% | |
| 4 hours | Room Temperature | |||
| 24 hours | Room Temperature | |||
| 24 hours | 4°C |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test vehicle in a sealed vial.
-
Agitate the vial at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Suspension Formulation for Oral Gavage
-
Weigh the required amount of this compound.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water). If using a surfactant, add it to the vehicle.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Stir the suspension using a magnetic stirrer for a defined period (e.g., 30 minutes) to ensure homogeneity.
Protocol 3: Short-Term Formulation Stability Assessment
-
Prepare the this compound suspension as described in Protocol 2.
-
Divide the suspension into aliquots and store them under different conditions (e.g., room temperature, 4°C, protected from light).
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At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each aliquot.
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Visually inspect the sample for any changes in appearance.
-
Analyze the concentration of this compound in the sample to determine if any degradation has occurred.
Mandatory Visualizations
Caption: Experimental workflow for formulation and delivery.
Caption: Troubleshooting inconsistent in vivo results.
Caption: Hypothetical signaling pathway for sedative effects.
References
- 1. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Reducing signal-to-noise ratio in Cloperidone binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cloperidone binding assays and reducing the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in binding assays?
This compound is known to interact with sigma-1 (σ1) and sigma-2 (σ2) receptors. While it has affinity for both, its binding characteristics may vary, and it is often studied in the context of its interaction with these receptors.
Q2: Which radioligand is typically used for studying this compound binding?
Direct radiolabeling of this compound is not common. Instead, competition binding assays are typically performed using a radioligand with known high affinity for sigma receptors. A common choice is [³H]-(+)-pentazocine for the σ1 receptor. To determine binding affinity at σ2 receptors, [³H]-DTG is often used in the presence of a σ1-selective ligand to mask the σ1 sites.
Q3: What defines non-specific binding (NSB) in a this compound binding assay?
Non-specific binding is the portion of the radioligand that binds to components other than the target receptor, such as filters, lipids, or other proteins.[1] It is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ligand (a "cold" competitor) that saturates the target receptors.[1] For sigma-1 receptors, a compound like haloperidol can be used to define NSB.
Q4: What is an acceptable signal-to-noise ratio for a this compound binding assay?
A good signal-to-noise ratio is crucial for reliable data. Generally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[2] A low signal-to-noise ratio indicates that a large portion of the measured signal is coming from non-specific binding, which can obscure the true specific binding signal.
Troubleshooting Guide
High background noise and low specific signal are common challenges in this compound binding assays. This guide addresses specific issues to help improve your signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High NSB can be caused by several factors, leading to a reduced signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays.[2] For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested. |
| Inappropriate blocking of non-specific sites. | Use blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to non-receptor components.[3] |
| Suboptimal washing steps. | Increase the number of washes and/or use a higher stringency wash buffer to more effectively remove unbound radioligand.[4] Ensure wash buffer is ice-cold to minimize dissociation of the radioligand from the receptor during washing. |
| Issues with the filter plates. | Presoak filter plates (e.g., GF/B) in a solution like 0.5% polyethylenimine (PEI) to reduce radioligand binding to the filter itself.[5] |
| Hydrophobic interactions. | Include a non-ionic surfactant like Tween-20 at a low concentration in the buffer to disrupt hydrophobic interactions that can contribute to NSB.[3] |
Issue 2: Low Total Binding Signal
A weak total binding signal can make it difficult to distinguish specific binding from background noise.
| Potential Cause | Troubleshooting Steps |
| Insufficient receptor concentration. | Increase the amount of membrane preparation (protein concentration) in the assay. However, be mindful that very high protein concentrations can increase NSB.[6] |
| Degraded receptor preparation. | Prepare fresh membrane fractions and store them properly at -80°C in aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal incubation time. | Determine the optimal incubation time by performing a time-course experiment to ensure the binding reaction has reached equilibrium.[7] Lower radioligand concentrations may require longer incubation times to reach steady state.[8] |
| Incorrect buffer composition or pH. | The pH and composition of the binding buffer can significantly impact ligand binding.[9] Optimize the buffer to ensure it is suitable for the sigma receptor. A common buffer is Tris-HCl.[7] |
| Degraded radioligand. | Use a fresh batch of radioligand, as the radioactive isotope can decay over time, reducing the specific activity.[1] |
Experimental Protocols
Protocol 1: Membrane Preparation from Guinea Pig Liver
Guinea pig liver is a rich source of sigma-1 receptors.
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Homogenize fresh or frozen guinea pig liver in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
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Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
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The resulting supernatant contains the microsomal fraction, which is enriched in sigma-1 receptors.
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Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.
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Resuspend the pellet in the desired binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Determine the protein concentration using a standard method like the Bradford assay.[5]
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Store the membrane preparation in aliquots at -80°C.
Protocol 2: Competitive Radioligand Binding Assay for this compound (σ1 Receptor)
This protocol outlines a typical filtration-based competitive binding assay.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Radioligand: [³H]-(+)-pentazocine (at a final concentration close to its Kd, e.g., 3 nM).[5]
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Non-specific Binding (NSB) Determination: Use 10 µM haloperidol.
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Assay Setup:
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In a 96-well plate, add assay buffer, the desired concentrations of this compound (or other competing ligands), and the membrane preparation (e.g., 100-200 µg protein).
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For total binding wells, add vehicle instead of a competing ligand.
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For NSB wells, add 10 µM haloperidol.
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Initiate the binding reaction by adding [³H]-(+)-pentazocine to all wells.
-
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[5]
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Termination and Filtration:
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Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate that has been presoaked in 0.5% PEI.
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Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Scintillation Counting:
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Dry the filter plate.
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Add scintillation cocktail to each well.
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Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting the NSB counts from the total binding counts.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a this compound competitive binding assay.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of hydrogen ion concentration and buffer composition on ligand binding characteristics and polymerization of cow's milk folate binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cloperastine Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloperastine. Given the multifaceted pharmacological profile of Cloperastine, experimental reproducibility can be influenced by a variety of factors. This guide aims to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cloperastine?
A1: Cloperastine has a complex mechanism of action and does not act through a single target. Its antitussive effects are believed to be mediated through a combination of central and peripheral activities. Key pharmacological actions include:
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Sigma-1 (σ1) Receptor Agonism: Cloperastine is an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[1]
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Histamine H1 Receptor Antagonism: It possesses antihistaminic properties by acting as an antagonist at the H1 receptor.[1][2]
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G-protein-coupled inwardly-rectifying potassium (GIRK) Channel Blocking: Cloperastine has been shown to inhibit GIRK channels.[3]
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Anticholinergic Activity: It also exhibits mild anticholinergic effects.[2]
Q2: Are there different salt forms of Cloperastine available, and do they affect experimental outcomes?
A2: Yes, Cloperastine is available in different salt forms, most commonly as Cloperastine hydrochloride and Cloperastine fendizoate.[1][4] While both forms deliver the active Cloperastine molecule, the fendizoate salt may influence the drug's absorption and bioavailability, potentially leading to a longer duration of action.[2] When comparing results across studies, it is crucial to note the specific salt form used.
Q3: What are the known binding affinities of Cloperastine for its primary targets?
A3: The reported binding affinities can vary between studies. The following table summarizes some of the available data. Discrepancies in these values can be a source of reproducibility challenges and may stem from different experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition).
Data Presentation: Cloperastine Binding and Functional Data
| Target | Parameter | Reported Value | Species/System | Reference |
| Sigma-1 Receptor | K_i | 20 nM | - | [1] |
| Histamine H1 Receptor | K_i | 3.8 nM | - | [1] |
| hERG K+ Channel | IC_50 | 0.027 µM (27 nM) | HEK293 cells | [5][6] |
| GIRK Channel | IC_50 | 1 µM | HEK cells | [3] |
Q4: What are some general reasons for a lack of reproducibility in pharmacological studies?
A4: Failed reproducibility in experimental results can arise from numerous factors unrelated to the validity of the original study. These can include insufficient detail in published methods, variations in experimental conditions that are not always reported, and the inherent biological variability of the systems being studied.[7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Receptor Binding Assays
Potential Cause 1: Variability in Ligand Quality and Concentration
-
Troubleshooting:
-
Ensure the chemical purity and integrity of the Cloperastine sample.
-
Verify the exact concentration of your stock solutions using spectrophotometry or another quantitative method.
-
Use a consistent source and batch of radioligand for competitive binding assays.
-
Potential Cause 2: Differences in Assay Conditions
-
Troubleshooting:
-
Temperature and Incubation Time: Ensure these are consistent across experiments.
-
Buffer Composition: pH, ionic strength, and the presence of detergents or protease inhibitors can all affect binding.
-
Tissue/Cell Preparation: The method of membrane preparation can impact receptor integrity and density.
-
Potential Cause 3: Non-specific Binding
-
Troubleshooting:
-
Optimize the concentration of the competing ligand used to define non-specific binding.
-
Ensure that the washing steps are sufficient to remove unbound radioligand without causing significant dissociation of the bound ligand.
-
Issue 2: Variable Efficacy in In Vivo Antitussive Studies
Potential Cause 1: Animal Model and Species Differences
-
Troubleshooting:
-
The method of cough induction (e.g., citric acid, capsaicin) can influence the results.
-
The species and strain of the animal model can exhibit different sensitivities to both the tussive agent and the antitussive drug.
-
Potential Cause 2: Drug Formulation and Route of Administration
-
Troubleshooting:
-
The vehicle used to dissolve or suspend Cloperastine can affect its absorption and distribution.
-
Ensure consistent and accurate dosing for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Potential Cause 3: Subjective vs. Objective Measurements of Cough
-
Troubleshooting:
-
Subjective scoring of cough can be prone to observer bias.
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Employ objective measures such as whole-body plethysmography or audio recording and analysis of cough sounds to improve reproducibility. It is important to note that even with objective measures, a significant placebo effect has been observed in antitussive studies.[8]
-
Experimental Protocols
Protocol 1: Sigma-1 Receptor Binding Assay (Representative)
This protocol is a general representation and should be optimized for your specific experimental conditions.
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Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of unlabeled Cloperastine.
-
Incubation: Incubate at a controlled temperature for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC_50 value for Cloperastine and calculate the K_i using the Cheng-Prusoff equation.
Protocol 2: In Vivo Antitussive Assay in Guinea Pigs (Representative)
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental environment.
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Drug Administration: Administer Cloperastine or vehicle via the desired route (e.g., oral gavage).
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Cough Induction: After a set pretreatment time, expose the animals to a tussive agent (e.g., aerosolized citric acid or capsaicin) in a whole-body plethysmography chamber.
-
Cough Measurement: Record the number of coughs over a specified period using a validated method (e.g., audio-visual recording, analysis of pressure changes in the plethysmography chamber).
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Data Analysis: Compare the number of coughs in the Cloperastine-treated group to the vehicle-treated group to determine the percent inhibition. Calculate the ED_50 if a dose-response study is performed.
Visualizations
Caption: Simplified signaling pathway of Cloperastine.
Caption: General workflow for a Cloperastine receptor binding assay.
Caption: Workflow for an in vivo antitussive experiment.
References
- 1. Cloperastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 3. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloperastine [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antitussive efficacy of dextromethorphan in smoking related cough: objective vs. subjective measures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cloperidone and Antipsychotic Efficacy: A Review of Available Data
A comprehensive review of scientific literature and clinical trial data reveals a notable absence of information regarding the efficacy of a compound named "cloperidone" for the treatment of psychosis or schizophrenia. Searches for "this compound" in the context of antipsychotic activity, clinical trials for schizophrenia, or its mechanism of action in psychotic disorders have not yielded any relevant results. It is possible that "this compound" may be a lesser-known experimental compound, a product in early preclinical development, or a potential misspelling of another established antipsychotic medication.
Given the lack of available data on this compound, this guide will instead provide a comparative overview of a key, well-established antipsychotic, clozapine , against other standard-of-care compounds for schizophrenia. Clozapine is frequently cited as the gold standard for treatment-resistant schizophrenia and serves as a critical benchmark in antipsychotic therapy.[1][2][3]
Standard-of-Care Antipsychotics for Schizophrenia
The treatment landscape for schizophrenia includes first-generation (typical) and second-generation (atypical) antipsychotics. Second-generation antipsychotics are generally considered the first-line treatment due to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[2]
Table 1: Overview of Selected Standard-of-Care Antipsychotics
| Drug Class | Generic Name (Brand Name) | Primary Mechanism of Action | Key Efficacy Points |
| Second-Generation (Atypical) | Clozapine (Clozaril) | Dopamine (D2) and Serotonin (5-HT2A) receptor antagonist | Superior efficacy in treatment-resistant schizophrenia.[1][2][4] |
| Risperidone (Risperdal) | Potent D2 and 5-HT2A receptor antagonist | Effective for positive and negative symptoms.[5][6] | |
| Olanzapine (Zyprexa) | D2 and 5-HT2A receptor antagonist | Effective for positive and negative symptoms; associated with metabolic side effects.[3][7] | |
| Aripiprazole (Abilify) | D2 partial agonist and 5-HT1A partial agonist, 5-HT2A antagonist | Generally favorable metabolic profile.[3] | |
| First-Generation (Typical) | Haloperidol (Haldol) | Potent D2 receptor antagonist | Effective for positive symptoms; higher risk of extrapyramidal side effects.[2] |
Comparative Efficacy of Clozapine
Clozapine stands out for its demonstrated superiority in patients who have not responded adequately to other antipsychotic treatments.[1][4]
Table 2: Clozapine vs. Other Antipsychotics in Treatment-Refractory Schizophrenia
| Comparison | Study Finding | Citation |
| Clozapine vs. Standard Antipsychotics | Patients switched to clozapine had fewer hospitalizations and were less likely to need additional antipsychotics compared to those switched to another standard antipsychotic. | [4] |
| Clozapine vs. Risperidone | In a study of chronically ill patients, clozapine was superior to risperidone for positive symptoms. | [5] |
| Clozapine vs. Olanzapine, Quetiapine, Risperidone | A retrospective analysis showed higher response rates for clozapine (58%) compared to risperidone (25%) in patients with refractory schizophrenia. | [6] |
Experimental Protocols
To evaluate the efficacy of antipsychotic drugs, clinical trials typically employ standardized assessment scales and methodologies.
Key Efficacy Endpoint Assessment:
A common primary outcome measure in schizophrenia clinical trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The PANSS is a 30-item scale used to assess the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.
Example Clinical Trial Design for Treatment-Resistant Schizophrenia:
A randomized, double-blind, parallel-group study could be designed as follows:
-
Patient Population: Patients diagnosed with schizophrenia who have failed to respond to at least two different antipsychotic medications from different chemical classes, administered at an adequate dose for a sufficient duration.
-
Intervention: Patients are randomized to receive either clozapine or a standard-of-care comparator (e.g., risperidone, olanzapine).
-
Dosage: Doses are titrated to a therapeutic range based on clinical response and tolerability. For clozapine, therapeutic drug monitoring of plasma levels is often employed.
-
Duration: The trial duration is typically at least 6 to 12 weeks to allow for adequate assessment of efficacy.
-
Outcome Measures:
-
Primary: Change in PANSS total score from baseline to end of study.
-
Secondary: Changes in subscale scores of the PANSS, Clinical Global Impression (CGI) scale, and measures of social and occupational functioning.
-
Caption: A typical workflow for a randomized controlled trial comparing clozapine to a standard antipsychotic.
Signaling Pathways in Antipsychotic Action
The therapeutic effects of most antipsychotic drugs are attributed to their interaction with dopamine and serotonin receptors in the brain.
Dopamine D2 Receptor Antagonism:
Psychotic symptoms, particularly positive symptoms, are associated with hyperactivity of the mesolimbic dopamine pathway. Both first and second-generation antipsychotics block D2 receptors in this pathway, reducing dopaminergic neurotransmission.
Serotonin 5-HT2A Receptor Antagonism:
Second-generation antipsychotics also block 5-HT2A receptors. This action is thought to contribute to their lower risk of extrapyramidal side effects and potential efficacy for negative symptoms by increasing dopamine release in other brain regions like the nigrostriatal and mesocortical pathways.
Caption: Simplified dopamine D2 receptor antagonism by antipsychotics.
References
- 1. Antipsychotic Medication | CAMH [camh.ca]
- 2. Antipsychotic - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. ClinConnect | Risperidone Treatment in Schizophrenia Patients Who Are [clinconnect.io]
- 7. Once-a-week pill for schizophrenia shows promise in clinical trials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Head-to-Head Comparison: Cloperidone and Risperidone - An Analysis of Available Data
A comprehensive head-to-head comparison of Cloperidone and Risperidone is not feasible at this time due to the limited availability of scientific and clinical data for this compound. this compound is a quinazolinedione derivative that was first reported in 1965 and has shown sedative and antihypertensive properties in early animal studies.[1] However, it is not an approved drug and appears to remain an experimental compound with no current clinical use.[1] Consequently, there is a lack of published clinical trial data, detailed pharmacological profiles, and quantitative experimental data necessary for a direct comparison with a well-established atypical antipsychotic like Risperidone.
This guide will therefore provide a detailed overview of the extensive data available for Risperidone, a widely used antipsychotic medication, followed by a summary of the limited information available on this compound. This information is intended for researchers, scientists, and drug development professionals.
Risperidone: A Comprehensive Profile
Risperidone is an atypical antipsychotic medication approved for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4]
Efficacy and Clinical Data
Numerous clinical trials have established the efficacy of Risperidone in managing the symptoms of schizophrenia. A 2019 review of studies found that risperidone offered greater improvements than a placebo in treating schizophrenia.[5] Another 2019 review concluded that risperidone, along with clozapine and olanzapine, are significantly superior treatment options compared to other second-generation antipsychotics.[5] Long-term studies have shown that treatment with risperidone is associated with significant reductions in symptoms of schizophrenia, improved social functioning, and a decrease in hospitalization days.[6]
Table 1: Summary of Risperidone Efficacy Data from a Key Clinical Trial
| Treatment Group | N | Responder Rate (%) | Reference |
| Risperidone (2 mg/day) | - | 35 | [7] |
| Risperidone (6 mg/day) | - | 57 | [7] |
| Risperidone (10 mg/day) | - | 40 | [7] |
| Risperidone (16 mg/day) | - | 51 | [7] |
| Haloperidol (20 mg/day) | - | 30 | [7] |
| Placebo | - | 22 | [7] |
| Responder rate defined as a 20% or greater reduction in total Positive and Negative Syndrome Scale (PANSS) score. |
Mechanism of Action
The primary mechanism of action of Risperidone involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][8] Additionally, its potent antagonism of serotonin 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) compared to older, typical antipsychotics.[3] Risperidone also has antagonistic activity at adrenergic (α1 and α2) and histaminergic (H1) receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[2]
Safety and Tolerability
Common side effects of Risperidone include weight gain, drowsiness, fatigue, insomnia, dry mouth, constipation, and elevated prolactin levels.[2] While generally having a lower risk of extrapyramidal symptoms compared to first-generation antipsychotics, Risperidone can still cause these movement-related side effects, particularly at higher doses.[2][8] Serious but less common side effects include neuroleptic malignant syndrome, tardive dyskinesia, and an increased risk of cerebrovascular events in elderly patients with dementia-related psychosis.[2][9]
Table 2: Common Adverse Events Associated with Risperidone
| Adverse Event | Frequency |
| Weight Gain | Common[2] |
| Somnolence/Drowsiness | Common[2] |
| Extrapyramidal Symptoms | Dose-dependent[2][8] |
| Hyperprolactinemia | Common[4] |
| Orthostatic Hypotension | Possible, especially at initiation[4] |
| Insomnia | Common[2] |
| Dry Mouth | Common[2] |
| Constipation | Common[2] |
Experimental Protocols
Receptor Binding Affinity Assays: To determine the binding affinity of Risperidone for various neurotransmitter receptors, competitive binding assays are typically employed. For example, to determine the affinity for the dopamine D2 receptor, cell membranes expressing the D2 receptor are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of Risperidone. The concentration of Risperidone that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to the equilibrium dissociation constant (Ki).
Animal Models of Schizophrenia: The antipsychotic potential of Risperidone has been evaluated in various animal models. One common model is the amphetamine-induced hyperlocomotion model in rodents. Amphetamine administration increases dopamine levels, leading to hyperactive behavior, which is considered a model for the positive symptoms of schizophrenia. The ability of Risperidone to reduce this hyperlocomotion is indicative of its D2 receptor blocking activity.
Clinical Trial Design for Schizophrenia: A typical randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of Risperidone in patients with schizophrenia would involve the following:
-
Patient Population: Adults diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
Intervention: Random assignment to receive a fixed or flexible dose of Risperidone, a placebo, or an active comparator (e.g., haloperidol).
-
Primary Efficacy Endpoint: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and extrapyramidal symptoms using scales like the Extrapyramidal Symptom Rating Scale (ESRS).
-
Duration: Typically 6 to 8 weeks for acute efficacy trials, with longer-term extension studies to assess maintenance of effect and long-term safety.
This compound: Limited Available Information
This compound is identified as a quinazolinedione derivative.[1] Early research from 1965 described it as having sedative and antihypertensive properties based on studies in animal models, including dogs, cats, and mice.[1]
Publicly accessible databases and scientific literature lack detailed information on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in humans. There are no registered clinical trials for this compound on major clinical trial registries. The available information suggests that this compound has not been developed for clinical use and remains an investigational compound.[1]
Due to the absence of further research and clinical development, a meaningful comparison with Risperidone on any front, including efficacy, safety, or mechanism of action, cannot be made.
Conclusion
While Risperidone is a well-characterized and widely utilized atypical antipsychotic with a large body of evidence supporting its clinical use, this compound remains an obscure experimental compound with very limited available data. For researchers and drug development professionals, the stark contrast in the information available for these two molecules underscores the long and complex journey from initial compound synthesis to a clinically approved therapeutic agent. Further research would be required to determine if this compound has any potential therapeutic value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. Treating schizophrenia with Risperdal: How effective is it? [medicalnewstoday.com]
- 6. Efficacy and safety of risperidone in the long-term treatment of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. RISPERDAL® (risperidone) Important Safety Information (ISI) [invegasustennahcp.com]
Validating In-Vitro Efficacy of Clozapine in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clozapine's performance against other antipsychotic agents in established animal models, supported by experimental data. The focus is on validating in-vitro findings, offering detailed methodologies for key experiments to ensure reproducibility and aid in the design of future preclinical studies.
In-Vitro Receptor Binding Affinity: A Comparative Overview
Clozapine exhibits a complex and distinct receptor binding profile compared to other first-generation (typical) and second-generation (atypical) antipsychotics. Its relatively low affinity for the dopamine D2 receptor and high affinity for a range of other receptors, particularly serotonin 5-HT2A, is thought to underlie its unique therapeutic effects and lower incidence of extrapyramidal side effects. The following table summarizes the in-vitro receptor binding affinities (Ki values in nM) of Clozapine and other selected antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Clozapine | Haloperidol | Olanzapine | Risperidone |
| Dopamine D2 | 125 - 190[1] | 0.5 - 2.2[1] | 11 - 31[1] | 3.3[2] |
| Dopamine D1 | 85 | 23 | 31 | 15 |
| Dopamine D4 | 21 | 45 | 27 | 7 |
| Serotonin 5-HT2A | 5.4 - 12 | 100 | 4 | 0.16 |
| Serotonin 5-HT2C | 5.1 | 5000 | 11 | 26 |
| Muscarinic M1 | 1.9[2] | 5000 | 1.9[2] | >10,000[2] |
| Adrenergic α1 | 1.6[3] | 11 | 19 | 1.2 |
| Histamine H1 | 1.1[3] | 800 | 7 | 20 |
| Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes. |
In-Vivo Validation in Animal Models
The following sections detail common animal models used to assess the in-vivo effects of antipsychotic drugs, providing comparative data for Clozapine and other agents.
Apomorphine-Induced Stereotypy in Rats
This model is widely used to screen for dopamine D2 receptor antagonism, a key mechanism of action for most antipsychotics. Apomorphine, a potent dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing. The ability of an antipsychotic to inhibit these behaviors is indicative of its potential efficacy in treating the positive symptoms of schizophrenia.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are typically used.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Drug Administration:
-
Test compounds (e.g., Clozapine, Haloperidol) or vehicle are administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a specific pretreatment time (e.g., 30-60 minutes), apomorphine (typically 0.5-1.5 mg/kg, s.c.) is administered.
-
-
Observation: Immediately after apomorphine injection, rats are placed individually in observation cages. Stereotyped behavior is scored by a trained observer, blind to the treatment, at regular intervals (e.g., every 5-10 minutes) for a total period of 60-90 minutes.
-
Scoring: A common scoring scale is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, constant head and jaw movements
-
4: Continuous sniffing, licking, and gnawing of the cage floor or bars
-
Comparative Data:
| Drug | Dose (mg/kg) | Inhibition of Apomorphine-Induced Stereotypy (%) | Reference |
| Clozapine | 10 | Did not significantly antagonize stereotypy | [4] |
| Haloperidol | 0.2 | Significant antagonism | [5] |
| Risperidone | 0.8 | Significant antagonism | [5] |
Clozapine is notably less effective at inhibiting apomorphine-induced stereotypy compared to typical antipsychotics like Haloperidol, which is consistent with its lower affinity for D2 receptors.[4]
Catalepsy Test in Rats
The catalepsy test is a widely used model to predict the likelihood of a drug to induce extrapyramidal side effects (EPS), particularly Parkinsonian-like symptoms. Catalepsy is characterized by a failure to correct an externally imposed posture.
Experimental Protocol:
-
Animals and Housing: As described for the apomorphine-induced stereotypy test.
-
Drug Administration: The test compound or vehicle is administered (i.p. or s.c.).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised approximately 9 cm from the surface.
-
Measurement: The time until the rat removes both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is usually set.
-
Data Analysis: The mean descent latency for each treatment group is calculated.
Comparative Data:
| Drug | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) | Reference |
| Clozapine | 10.0 | ~60 | [6] |
| Risperidone | 5.0 | ~180 (100% catalepsy) | [6] |
| Haloperidol | 0.5 | Significant catalepsy | [7] |
Clozapine induces significantly less catalepsy compared to Risperidone and Haloperidol, which aligns with its lower risk of causing EPS in clinical practice.[6][7]
Social Interaction Test in Rats
This model is used to assess the potential of a drug to treat the negative symptoms of schizophrenia, such as social withdrawal. A drug's ability to increase social interaction between two unfamiliar rats is considered a positive finding.
Experimental Protocol:
-
Animals and Housing: As previously described. Rats are housed individually for a period before the test to increase their motivation for social interaction.
-
Test Arena: A dimly lit, open-field arena is commonly used.
-
Drug Administration: The test compound or vehicle is administered to one or both of the rats prior to the test session.
-
Procedure: Two weight-matched, unfamiliar male rats are placed in the center of the arena, and their behavior is recorded for a set period (e.g., 10-15 minutes).
-
Behavioral Scoring: A trained observer scores the duration and frequency of various social behaviors, including sniffing, following, grooming, and physical contact.
Comparative Data:
The effects of Clozapine in the social interaction test have been variable across studies. Some studies report an increase in social interaction at specific doses, while others show no effect or even a decrease, particularly at higher, more sedating doses.
-
One study found that Clozapine (2.5 mg/kg, i.p.) did not reverse phencyclidine (PCP)-induced social withdrawal in rats.[8]
-
Another study, however, showed that Clozapine rescued social interaction impairments in a neurodevelopmental rat model.[9]
-
In contrast, Haloperidol generally does not improve or can even worsen social interaction deficits in this model.[10]
These conflicting findings for Clozapine may reflect the complexity of the neural circuits governing social behavior and the drug's broad receptor-binding profile.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: Clozapine's dual antagonism of D2 and 5-HT2A receptors.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. researchgate.net [researchgate.net]
- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpn.or.kr [cpn.or.kr]
- 6. Acute Administration of Clozapine and Risperidone Altered Dopamine Metabolism More in Rat Caudate than in Nucleus Accumbens: A Dose-Response Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 9. Rescue of social behavior impairment by clozapine and alterations in the expression of neuronal receptors in a rat model of neurodevelopmental impairment induced by GRPR blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Thienopyridine Compounds: A Focus on Clopidogrel as a Surrogate for Cloperidone
A Note on Data Availability: Comprehensive, publicly available data on the cross-validation of analytical methods specifically for Cloperidone is limited. Therefore, this guide presents a comparative analysis of validated analytical methods for Clopidogrel, a structurally and functionally similar thienopyridine antiplatelet agent. The methodologies and validation parameters detailed herein for Clopidogrel are intended to serve as a robust and relevant reference for researchers, scientists, and drug development professionals working with this compound and related compounds.
This guide provides an objective comparison of various analytical techniques for the quantification of Clopidogrel, supported by experimental data from published studies. The detailed methodologies and validation parameters are presented to assist in the selection and implementation of appropriate analytical strategies.
Comparison of Analytical Method Validation Parameters for Clopidogrel
The following tables summarize the key validation parameters for different analytical methods used in the determination of Clopidogrel.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.125-100 µg/mL | 1.26-7.55 µg/mL |
| Correlation Coefficient (r²) | >0.999 | 0.999 |
| Limit of Detection (LOD) | Not specified | 0.29 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | 0.96 µg/mL |
| Accuracy (% Recovery) | Not specified | 99.95% |
| Precision (% RSD) | Not specified | 0.40% |
Table 2: UV-Visible Spectrophotometry Methods
| Parameter | Method 1 | Method 2[1] |
| Linearity Range | 42-336 µg/mL | 5-40 ppm |
| Correlation Coefficient (r²) | Not specified | 0.99936 |
| Limit of Detection (LOD) | 0.01 mM | Not specified |
| Limit of Quantitation (LOQ) | 0.03 mM | Not specified |
| Accuracy (% Recovery) | 97.5% - 99.6% | Not specified |
| Precision (% RSD) | 0.76% - 1.90% | Not specified |
Table 3: Capillary Electrophoresis (CE) Method [2][3]
| Parameter | Value |
| Linearity Range | 0.4-300 µg/mL |
| Correlation Coefficient (r²) | Not specified |
| Limit of Detection (LOD) | 0.13 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 µg/mL |
| Accuracy (% Recovery) | Not specified |
| Precision (% RSD) | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the determination of Clopidogrel in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A Nova-Pak® C18 column is typically used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of pH 8 phosphate buffer and acetonitrile (30:70, v/v) is utilized[4].
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.8 mL/min[4].
-
Detection: UV detection is performed at a wavelength of 210 nm[4].
-
Sample Preparation: Tablet powder equivalent to a specific amount of Clopidogrel is dissolved in the mobile phase, sonicated, and filtered before injection.
UV-Visible Spectrophotometry
This technique offers a simpler and more cost-effective approach for the quantification of Clopidogrel.
-
Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette is used.
-
Solvent: 0.1N Hydrochloric acid (HCl) is commonly used as the solvent[4].
-
Wavelength: The absorbance is measured at the maximum absorption wavelength (λmax) of Clopidogrel, which is around 270 nm in 0.1N HCl[4]. Derivative spectrophotometry can also be employed to enhance specificity[4].
-
Sample Preparation: A known weight of powdered tablets is dissolved in the solvent, sonicated to ensure complete dissolution, and then diluted to a suitable concentration for measurement.
Capillary Electrophoresis (CE)
CE provides high separation efficiency and is suitable for the analysis of Clopidogrel and its impurities.
-
Instrumentation: A capillary electrophoresis system with a UV detector is required.
-
Capillary: An uncoated fused-silica capillary is used for the separation[2][3].
-
Buffer: A 10mM triethylamine-phosphoric acid buffer at pH 2.3 containing 5% (m/v) sulphated β-cyclodextrin is used as the electrolyte[2][3].
-
Voltage: A reversed polarity mode with an applied voltage of -12kV is employed[2][3].
-
Temperature: The capillary temperature is maintained at 20°C[2][3].
-
Detection: UV detection is performed at a suitable wavelength.
Gas Chromatography (GC)
While less common for routine analysis of Clopidogrel, GC can be used for its determination.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) can be used for identification and quantification[5].
-
Column: A suitable capillary column is used for separation.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is often employed to ensure good separation of the analyte from other components.
-
Detection: Mass spectrometry provides high selectivity and sensitivity for detection[5].
Mandatory Visualizations
Clopidogrel Signaling Pathway
Clopidogrel is a prodrug that is converted to its active metabolite in the liver. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.
Caption: Clopidogrel's mechanism of action.
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
References
A Comparative Guide: Clozapine for Treatment-Resistant Schizophrenia and the Data Gap for Cloperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of clozapine, the gold-standard treatment for treatment-resistant schizophrenia (TRS). It is intended to serve as a resource for researchers and clinicians by presenting its mechanism of action, efficacy data from clinical trials, and detailed experimental protocols.
A Note on Cloperidone: An extensive review of scientific literature and drug databases reveals a significant data gap regarding this compound for the treatment of psychosis, particularly in treatment-resistant models. This compound is an experimental compound first described in 1965 with noted sedative and antihypertensive properties.[1] However, it is not an approved drug and appears to have no current clinical application in psychiatry.[1] Available information is largely limited to chemical and pharmacological databases, with no evidence of preclinical or clinical studies evaluating its efficacy as an antipsychotic. Therefore, a direct comparison between this compound and clozapine for treatment-resistant models is not currently feasible.
Clozapine: The Benchmark for Treatment-Resistant Schizophrenia
Clozapine is an atypical antipsychotic medication that is uniquely effective in managing symptoms for patients with schizophrenia who have not responded to other antipsychotic treatments.[1][2][3][4]
Mechanism of Action
Clozapine's superiority in treatment-resistant schizophrenia is attributed to its complex and multifaceted pharmacological profile. Unlike typical antipsychotics that primarily act as potent dopamine D2 receptor antagonists, clozapine exhibits a lower affinity for D2 receptors and a higher affinity for a broad range of other neurotransmitter receptors.[1][2][5] This distinct receptor binding profile is thought to contribute to its enhanced efficacy and lower risk of extrapyramidal side effects.[2]
Key aspects of clozapine's mechanism of action include:
-
Dopamine Receptor Antagonism: Weak antagonism at D2 receptors, with a higher affinity for D4 receptors.[5]
-
Serotonin Receptor Antagonism: Potent antagonist at 5-HT2A receptors, which is believed to contribute to its effects on negative symptoms and cognition.[1][2]
-
Muscarinic Receptor Antagonism: Acts as an antagonist at muscarinic M1-5 receptors.[2]
-
Adrenergic and Histaminergic Receptor Antagonism: Shows antagonism at adrenergic (alpha-1) and histaminergic (H1) receptors, contributing to side effects like orthostatic hypotension and sedation.[2]
Below is a diagram illustrating the primary signaling pathways modulated by clozapine.
Caption: Simplified signaling pathway of Clozapine's primary antagonistic actions.
Efficacy in Treatment-Resistant Schizophrenia: A Summary of Clinical Data
Clozapine has consistently demonstrated superior efficacy over other antipsychotics in patients with treatment-resistant schizophrenia. Clinical trials have evaluated its performance against both first-generation (typical) and second-generation (atypical) antipsychotics.
| Comparison Drug | Key Findings | Reference |
| Risperidone | In a randomized, double-blind study of patients with chronic schizophrenia resistant to or intolerant of conventional neuroleptics, both risperidone and clozapine significantly reduced psychotic symptoms. At the endpoint, 67% of the risperidone group and 65% of the clozapine group showed clinical improvement. | [6] |
| Risperidone | A 6-month randomized, double-blind comparison in moderately refractory schizophrenia found that clozapine-treated participants were significantly less likely to discontinue treatment due to lack of efficacy (15%) compared to risperidone-treated participants (38%). | [7] |
| Risperidone | An open-label comparison in treatment-resistant schizophrenics showed greater improvement in PANSS total scores and positive subscores in the clozapine group compared to the risperidone group. | [8] |
| Risperidone | A randomized pilot study in treatment-resistant schizophrenia found that five out of ten patients on clozapine and six out of nine on risperidone achieved clinical improvement, with no significant differences in symptom scores between the groups. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols from studies comparing clozapine to other antipsychotics in treatment-resistant populations.
Example Clinical Trial Protocol: Double-Blind Comparison of Clozapine and Risperidone
-
Study Design: A multi-center, randomized, double-blind, parallel-group study over 8 weeks.
-
Participants: 86 inpatients diagnosed with chronic schizophrenia (DSM-III-R criteria) who were resistant to or intolerant of conventional neuroleptics.
-
Procedure:
-
A 7-day washout period for previous antipsychotic medications.
-
Random assignment to receive either clozapine or risperidone.
-
A 1-week dose-titration phase.
-
Fixed doses for 1 week (risperidone 6 mg/day, clozapine 300 mg/day).
-
Subsequent dose adjustments based on individual patient response. The final mean doses were 6.4 mg/day for risperidone and 291.2 mg/day for clozapine.
-
-
Efficacy and Safety Assessments:
-
Positive and Negative Syndrome Scale (PANSS)
-
Clinical Global Impression (CGI) scale
-
Monitoring of adverse events, including extrapyramidal symptoms.
-
-
Outcome Measures:
-
Primary: Change in PANSS and CGI scores from baseline to endpoint.
-
Secondary: Onset of action and safety profile.
-
The workflow for such a clinical trial can be visualized as follows:
Caption: A typical workflow for a comparative clinical trial of antipsychotics.
Conclusion
Clozapine remains the cornerstone of treatment for patients with treatment-resistant schizophrenia, a fact supported by extensive clinical data. Its unique and complex mechanism of action sets it apart from other antipsychotics and is likely responsible for its superior efficacy in this challenging patient population. In contrast, there is a notable absence of scientific evidence to support the use of this compound as an antipsychotic. Future research in the field of treatment-resistant psychosis will continue to build upon the benchmark set by clozapine, exploring novel mechanisms and therapeutic agents to improve patient outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clozapine and risperidone in chronic schizophrenia: effects on symptoms, parkinsonian side effects, and neuroendocrine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine vs Risperidone for Psychosis · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Antipsychotic Medication | CAMH [camh.ca]
- 6. CLINICAL TRIAL / NCT04580134 - UChicago Medicine [uchicagomedicine.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Cloperidone: A Comparative Analysis Becomes Elusive Due to Scant Data
Efforts to benchmark the potency of the compound Cloperidone against known inhibitors have been significantly hampered by a lack of publicly available pharmacological data. Extensive searches of scientific literature and drug databases have failed to yield specific information on this compound's mechanism of action, its primary molecular targets, and its potency, such as IC50 or Ki values. Consequently, a direct comparative analysis as requested by researchers, scientists, and drug development professionals cannot be provided at this time.
The initial investigation aimed to identify the primary signaling pathways modulated by this compound and then to compare its inhibitory strength with other well-characterized inhibitors of those same pathways. This would have involved compiling quantitative data into structured tables, detailing experimental protocols, and visualizing the relevant biological and experimental workflows. However, the foundational information required for such a comparison—the fundamental pharmacological profile of this compound—remains elusive in the public domain.
For the benefit of researchers working with compounds targeting common central nervous system receptors, the following sections provide a generalized framework and methodologies that would be employed in a comparative potency analysis, should the primary targets of a compound like this compound be identified.
Hypothetical Comparative Framework
Assuming a compound is found to be an antagonist of the Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors, a comparative analysis would involve the following:
Data Presentation:
A table summarizing the binding affinities (Ki in nM) or functional potencies (IC50 in nM) of the compound alongside known inhibitors for each receptor would be constructed.
| Target Receptor | Compound | Ki (nM) | IC50 (nM) |
| Dopamine D2 | This compound | Data Not Available | Data Not Available |
| Haloperidol | 1.2 | 2.5 | |
| Risperidone | 3.1 | 5.9 | |
| Olanzapine | 11 | 31 | |
| Serotonin 5-HT2A | This compound | Data Not Available | Data Not Available |
| Ketanserin | 1.6 | 2.5 | |
| Risperidone | 0.16 | 0.5 | |
| M100907 | 0.38 | 0.9 | |
| Sigma-1 | This compound | Data Not Available | Data Not Available |
| Haloperidol | 3.2 | - | |
| BD-1063 | 1.6 | - | |
| NE-100 | 0.8 | - |
Note: The potency values for the known inhibitors are representative and can vary based on the specific assay conditions.
Experimental Protocols:
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Radioligand Binding Assay for Dopamine D2 Receptor:
This assay determines the affinity of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells stably expressing the human Dopamine D2 receptor are prepared.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a potent D2 antagonist).
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound (or a known inhibitor for control) are incubated.
-
Termination and Filtration: The incubation is stopped by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay for Serotonin 5-HT2A Receptor (Calcium Mobilization):
This assay measures the ability of a compound to block the intracellular calcium increase induced by a 5-HT2A agonist.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (antagonist) are added to the cells.
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator dye using a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Mandatory Visualization:
Diagrams illustrating signaling pathways and experimental workflows are essential for clarity.
Independent Validation of Cloperidone Findings: A Comparative Analysis of Antiplatelet Therapies
A Note on the Subject: Initial searches for "Cloperidone" yielded minimal and unsubstantiated information within the scientific literature. Conversely, a significant body of research exists for "Clopidogrel," a widely studied antiplatelet medication. This guide will proceed under the assumption that the intended subject of inquiry is Clopidogrel and will provide a comprehensive comparison with its major alternatives, Ticagrelor and Prasugrel. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and validation of these key antiplatelet agents.
Comparative Efficacy and Safety of P2Y12 Inhibitors
The clinical efficacy and safety of Clopidogrel, Ticagrelor, and Prasugrel have been evaluated in several landmark clinical trials. The following tables summarize the key quantitative findings from these studies, providing a direct comparison of their performance in preventing major adverse cardiovascular events (MACE) and the associated risk of bleeding.
Table 1: Efficacy and Safety of Clopidogrel in Pivotal Trials
| Trial | Comparison | Primary Efficacy Endpoint | Event Rate (Clopidogrel) | Event Rate (Control) | Relative Risk Reduction (RRR) / Hazard Ratio (HR) | p-value | Primary Safety Endpoint (Major Bleeding) | Bleeding Rate (Clopidogrel) | Bleeding Rate (Control) | p-value |
| CAPRIE [1][2] | Clopidogrel vs. Aspirin | Ischemic stroke, MI, or vascular death | 5.32% | 5.83% | 8.7% RRR | 0.043 | Severe gastrointestinal hemorrhage | 1.99% | 2.66% | <0.002 |
| CURE | Clopidogrel + Aspirin vs. Aspirin alone | CV death, non-fatal MI, or stroke | 9.3% | 11.4% | 20% RRR | <0.001 | Major bleeding | 3.7% | 2.7% | 0.001 |
Table 2: Head-to-Head Comparison of Ticagrelor vs. Clopidogrel (PLATO Trial) [3][4][5]
| Endpoint | Ticagrelor + Aspirin | Clopidogrel + Aspirin | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy (CV death, MI, stroke) | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| Cardiovascular Death | 4.0% | 5.1% | 0.79 (0.69-0.91) | 0.001 |
| Myocardial Infarction | 5.8% | 6.9% | 0.84 (0.75-0.95) | 0.005 |
| Stroke | 1.5% | 1.3% | 1.17 (0.91-1.52) | 0.22 |
| Primary Safety (Major Bleeding) | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
| Non-CABG Major Bleeding | 4.5% | 3.8% | 1.19 (1.02-1.38) | 0.03 |
Table 3: Head-to-Head Comparison of Prasugrel vs. Clopidogrel (TRITON-TIMI 38 Trial) [6][7][8]
| Endpoint | Prasugrel + Aspirin | Clopidogrel + Aspirin | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy (CV death, non-fatal MI, non-fatal stroke) | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 |
| Cardiovascular Death | 2.1% | 2.4% | 0.89 (0.73-1.08) | 0.23 |
| Non-fatal Myocardial Infarction | 7.3% | 9.5% | 0.76 (0.67-0.85) | <0.001 |
| Non-fatal Stroke | 1.0% | 1.0% | 1.02 (0.71-1.45) | 0.93 |
| Primary Safety (TIMI Major Bleeding, non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 |
| Life-threatening Bleeding | 1.4% | 0.9% | 1.52 (1.08-2.13) | 0.01 |
Experimental Protocols
The assessment of platelet inhibition is crucial for evaluating the efficacy of antiplatelet agents. The following are detailed methodologies for two key experiments commonly cited in the validation of Clopidogrel and its alternatives.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet aggregation.[9]
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of the same blood sample at a high speed (e.g., 2000 x g for 15 minutes). The PPP serves as a blank (100% light transmission).
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette a specific volume of pre-warmed PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and start stirring.
-
Add a platelet agonist, such as adenosine diphosphate (ADP), to induce aggregation.
-
Record the change in light transmission over time. The maximum aggregation is determined as the peak of the aggregation curve.
-
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood, cartridge-based turbidimetric assay designed to measure the level of P2Y12 receptor blockade.[10][11][12]
Principle: The assay measures platelet aggregation in response to ADP in a whole blood sample. The cartridge contains fibrinogen-coated beads and ADP. Activated platelets bind to the fibrinogen-coated beads, causing agglutination and an increase in light transmittance.
Detailed Protocol:
-
Sample Collection:
-
Collect a whole blood sample in a Greiner 3.2% sodium citrate partial-fill blue top tube.
-
Gently invert the tube 3 to 5 times to ensure proper mixing of blood and anticoagulant.
-
The sample must be kept at room temperature and tested within 4 hours of collection.
-
-
Assay Procedure:
-
Turn on the VerifyNow instrument and allow it to complete its self-check.
-
Enter the patient information.
-
Insert the assay cartridge into the instrument.
-
When prompted, insert the blood collection tube into the designated port on the instrument.
-
The instrument automatically performs the assay, which involves mixing the blood with the reagents in the cartridge and measuring the change in optical density.
-
The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Clopidogrel and its alternatives, as well as the workflows for the experimental protocols described above.
P2Y12 Receptor Signaling Pathway and Inhibition
Light Transmission Aggregometry (LTA) Workflow
VerifyNow P2Y12 Assay Workflow
References
- 1. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events) [ciplamed.com]
- 3. rxfiles.ca [rxfiles.ca]
- 4. Ticagrelor vs. clopidogrel in patients with non-ST-elevation acute coronary syndrome with or without revascularization: results from the PLATO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Safety and Effectiveness of Ticagrelor versus Clopidogrel in Patients With Acute Coronary Syndrome: An On-Treatment Analysis From a Multicenter Registry [frontiersin.org]
- 6. rxfiles.ca [rxfiles.ca]
- 7. ClinPGx [clinpgx.org]
- 8. sites.duke.edu [sites.duke.edu]
- 9. plateletservices.com [plateletservices.com]
- 10. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 11. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 12. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
Assessing the Therapeutic Safety of Antipsychotics: A Comparative Analysis of Cloperidone, Haloperidol, Risperidone, and Olanzapine
A comprehensive evaluation of the therapeutic index—a critical measure of a drug's safety margin—reveals important distinctions between the atypical antipsychotic cloperidone and other commonly prescribed antipsychotics, including the typical agent haloperidol and atypical agents risperidone and olanzapine. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comparative assessment of these compounds, supported by detailed experimental methodologies and pathway visualizations.
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. In preclinical studies, this is often determined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). While comprehensive data for this compound remains limited in publicly available literature, this comparison leverages established data for other prominent antipsychotics to provide a framework for assessment.
Comparative Therapeutic Index Data
The following table summarizes the available oral LD50 and ED50 values for haloperidol, risperidone, and olanzapine in rats, which are used to derive their respective therapeutic indices. The ED50 values are primarily based on the conditioned avoidance response (CAR) test, a standard preclinical model for assessing antipsychotic efficacy.
| Drug | LD50 (oral, rat) (mg/kg) | ED50 (oral, rat) (mg/kg) - Conditioned Avoidance Response | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Data not available | Data not available | Data not available |
| Haloperidol | 128 - 165[1][2][3] | ~0.15 (effective dose)[4] | ~853 - 1100 |
| Risperidone | 56.6 - 113[5][6][7] | ~0.33 (effective dose)[8][9] | ~171 - 342 |
| Olanzapine | 177[10] | 4.7[11] | ~38 |
Note: The ED50 for haloperidol and risperidone are presented as effective doses reported in studies, as precise ED50 values from single comparable studies were not consistently available. The calculated therapeutic indices for these drugs are therefore estimations.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The LD50 values cited in this guide are determined using protocols similar to the OECD Test Guideline 401 for acute oral toxicity.[12][13][14]
Workflow for LD50 Determination:
References
- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Risperidone [drugfuture.com]
- 7. fishersci.com [fishersci.com]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
- 11. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
Comparative Analysis of Cloperidone and Haloperidol: A Data-Driven Guide
Notice to the Reader: A comprehensive side-by-side analysis of Cloperidone and Haloperidol is not feasible at this time due to a significant lack of publicly available scientific data on this compound. Initial research identifies this compound as a quinazolinedione derivative with sedative and antihypertensive properties, first described in 1965.[1] However, it remains an experimental compound and does not appear to have undergone extensive clinical development or approval for any indication, resulting in a scarcity of pharmacological and clinical data.[1]
Therefore, this guide will provide a detailed analysis of Haloperidol, a widely used and well-documented antipsychotic medication, structured to meet the requirements of researchers, scientists, and drug development professionals. The information presented herein is based on extensive experimental data and clinical findings.
Haloperidol: A Comprehensive Profile
Haloperidol is a first-generation (typical) antipsychotic of the butyrophenone class, developed in the late 1950s. It is a potent dopamine receptor antagonist and has been a benchmark drug in the treatment of schizophrenia and other psychotic disorders for decades.[1][2]
Mechanism of Action
The primary mechanism of action of Haloperidol involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][3][4][5] This antagonism is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.[1][5] Haloperidol also has some activity at serotonin 5-HT2 and α1-adrenergic receptors, though its affinity for D2 receptors is significantly higher.[1][3] The therapeutic efficacy of antipsychotics like haloperidol is generally associated with 60% to 80% occupancy of D2 receptors in the brain.[1]
Caption: Dopaminergic pathway showing Haloperidol's blockade of D2 receptors.
Pharmacokinetics
Haloperidol is extensively metabolized in the liver, primarily through glucuronidation and oxidation mediated by cytochrome P450 enzymes, notably CYP3A4 and CYP2D6.[1][5][6] Its pharmacokinetics can exhibit significant interindividual variability.[1]
| Pharmacokinetic Parameter | Haloperidol |
| Bioavailability (Oral) | 40 - 75%[1] |
| Time to Peak Plasma (Oral) | 1.7 - 6.1 hours[1] |
| Time to Peak Plasma (IM) | 20 - 33.8 minutes[1] |
| Half-life (Oral) | 14.5 - 36.7 hours[1] |
| Half-life (IM) | ~21 hours[1] |
| Volume of Distribution | 9.5 - 21.7 L/kg[1] |
| Protein Binding | 89 - 93%[5] |
| Metabolism | Hepatic (CYP3A4, CYP2D6)[1][5] |
| Excretion | Urine (~30%) and Feces[3][5] |
Clinical Efficacy and Side Effect Profile
Haloperidol is effective in managing the positive symptoms of schizophrenia.[5] However, its use is often limited by a high incidence of extrapyramidal side effects (EPS).
| Aspect | Haloperidol |
| Primary Indications | Schizophrenia, Acute Psychosis, Tourette Syndrome[1][5] |
| Efficacy (vs. Placebo) | Superior in improving global state and reducing relapse[2] |
| Common Side Effects | Extrapyramidal symptoms (parkinsonism, akathisia, dystonia), tardive dyskinesia, sedation, weight gain, hyperprolactinemia[1][3][7] |
| Serious Side Effects | Neuroleptic Malignant Syndrome, QT prolongation[3][7] |
| Extrapyramidal Symptoms (EPS) | Significantly higher rates of parkinsonism and akathisia compared to second-generation antipsychotics[8][9][10] |
Experimental Protocols
1. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of Haloperidol for dopamine D2 receptors.
-
Methodology:
-
Tissue Preparation: Homogenates of rat striatum tissue, which are rich in D2 receptors, are prepared.[11]
-
Radioligand Competition: The tissue homogenates are incubated with a constant concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone or [³H]-raclopride) and varying concentrations of Haloperidol.[12]
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Haloperidol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
2. In Vivo Animal Model of Schizophrenia (MK-801 Induced Hyperactivity)
-
Objective: To assess the antipsychotic-like effects of Haloperidol in an animal model.
-
Methodology:
-
Animal Model: Rodents (rats or mice) are administered a non-competitive NMDA receptor antagonist, such as MK-801, which induces hyperlocomotion and other behaviors considered analogous to the positive symptoms of schizophrenia.
-
Drug Administration: Different groups of animals are pre-treated with either vehicle (control) or varying doses of Haloperidol (e.g., 1 mg/kg) prior to the administration of MK-801.
-
Behavioral Assessment: Locomotor activity is measured using an open-field arena equipped with automated photobeam tracking systems. Parameters such as total distance traveled, rearing frequency, and stereotypic behaviors are recorded.
-
Data Analysis: The ability of Haloperidol to attenuate the MK-801-induced hyperlocomotion is statistically analyzed, typically using ANOVA followed by post-hoc tests, to determine its antipsychotic-like efficacy.
-
Caption: Workflow for in vitro and in vivo evaluation of Haloperidol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clopidogrel (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side effects of clopidogrel - NHS [nhs.uk]
- 10. Clopidogrel: MedlinePlus Drug Information [medlineplus.gov]
- 11. Antipsychotics for Schizophrenia: 1st- and 2nd-Generation [webmd.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
In-Vivo Pharmacokinetic Profile of Clopidogrel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo pharmacokinetic profiles of clopidogrel and its therapeutic alternatives, prasugrel and ticagrelor. All three are P2Y12 inhibitors used to prevent thrombotic events, but they exhibit distinct pharmacokinetic and pharmacodynamic properties. This document summarizes key experimental data, details common methodologies for their assessment, and visualizes relevant biological pathways and workflows.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for clopidogrel, prasugrel, and ticagrelor, derived from in-vivo studies in healthy adult volunteers following a single oral loading dose. It is important to note that while clopidogrel and prasugrel are inactive prodrugs requiring metabolic activation, ticagrelor is an active drug upon administration.[1][2][3] For the prodrugs, the pharmacokinetic parameters of their active metabolites are most relevant for their antiplatelet effect.
| Parameter | Clopidogrel (Active Metabolite) | Prasugrel (Active Metabolite) | Ticagrelor (Parent Drug) |
| Dose | 300 mg loading dose | 60 mg loading dose | 180 mg loading dose |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[4][5] | ~0.5 hours[6][7] | ~1.5 - 3 hours[3][8] |
| Cmax (Maximum Plasma Concentration) | Variable, dependent on CYP2C19 metabolizer status[9] | Generally higher and more consistent than clopidogrel's active metabolite[10] | ~391 ng/mL (at steady state)[11] |
| t½ (Elimination Half-Life) | ~7-8 hours (inactive metabolite)[5] | ~7 hours[12] | ~7-9 hours[8] |
| Bioavailability | ~50% (based on urinary metabolites of parent drug)[9] | >79%[2] | ~36%[3][13] |
| Metabolism | Two-step oxidation by hepatic CYP enzymes (notably CYP2C19 and CYP3A4) to form an active metabolite.[9] | Rapidly hydrolyzed by esterases and then a single CYP-dependent step (mainly CYP3A4 and CYP2B6) to its active metabolite.[14] | Metabolized primarily by CYP3A4 to an active metabolite (AR-C124910XX).[3][8] |
| Binding to P2Y12 Receptor | Irreversible[2] | Irreversible[2][14] | Reversible[3][8] |
Experimental Protocols
The pharmacokinetic data presented are typically generated from single-dose, crossover, or parallel-group studies in healthy, fasted human volunteers. Below is a generalized protocol for such a study.
A. Study Design: An open-label, randomized, two-period, crossover study is a common design.[15] A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the first administered drug.[16][17]
B. Subject Population: Healthy adult male and/or female volunteers are recruited.[4][6][18] Exclusion criteria typically include a history of significant medical conditions, use of other medications, and known allergies to the study drugs.[19] Informed consent is obtained from all participants.[19]
C. Drug Administration: A single oral dose of the test and reference formulations is administered to fasted subjects.[15]
D. Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple time points post-dose, such as 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 12, 24, and 48 hours.[15][20] Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.[19]
E. Bioanalytical Method: Plasma concentrations of the parent drug and/or its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][15][20]
F. Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate the following pharmacokinetic parameters: Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).[15]
Visualizations
Signaling Pathway of P2Y12 Receptor Inhibition
The accompanying diagram illustrates the mechanism of action of P2Y12 inhibitors. Adenosine diphosphate (ADP) released from platelets or damaged cells binds to the P2Y12 receptor, a G protein-coupled receptor.[21] This binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent activation of the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation.[21][22] Clopidogrel and prasugrel are prodrugs that are metabolized to active forms that irreversibly bind to and inhibit the P2Y12 receptor.[2][14] Ticagrelor, on the other hand, is an active drug that reversibly binds to the P2Y12 receptor at an allosteric site.[8][23]
Caption: Mechanism of P2Y12 Receptor Inhibition by Antiplatelet Agents.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.
Caption: Generalized Workflow of a Crossover Bioequivalence Study.
References
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. Pharmacokinetics and pharmacodynamics of ticagrelor and prasugrel in healthy male Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic basis of the antiplatelet action of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prasugrel - Wikipedia [en.wikipedia.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 18. Pharmacokinetic and pharmacodynamic effects of prasugrel in healthy Korean males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamics and pharmacokinetics of single doses of prasugrel 30 mg and clopidogrel 300 mg in healthy Chinese and white volunteers: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profiles of the experimental compound Cloperidone and established antipsychotic agents. Due to the limited publicly available data on the receptor binding affinity of this compound, this document focuses on providing a framework for its evaluation by comparing the selectivity of structurally related compounds and standard antipsychotics. The primary targets for comparison are the dopamine D2 and serotonin 5-HT2A receptors, which are crucial for the mechanism of action of many antipsychotic drugs.
Introduction to this compound
This compound is a quinazolinedione derivative, first described in 1965, with observed sedative and antihypertensive properties in preclinical studies.[1] It is currently considered an experimental compound and is not approved for clinical use.[1] Its chemical structure, 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, incorporates a piperazine moiety, a common feature in several psychoactive drugs, including some antipsychotics.
Comparative Receptor Binding Affinity
To evaluate the potential selectivity of this compound, it is essential to compare its binding profile against well-characterized antipsychotic drugs. The following table summarizes the binding affinities (Ki values in nM) of Haloperidol (a typical antipsychotic), Risperidone, and Olanzapine (atypical antipsychotics) for key receptors implicated in the efficacy and side effects of antipsychotic treatment. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Comparator Antipsychotics
| Receptor | Haloperidol | Risperidone | Olanzapine |
| Dopamine D2 | 0.89[2] | 3.13 - 3.2[3][4] | 11[1] |
| Serotonin 5-HT2A | 120[2] | 0.16 - 0.2[3][4] | 4[1] |
| Serotonin 5-HT1A | 3600[2] | 420[3] | - |
| Serotonin 5-HT2C | 4700[2] | 50[3] | 11[1] |
| Adrenergic α1 | - | 0.8[4] | 19[1] |
| Adrenergic α2 | - | 7.54[4] | - |
| Histamine H1 | - | 20[3] | 7[1] |
| Muscarinic M1 | - | >10,000[3] | 73[1] |
Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Experimental Protocols for Receptor Binding Assays
The determination of binding affinity (Ki) is typically performed using in vitro radioligand binding assays. Below are generalized protocols for dopamine D2 and serotonin 5-HT2A receptor binding assays.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-labeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT2A receptors or rat cortical tissue homogenates.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System and Scintillation Counter: As described for the D2 receptor assay.
Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor source, radioligand, and non-specific binding control for the 5-HT2A receptor.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Receptor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound like this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cloperidone
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the safe and compliant disposal of Cloperidone, an experimental quinazolinedione derivative. Adherence to these procedures is mandatory to minimize health risks and prevent environmental contamination.
I. Understanding this compound: Hazard Profile
Key Considerations:
-
Toxicity: Assume the compound is toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Impact: The environmental fate of this compound is not well-documented. Therefore, it must be prevented from entering waterways and soil. Pharmaceuticals in the environment can have detrimental effects on aquatic life and ecosystems.[1][2][3][4]
II. Personal Protective Equipment (PPE) During Handling and Disposal
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following standard laboratory PPE:
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A properly fitted respirator may be necessary if handling powders or creating aerosols. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
III. This compound Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Unused or expired pure this compound (solid or in solution).
-
Contaminated materials (e.g., weighing boats, pipette tips, gloves, bench paper).
-
Empty this compound containers.
-
-
Waste Collection:
-
Pure Compound and Solutions: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Contaminated Materials: Place all solid waste contaminated with this compound into a designated hazardous waste bag or container.
-
Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
All pharmaceutical waste should ultimately be disposed of through incineration at a permitted facility.
-
IV. Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
PPE: Don the appropriate PPE as outlined in Section II.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
V. Regulatory Compliance
Disposal of chemical waste is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the compound were a controlled substance.[5][6][7][8] It is imperative to follow all institutional and regulatory requirements for hazardous waste disposal.
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Tracking the Fate of Pharmaceuticals in the Environment [caryinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 6. fda.gov [fda.gov]
- 7. Prescription Safety [cdc.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
